6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Description
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Properties
IUPAC Name |
6-(2,5-dichlorophenyl)sulfanylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXRLTPQEPXSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC2=NC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384138 | |
| Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219865-85-7 | |
| Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-(Arylthio)-pyridin-3-amine Derivatives as Scaffolds in Drug Discovery
Abstract
The 6-(Arylthio)-pyridin-3-amine scaffold represents a privileged heterocyclic system in modern medicinal chemistry, serving as a versatile structural motif for the development of targeted therapeutics. This technical guide provides an in-depth analysis of this chemical class, with a specific focus on the synthesis, physicochemical properties, and potential biological applications of derivatives such as 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine (CAS 219865-85-7). We will explore the rationale behind its use as a core structure in drug design, particularly in the context of kinase inhibition, and provide exemplary protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and discovery of novel small molecule therapeutics.
Introduction: The Strategic Value of the 6-(Arylthio)-pyridin-3-amine Core
The pyridine ring is a cornerstone of numerous natural products and FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] Specifically, the 3-aminopyridine substructure is a well-established pharmacophore, frequently utilized in the design of kinase inhibitors due to its capacity to form critical hydrogen bonds with the hinge region of the ATP-binding pocket.[2][3]
The introduction of an arylthio substituent at the 6-position of the pyridine ring, as seen in this compound, offers several strategic advantages in drug design:
-
Vectorial Projection: The thioether linkage provides a flexible yet defined vector for positioning the aryl group into specific hydrophobic pockets of a target protein.
-
Modulation of Physicochemical Properties: The sulfur atom and the substituted aryl ring significantly influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile.
-
Enhanced Target Affinity: The dichlorophenyl moiety, in this example, can engage in various non-covalent interactions, including hydrophobic and halogen bonding, potentially increasing binding affinity and selectivity for the target protein.[4]
Given these features, the 6-(Arylthio)-pyridin-3-amine scaffold is an attractive starting point for library synthesis and lead optimization campaigns, particularly for targets within the human kinome.
Physicochemical and Safety Profile
This compound is a solid organic compound available for research and development purposes.[5] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 219865-85-7 | [6] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [6] |
| Molecular Weight | 271.17 g/mol | [6] |
| Appearance | Solid (form may vary) | N/A |
Safety Information: As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Safety data sheets (SDS) indicate that this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety protocols should be strictly followed.
Synthesis and Chemical Elaboration
A proposed synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Exemplary Synthetic Protocol:
Step 1: Synthesis of 6-[(2,5-Dichlorophenyl)thio]-3-nitropyridine (SNAr Reaction)
-
To a solution of 6-chloro-3-nitropyridine (1.0 eq.) in an appropriate aprotic polar solvent (e.g., DMF or DMSO), add 2,5-dichlorothiophenol (1.1 eq.).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.), portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Causality: The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution, making the 6-position susceptible to attack by the thiophenol nucleophile. The base is essential to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Dissolve the intermediate from Step 1 in a suitable solvent system, such as ethanol and water.
-
Add a reducing agent, such as iron powder (Fe, 5.0 eq.) and a catalytic amount of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final product.
Causality: The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. The Fe/HCl system is a classic and robust method for this conversion, particularly in the presence of sulfur-containing functional groups which can sometimes poison noble metal catalysts like Palladium on carbon (Pd/C).
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 6-(Arylthio)-pyridin-3-amine core is a prime candidate for the development of kinase inhibitors. The 3-amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and binding to the kinase hinge region.
Figure 2: Conceptual binding mode of the 6-(Arylthio)-pyridin-3-amine scaffold in a kinase ATP pocket.
The primary amine at the 3-position serves as a versatile handle for further chemical modification. By acylating this amine or using it in reductive amination or cross-coupling reactions, a vast chemical space can be explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, coupling with various carboxylic acids can introduce vectors that target other regions of the ATP-binding site or the solvent-exposed surface.
Exemplary Biological Evaluation Workflow
For a researcher utilizing this scaffold to develop, for example, a novel inhibitor for a specific tyrosine kinase (TK), a typical evaluation workflow would be as follows:
Figure 3: A typical workflow for the biological evaluation of novel kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagents: Target kinase, appropriate substrate (e.g., a biotinylated peptide), ATP, and a detection reagent system (e.g., antibody-based or fluorescence-based).
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series in an appropriate buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
This workflow provides a self-validating system: a potent IC₅₀ from the biochemical assay should translate to on-target inhibition in a cellular context (e.g., reduced phosphorylation of a known substrate), which in turn should lead to a desired phenotypic outcome, such as decreased cell viability in a cancer cell line dependent on that kinase.
Conclusion and Future Directions
The 6-(Arylthio)-pyridin-3-amine scaffold, exemplified by this compound, is a valuable building block for the synthesis of targeted therapeutics. Its inherent chemical properties and strategic points for diversification make it particularly well-suited for the development of kinase inhibitors. While the specific biological activity of CAS 219865-85-7 is not extensively documented in public literature, its structural features strongly suggest its utility as an intermediate or core scaffold in drug discovery campaigns. Future work in this area will likely involve the synthesis of focused libraries based on this core, followed by screening against various kinase targets to uncover novel and selective inhibitors for a range of therapeutic indications.
References
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- Temple, C., et al. (1984). Synthesis and Antimalarial Properties of 2,4-Diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]. Journal of Heterocyclic Chemistry, 21(5), 1521-1524.
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[5][8]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602–608.
- Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028–4037.
- Shinde, S., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409.
- S. M. F. Rahman, et al. (2023). K 2 CO 3 catalyzed green and rapid access to 2-amino-3,5- dicarbonitrile-6-thio-pyridines. Journal of Heterocyclic Chemistry.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molbank, 2021(1), M1181.
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[5][8]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602–608.
- Shinde, S., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409.
- Fernandes, C., et al. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(4), 3834–3851.
- Al-Obaidi, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1124553.
- Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.
- Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028–4037.
- Popova, E. A., & Bannykh, A. O. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5800.
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An In-depth Technical Guide to 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine: Synthesis, Characterization, and Biological Evaluation
Introduction
In the landscape of modern drug discovery, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding have made them a privileged structure in medicinal chemistry. This guide focuses on a specific, yet potentially significant, molecule: 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine. The convergence of a pyridinamine core, known for its presence in kinase inhibitors, with a dichlorophenyl sulfanyl moiety, suggests a compelling profile for further investigation.[1][2][3]
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It outlines a proposed synthetic route, detailed analytical characterization methodologies, and robust protocols for evaluating the potential biological activity of this compound, particularly as a kinase inhibitor. The causality behind experimental choices is explained to provide field-proven insights, and all protocols are designed as self-validating systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development. The key identifiers and calculated properties of 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine | N/A |
| Synonyms | 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine | [4] |
| CAS Number | 219865-85-7 | [4] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [4] |
| Molecular Weight | 271.17 g/mol | [4] |
| InChI Key | SNXRLTPQEPXSJN-UHFFFAOYSA-N | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthetic approach leverages the reactivity of a chloropyridine derivative with a thiol in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C6 position.
Caption: Proposed two-step synthesis of 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine.
Experimental Protocol: Synthesis
Part 1: Synthesis of 6-[(2,5-dichlorophenyl)sulfanyl]-3-nitropyridine
-
To a solution of 6-chloro-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2,5-dichlorothiophenol (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate product.
Part 2: Synthesis of 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine
-
Dissolve the intermediate, 6-[(2,5-dichlorophenyl)sulfanyl]-3-nitropyridine, in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise while stirring.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are primary techniques for structural elucidation.
1H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons of the dichlorophenyl ring are expected to appear as multiplets in the range of 7.2-7.8 ppm.
-
The protons of the pyridinamine ring are expected in the range of 6.8-8.5 ppm. The amino group protons will likely appear as a broad singlet.
-
13C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight and fragmentation pattern.
-
Expected [M+H]+: 271.98 (for C₁₁H₉Cl₂N₂S⁺)
-
Expected Fragmentation: Common fragmentation patterns for aryl sulfides include cleavage of the C-S bond.[14][15][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the final compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17][18][19][20][21]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Detection: UV at 254 nm.
Potential Biological Activity and Mechanism of Action
The structural motifs within 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine, specifically the pyridinamine core, are frequently found in kinase inhibitors.[1][2][3][22][23] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, it is hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases.
Hypothesized Signaling Pathway Inhibition
Based on structure-activity relationships of similar pyridine-based kinase inhibitors, potential targets include receptor tyrosine kinases such as EGFR and VEGFR, and non-receptor tyrosine kinases like Src.[1] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Hypothesized mechanism of action via kinase inhibition.
In Vitro Kinase Inhibition Assays
To evaluate the inhibitory potential of 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine, a panel of in vitro kinase assays is recommended.
General Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: Src Kinase Assay[4][24][25][26][27]
-
Prepare a reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT).
-
In a 96-well plate, add the Src kinase, the substrate peptide, and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.
-
Calculate the IC₅₀ value from the dose-response curve.
Protocol: EGFR Kinase Assay[28][29][30][31][32]
-
Use a reaction buffer such as 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA.
-
Pre-incubate the EGFR enzyme with serially diluted test compound for 30 minutes.
-
Start the kinase reaction by adding a mixture of ATP and a fluorescently labeled peptide substrate.
-
Monitor the reaction kinetics in real-time using a plate reader.
-
Determine the initial reaction velocities and plot them against the inhibitor concentration to calculate the IC₅₀.
Protocol: VEGFR Kinase Assay[33][34][35][36][37]
-
Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).
-
Dispense the master mixture into a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the VEGFR2 enzyme to initiate the reaction.
-
Incubate at 30°C for 45 minutes.
-
Measure the remaining ATP using a luminescence-based assay like Kinase-Glo®.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine. While direct experimental data for this specific molecule is limited in the public domain, the proposed methodologies are grounded in established and reliable scientific principles for analogous compounds. The structural features of this molecule suggest a strong potential for kinase inhibitory activity, making it a compelling candidate for further investigation in drug discovery programs. The detailed protocols herein are designed to enable researchers to systematically explore the therapeutic potential of this and related compounds.
References
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An In-Depth Technical Guide to the Organic Solvent Solubility of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine for Pharmaceutical Development
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility of the compound 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine in organic solvents. Solubility is a critical physicochemical property that profoundly influences the entire drug development pipeline, from early-stage discovery and synthesis to formulation and final dosage form performance.[1][2][3] For researchers, process chemists, and formulation scientists, a deep understanding of a compound's solubility behavior is not merely academic—it is a prerequisite for success. This document delves into the theoretical principles governing solubility, presents a robust, field-proven experimental protocol for its accurate measurement, and discusses the practical implications for drug development professionals. The methodologies described herein are designed to be self-validating, ensuring that the data generated is reliable and reproducible for critical decision-making.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the journey from a new chemical entity (NCE) to a market-approved drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3][4] Among these properties, solubility is a master variable. For an orally administered drug, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[2][4] Similarly, during synthesis and purification, solvents are indispensable for reaction media, extraction, and crystallization.[5][6][7][8] Therefore, characterizing the solubility of a compound like this compound is a foundational step in its development pathway.
Introducing this compound: Structure and Physicochemical Profile
Compound: this compound Synonym(s): 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine CAS Number: 219865-85-7[9] Molecular Formula: C₁₁H₈Cl₂N₂S[9] Molecular Weight: 271.17 g/mol [9]
The structure combines a dichlorophenyl ring linked via a thioether bridge to an aminopyridine core. This combination of a halogenated aromatic system, a thioether linkage, and an aminopyridine functional group dictates its physicochemical behavior. The aminopyridine moiety provides a basic center (pKa-dependent) and potential for hydrogen bonding, while the dichlorophenylthio group contributes significant lipophilicity and molecular volume, which are expected to reduce aqueous solubility.[10] Understanding the interplay between these structural features is key to predicting and explaining its solubility in various organic solvents.
Why Organic Solvent Solubility is a Master Variable
The importance of solubility extends across multiple domains of pharmaceutical development:
-
Process Chemistry: Organic solvents are the workhorses of synthesis, purification, and crystallization.[5][8] Selecting an appropriate solvent in which the compound has adequate solubility is critical for achieving high reaction yields and efficient purification.
-
Preclinical Formulation: For in vitro and in vivo studies, compounds are often first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before being diluted into aqueous media.[11] Poor solubility can lead to precipitation, resulting in inaccurate and unreliable biological data.[3]
-
Drug Product Formulation: In creating final dosage forms, such as long-acting injectables or amorphous solid dispersions, organic solvents are used to dissolve the active pharmaceutical ingredient (API) along with excipients.[12] The ability to achieve a high concentration in a suitable solvent is often a prerequisite.[12]
Theoretical Framework: Predicting and Understanding Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process. It involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute, followed by the formation of new solute-solvent interactions.[13] The age-old principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[14]
Key Factors Governing Solubility
Several key solute and solvent properties govern this process:
-
Solute Properties:
-
Polarity & Lipophilicity: The dichlorophenyl group makes the molecule significantly non-polar.
-
Hydrogen Bonding: The amine group (-NH₂) on the pyridine ring can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.[10]
-
Crystal Lattice Energy: The energy required to break apart the crystal structure of the solid solute. Stronger intermolecular forces in the solid state lead to lower solubility.
-
-
Solvent Properties:
-
Polarity (Dielectric Constant): Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (can donate hydrogen bonds, e.g., ethanol, methanol) and aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetone).
-
Hydrogen Bonding Capacity: A solvent's ability to act as a hydrogen bond donor or acceptor will strongly influence its interaction with the solute.
-
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10] This relationship is described by the van't Hoff equation.[14]
The relationship between these factors can be visualized as a logical flow influencing the final solubility outcome.
Caption: Interplay of solute and solvent properties governing solubility.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions and computational models are valuable for initial screening, accurate solubility data must be determined experimentally.[15] The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method , which is endorsed by regulatory bodies like the OECD.[16][17][18]
The Shake-Flask Method (Adapted from OECD 105)
This method is based on achieving a saturated solution in equilibrium with an excess of the solid compound.[17][19] The concentration of the solute in the clear, saturated supernatant is then measured analytically.
Step-by-Step Experimental Workflow
-
Preparation:
-
Select a range of representative organic solvents (e.g., polar protic: Ethanol, Methanol; polar aprotic: DMSO, Acetone, Acetonitrile; non-polar: Toluene, Heptane).
-
Ensure the compound this compound is a pure, solid material.
-
Use high-purity solvents.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial or flask. A visual excess of solid must remain at the end of the experiment to ensure saturation.[20]
-
Agitate the flasks at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator. Shaking should be vigorous enough to ensure good mixing.[20]
-
Equilibration time is critical. While 24 hours is often sufficient, a time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.[20] The concentration should plateau at equilibrium.[20]
-
-
Phase Separation:
-
After equilibration, allow the samples to sit undisturbed for a short period to let heavy solids settle.
-
Separate the saturated solution (supernatant) from the excess solid. This is a critical step to avoid artificially high results. Centrifugation followed by careful withdrawal of the supernatant is the preferred method. Filtration can also be used, but one must be cautious of potential adsorption of the solute onto the filter membrane.[19]
-
-
Quantification:
-
Accurately dilute the saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the compound's concentration using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units (e.g., mg/mL or µg/mL).
-
Visualization of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Expected Solubility Profile and Data Interpretation
While specific experimental data for this compound is not publicly available, we can predict a general solubility profile based on its structure and chemical principles. This table should be used as a template to be populated with experimentally determined values.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility | Experimental Value (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | High | [Enter Experimental Data] |
| N,N-Dimethylformamide (DMF) | 37 | High | [Enter Experimental Data] | |
| Acetone | 21 | Moderate | [Enter Experimental Data] | |
| Acetonitrile (ACN) | 37 | Moderate-Low | [Enter Experimental Data] | |
| Polar Protic | Methanol (MeOH) | 33 | Moderate | [Enter Experimental Data] |
| Ethanol (EtOH) | 25 | Moderate-Low | [Enter Experimental Data] | |
| Less Polar | Dichloromethane (DCM) | 9 | Moderate | [Enter Experimental Data] |
| Tetrahydrofuran (THF) | 8 | Moderate | [Enter Experimental Data] | |
| Non-Polar | Toluene | 2 | Low | [Enter Experimental Data] |
| Heptane | 2 | Very Low / Insoluble | [Enter Experimental Data] |
Interpreting the Data
-
High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar (aminopyridine) and non-polar (dichlorophenyl) parts of the molecule.
-
Moderate Solubility in Alcohols (Methanol, Ethanol): These protic solvents can hydrogen bond with the solute. However, their strong solvent-solvent hydrogen bonding networks must be disrupted, which can temper the overall solubility compared to aprotic solvents.
-
Low Solubility in Non-Polar Solvents (Toluene, Heptane): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions with the polar aminopyridine moiety, leading to poor solvation and low solubility.
Practical Implications and Troubleshooting
-
For Process Chemists: The choice of solvent for synthesis and crystallization is critical. A solvent that provides high solubility at an elevated temperature but lower solubility at room temperature is ideal for achieving high recovery during crystallization.
-
For Formulation Scientists: For developing liquid formulations, high solubility is paramount. If solubility is low in pharmaceutically acceptable solvents, advanced formulation strategies like co-solvency, pH modification (for the basic amine), or amorphous solid dispersions may be required.[3][19]
-
Common Pitfalls:
-
Insufficient Equilibration Time: Leads to an underestimation of the thermodynamic solubility.[20]
-
Incomplete Phase Separation: Presence of microscopic solid particles in the sample will lead to a significant overestimation of solubility.
-
Compound Instability: Verify that the compound does not degrade in the solvent over the course of the experiment.
-
Conclusion
A thorough understanding and accurate measurement of the organic solvent solubility of this compound are indispensable for its successful development. By combining a sound theoretical framework with rigorous experimental execution using the validated shake-flask method, researchers can generate the reliable data needed to guide synthesis, formulation, and preclinical evaluation. This systematic approach mitigates risks, saves resources, and ultimately increases the probability of advancing a promising compound through the development pipeline.
References
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
- Gallicchio, E., & Levy, R. M. (2011). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
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Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]
- Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica.
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- De Wit, M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
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Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved from [Link]
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Die Pharmazie.
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Substance solubility. Retrieved from [Link]
- Liu, R. (Ed.). (2015).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
-
EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from [Link]
-
OECD. (2025, June 25). Test No. 105: Water Solubility. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
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Spectroscopic Signature of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine: A Predictive Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine (CAS No. 219865-85-7)[1]. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopic features. The methodologies for spectral acquisition and the causal relationships between the molecular structure and its spectroscopic output are discussed in depth to provide a robust framework for the characterization of this and related compounds.
Introduction and Molecular Structure
This compound is a heterocyclic compound incorporating a pyridine ring, an aromatic amine, and a dichlorinated phenylthioether moiety. Its molecular formula is C₁₁H₈Cl₂N₂S, with a molecular weight of 271.17 g/mol [1]. The structural features suggest its potential utility as a scaffold in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its electronic and structural properties.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1. Experimental Protocol: ¹H NMR Spectroscopy
A standard approach for acquiring the ¹H NMR spectrum would involve dissolving a 5-10 mg sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as those of the amine group[2]. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.
2.2. Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons on the pyridine and dichlorophenyl rings, as well as the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.0-8.2 | Doublet (d) | 1H | H-2 (Pyridine) | The proton at position 2 is adjacent to the nitrogen atom and is expected to be the most deshielded proton on the pyridine ring. |
| ~7.2-7.4 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) | This proton is coupled to both H-2 and H-5, leading to a doublet of doublets. Its chemical shift is influenced by the electron-donating amine group and the thioether linkage. |
| ~6.8-7.0 | Doublet (d) | 1H | H-5 (Pyridine) | This proton is adjacent to the carbon bearing the thioether and is expected to be in the upfield region of the pyridine protons. |
| ~7.4-7.6 | Doublet (d) | 1H | H-6' (Dichlorophenyl) | The proton ortho to the sulfur atom and meta to a chlorine atom. |
| ~7.2-7.3 | Doublet of Doublets (dd) | 1H | H-4' (Dichlorophenyl) | This proton is situated between two chlorine atoms and is expected to show coupling to H-3' and H-6'. |
| ~7.1-7.2 | Doublet (d) | 1H | H-3' (Dichlorophenyl) | The proton ortho to a chlorine atom and meta to the sulfur atom. |
| ~4.0-5.0 (broad) | Singlet (s) | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature. A broad signal is expected due to quadrupole broadening and potential hydrogen exchange. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. Experimental Protocol: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard to produce a spectrum with singlets for each unique carbon atom.
3.2. Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155-160 | C-6 (Pyridine) | The carbon atom attached to the electronegative sulfur atom will be significantly deshielded. |
| ~150-155 | C-2 (Pyridine) | The carbon atom adjacent to the nitrogen is expected to be deshielded. |
| ~140-145 | C-3 (Pyridine) | The carbon atom bearing the amino group. |
| ~125-130 | C-4 (Pyridine) | |
| ~115-120 | C-5 (Pyridine) | |
| ~135-140 | C-1' (Dichlorophenyl) | The carbon atom directly attached to the sulfur. |
| ~130-135 | C-2', C-5' (Dichlorophenyl) | Carbons bearing the chlorine atoms will be deshielded. |
| ~128-132 | C-3', C-4', C-6' (Dichlorophenyl) | The remaining carbons of the dichlorophenyl ring. |
Predicted Mass Spectrometry (MS)
4.1. Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) mass spectrometry would be a suitable technique for this compound. The sample would be introduced into the ion source, and the resulting fragmentation pattern analyzed.
4.2. Predicted Mass Spectrum and Fragmentation
The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 270, with an M+2 peak of approximately 65% the intensity of the M⁺ peak and an M+4 peak, characteristic of a molecule containing two chlorine atoms.
-
Major Fragmentation Pathways:
-
Loss of the dichlorophenyl radical: [M - C₆H₃Cl₂]⁺
-
Loss of the thio group: [M - S]⁺
-
Cleavage of the C-S bond with charge retention on the dichlorophenylthio fragment: [C₆H₃Cl₂S]⁺
-
Fragmentation of the pyridine ring, potentially involving the loss of HCN.
-
Predicted Infrared (IR) Spectroscopy
5.1. Experimental Protocol: IR Spectroscopy
The IR spectrum can be obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
5.2. Predicted IR Spectrum and Interpretation
The IR spectrum will show absorption bands characteristic of the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (two bands) | N-H stretch | Primary Aromatic Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | N-H bend | Primary Amine |
| 1590-1450 | C=C and C=N stretch | Aromatic Rings |
| 1300-1200 | C-N stretch | Aromatic Amine |
| 850-750 | C-Cl stretch | Aryl Halide |
| 750-690 | C-S stretch | Thioether |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine[3]. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.
Predicted UV-Visible Spectroscopy
6.1. Experimental Protocol: UV-Visible Spectroscopy
The UV-Vis spectrum would be recorded by dissolving the sample in a suitable solvent, such as ethanol or methanol, and measuring the absorbance over a range of wavelengths (typically 200-400 nm).
6.2. Predicted UV-Visible Spectrum and Interpretation
The UV-Vis spectrum is expected to exhibit absorption bands arising from π → π* transitions within the aromatic systems. The presence of the amino and thioether groups, which are auxochromes, is likely to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine and benzene. Two main absorption bands would be predicted, one around 250-270 nm and another at a longer wavelength, possibly extending into the near-UV region, due to the extended conjugation of the system.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The forecasted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Visible spectroscopy are grounded in established principles and comparisons with analogous structures. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this compound, providing a solid foundation for the interpretation of experimentally acquired data.
References
Appendix: Visualizations
Figure 2: Key structural components and their corresponding spectroscopic probes.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring intellectual property. 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, a molecule incorporating both a substituted pyridine and a dichlorophenyl moiety, represents a class of compounds with significant potential as intermediates in medicinal chemistry. Its structural complexity, featuring two distinct aromatic systems with varied electronic environments, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous identification and purity assessment.
This technical guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound. Moving beyond a simple peak list, this document elucidates the causal relationships between the molecule's electronic architecture and its spectral features. It further outlines a robust, field-proven protocol for data acquisition and processing, designed to yield high-quality, reproducible results for researchers and drug development professionals.
Section 1: Molecular Structure and Proton Environment Analysis
The key to interpreting the ¹H NMR spectrum lies in understanding the chemical environment of each proton. The molecule is comprised of a 3-aminopyridine ring linked via a sulfur bridge to a 2,5-dichlorophenyl ring. The electronic properties of the substituents—the electron-donating amine (-NH₂) group, the sulfur linker, and the electron-withdrawing chlorine (-Cl) atoms—create distinct magnetic environments for the aromatic protons.
Caption: Logical relationship between the molecular moieties.
Analysis of Electronic Effects:
-
Pyridin-3-amine Ring:
-
The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which generally deshields all ring protons compared to benzene (which has a reference chemical shift of δ 7.27 ppm).[1][2] Protons in the alpha positions (H-2) are typically the most deshielded.
-
The amine group at the C-3 position is a powerful electron-donating group (EDG) through resonance. This effect increases electron density primarily at the ortho (H-2, H-4) and para (H-5) positions, causing a shielding (upfield) shift.[3][4]
-
The thioether group at C-6 is moderately electron-donating via resonance from the sulfur lone pairs, but also inductively electron-withdrawing. Its net effect will influence the adjacent H-5 proton.
-
-
2,5-Dichlorophenyl Ring:
-
The two chlorine atoms are strongly electronegative and inductively electron-withdrawing, leading to a significant deshielding (downfield) shift of all protons on this ring.[5]
-
The sulfur atom, acting as a bridge, donates electron density into the ring through resonance, which can counteract some of the deshielding from the chlorine atoms, particularly for the ortho (H-6') and para (H-3') protons.
-
Section 2: Predicted ¹H NMR Spectral Data
Based on the structural analysis and established principles of NMR spectroscopy, a detailed prediction of the ¹H NMR spectrum can be formulated. The spectrum is expected to show seven distinct signals in the aromatic and amine regions. For this analysis, we assume the spectrum is acquired in DMSO-d₆, a solvent that is effective at solubilizing such compounds and preserving the signal from amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.0 - 8.2 | Doublet (d) | J2,4 ≈ 2.5 Hz (meta) | 1H |
| H-4 | ~7.2 - 7.4 | Doublet of Doublets (dd) | J4,5 ≈ 8.5 Hz (ortho), J4,2 ≈ 2.5 Hz (meta) | 1H |
| H-5 | ~6.8 - 7.0 | Doublet (d) | J5,4 ≈ 8.5 Hz (ortho) | 1H |
| H-6' | ~7.6 - 7.8 | Doublet (d) | J6',4' ≈ 2.5 Hz (meta) | 1H |
| H-3' | ~7.5 - 7.7 | Doublet (d) | J3',4' ≈ 8.8 Hz (ortho) | 1H |
| H-4' | ~7.3 - 7.5 | Doublet of Doublets (dd) | J4',3' ≈ 8.8 Hz (ortho), J4',6' ≈ 2.5 Hz (meta) | 1H |
| -NH₂ | ~5.0 - 5.5 | Broad Singlet (br s) | N/A | 2H |
Justification for Predictions:
-
H-2: This proton is ortho to the ring nitrogen, leading to a strong deshielding effect. While it is also ortho to the electron-donating -NH₂ group, the influence of the nitrogen atom typically dominates, placing it furthest downfield among the pyridine protons. It exhibits only a small meta-coupling to H-4.
-
H-4: Positioned ortho to the -NH₂ group and meta to the thioether, this proton is significantly shielded. It will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.
-
H-5: Being para to the -NH₂ group and ortho to the thioether, H-5 experiences shielding from both. It will be the most upfield of the pyridine protons and will appear as a doublet from ortho-coupling to H-4.
-
Dichlorophenyl Protons (H-6', H-3', H-4'): These protons are all in a deshielded environment due to the two chlorine atoms. H-6' is expected to be the most downfield of this group as it is ortho to both the sulfur and a chlorine atom. H-3' is ortho to one chlorine, while H-4' is flanked by two protons. Their relative positions are close and can be definitively assigned using 2D NMR techniques. The coupling pattern is classic for a 1,2,4-trisubstituted benzene ring.
-
-NH₂ Protons: In DMSO-d₆, amine protons are less prone to rapid exchange with solvent compared to in CDCl₃.[6] They typically appear as a broad singlet, the chemical shift of which is sensitive to concentration and temperature.
Section 3: Experimental Protocol for Spectrum Acquisition
Adherence to a standardized and well-justified protocol is critical for acquiring high-fidelity, trustworthy NMR data. The following methodology represents a self-validating system for the characterization of this compound.
Caption: Standard workflow for ¹H NMR analysis.
3.1. Sample Preparation
-
Weighing: Accurately weigh 5–10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Causality: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and its ability to slow the exchange rate of labile amine protons, making their observation more reliable.[7]
-
-
Internal Standard: Add a small drop of tetramethylsilane (TMS).
-
Dissolution: Vortex the vial for 30-60 seconds until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
3.2. NMR Spectrometer Setup (400 MHz or higher recommended)
-
Locking: Insert the sample into the spectrometer. The instrument's lock system should be engaged to stabilize the magnetic field using the deuterium signal from the DMSO-d₆ solvent.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This process is critical for achieving sharp lineshapes and high resolution, which is necessary to resolve the complex splitting patterns of the aromatic protons.
3.3. Data Acquisition Parameters
The following parameters are recommended as a starting point for a standard ¹H experiment.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or equivalent | A standard 30° pulse angle experiment provides a good balance between signal intensity and quantitative accuracy, while allowing for a shorter relaxation delay. |
| Spectral Width | 16 ppm (centered at ~6 ppm) | Ensures all expected proton signals, from TMS at 0 ppm to potentially deshielded aromatic protons up to ~12 ppm, are captured. |
| Number of Scans (NS) | 16 or 32 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 2.0 seconds | Allows for sufficient relaxation of protons between scans, which is important for accurate integration. |
| Acquisition Time (AQ) | ~3-4 seconds | A longer acquisition time results in better digital resolution in the final spectrum. |
Section 4: Data Processing and Interpretation
-
Fourier Transformation: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm.
-
Integration: The area under each peak is integrated. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 1H, 1H, 1H, 1H, 1H, 1H, 2H).
-
Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined and compared against the predicted values to confirm the structure of this compound. For definitive assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) would be employed to confirm proton-proton coupling relationships.
Conclusion
The ¹H NMR spectrum of this compound is rich with information, providing a unique fingerprint of its complex electronic and structural arrangement. A systematic approach, beginning with a thorough analysis of substituent effects to predict the spectrum, followed by a rigorous and well-documented experimental protocol, enables the confident structural verification of this molecule. The methodologies and interpretations presented in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
References
-
Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]
-
Royal Society of Chemistry. (2019). Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 9(10), 1281-1284. Available at: [Link]
-
Reich, H. J. (n.d.). 5-HMR-2 Chemical Shift. Organic Chemistry Data. University of Wisconsin. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary data. The Royal Society of Chemistry. Available at: [Link]
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mass spectrometry of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
An In-Depth Technical Guide to the Mass Spectrometry of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core principles and practical applications of mass spectrometry for the structural elucidation and characterization of this molecule. We explore optimal ionization methodologies, predict detailed fragmentation pathways under both soft and hard ionization conditions, and provide validated experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the analytical process from sample preparation to data interpretation.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring three key structural motifs: a dichlorinated phenyl ring, a thioether linkage, and an aminopyridine moiety. Such compounds are common scaffolds in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are critical milestones in the development pipeline, for which mass spectrometry (MS) is an indispensable tool.[1] Its unparalleled sensitivity and ability to provide detailed structural information through fragmentation analysis make it the gold standard for molecular characterization.[1]
This guide moves beyond a simple recitation of methods to provide a strategic framework for analyzing this specific molecule, grounding its recommendations in the foundational principles of gas-phase ion chemistry.
Molecular Structure and Physicochemical Properties
A thorough understanding of the analyte's structure is paramount to designing a robust mass spectrometry method. The key features of this compound dictate its behavior within the mass spectrometer.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonym | 6-[(2,5-dichlorophenyl)sulfanyl]-3-pyridinamine | |
| CAS Number | 219865-85-7 | [2][3] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [3] |
| Monoisotopic Mass | 270.9837 Da | |
| Average Molecular Weight | 271.17 g/mol | [3] |
Key Structural Insights for MS Analysis:
-
Basic Centers: The pyridine ring nitrogen and the exocyclic primary amine are basic sites that are readily protonated. This makes the molecule an excellent candidate for positive-ion electrospray ionization.[1][4]
-
Thioether Linkage: The Carbon-Sulfur (C-S) bonds of the thioether are relatively labile and represent a probable initiation site for fragmentation.[5][6]
-
Dichlorophenyl Moiety: The presence of two chlorine atoms is a powerful diagnostic tool. Due to the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any chlorine-containing ion will exhibit a highly characteristic isotopic pattern, significantly boosting confidence in peak identification.
Ionization Methodologies: A Comparative Analysis
The choice of ionization technique is the most critical parameter in MS analysis, determining whether the focus is on the intact molecule or its structural fragments.[1]
Electrospray Ionization (ESI): The "Soft" Approach for Intact Mass
ESI is a gentle ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[7] It is the preferred method for determining the molecular weight of thermally sensitive molecules like the topic compound.
-
Principle: In positive ion mode, the basic nitrogen atoms readily accept a proton from the acidic solvent, forming a stable [M+H]⁺ ion. This process is highly efficient and sensitive.[4][8][9]
-
Expected Ion: The primary ion observed will be the protonated molecule at a mass-to-charge ratio (m/z) corresponding to [C₁₁H₉Cl₂N₂S]⁺.
-
Expert Insight: ESI is ideal for liquid chromatography-mass spectrometry (LC-MS) workflows, enabling the analysis of complex mixtures and providing retention time as an additional identification parameter. The use of a "soft" ionization technique ensures the molecular ion is almost always observed, which is the crucial first step in any analysis.[7]
Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting
In contrast to ESI, Electron Ionization (EI) is a high-energy process used extensively in gas chromatography-mass spectrometry (GC-MS).[10] It involves bombarding the gas-phase analyte with energetic electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation.[10][11]
-
Principle: The high energy imparted to the molecule creates an energetically unstable radical cation (M⁺•), which rapidly decomposes into a predictable pattern of fragment ions.[12]
-
Utility: The resulting mass spectrum is a structural "fingerprint" that can be compared against spectral libraries for unambiguous identification. While the molecular ion peak may be weak or absent for some compounds, the fragmentation pattern provides rich structural detail.[11]
-
Expert Insight: While ESI provides the molecular weight, EI provides the blueprint. For a novel compound or for rigorous structural confirmation, acquiring an EI spectrum is invaluable. The fragmentation patterns are highly reproducible across different instruments, a key tenet of its utility.[11]
Electron Capture Negative Ionization (ECNI): A High-Sensitivity Alternative
ECNI is a specialized technique that offers exceptional sensitivity for electrophilic compounds, particularly those containing halogens.[13][14]
-
Principle: Low-energy electrons are captured by the analyte to form a negative ion. For halogenated compounds, this can lead to the formation of a stable M⁻• ion or dissociative capture, where the molecule fragments upon electron capture.[14]
-
Applicability: Given the dichlorophenyl moiety, this compound is an excellent candidate for ECNI, which could provide picogram- to femtogram-level detection limits, far exceeding those of ESI or EI.[15]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to further probe the structure of an ion. A specific ion (the "precursor") is selected, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting "product" ions are analyzed. This provides definitive structural connectivity.
Predicted ESI-CID Fragmentation Pathway ([M+H]⁺)
The fragmentation of the protonated molecule is driven by the stability of the resulting product ions and neutral losses. The primary cleavage is expected at the thioether linkage, the most labile part of the molecule.
Key Fragmentation Steps:
-
Precursor Ion Selection: The protonated molecule, m/z 271.9910 (for ³⁵Cl isotopes), is isolated.
-
Pathway A: Cleavage of the S-C(phenyl) bond. This is a highly probable fragmentation, leading to the formation of the stable 3-amino-6-mercaptopyridine cation and the loss of a neutral dichlorobenzene molecule.
-
Pathway B: Cleavage of the S-C(pyridine) bond. This alternative cleavage produces two key fragments: the protonated aminopyridine radical and the dichlorophenylthiol cation.
-
Secondary Fragmentation: Subsequent losses, such as the loss of ammonia (NH₃) or hydrogen sulfide (H₂S) from the primary fragments, can also occur.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Predicted EI Fragmentation Pathway (M⁺•)
Fragmentation under EI conditions begins with the radical cation M⁺• and involves homolytic cleavages, driven by the stability of the resulting radicals and cations.[16]
Key Fragmentation Steps:
-
Molecular Ion Formation: The initial event is the formation of the radical cation M⁺• at m/z 270.9837 .
-
α-Cleavage: Cleavage of the C-S bonds is a dominant pathway for thioethers.[6] Loss of the dichlorophenyl radical (•C₆H₃Cl₂) would yield a fragment at m/z 125.
-
Skeletal Rearrangement: Aromatic thioethers are known to undergo rearrangement with the loss of an SH radical, which could be a diagnostic feature.[5]
-
Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion is also a possibility, leading to an ion at m/z 236.
Caption: Predicted major fragmentation pathways under Electron Ionization (EI) conditions.
Data Interpretation: The Dichlorine Isotopic Signature
The most powerful diagnostic feature in the mass spectrum of this compound is the isotopic pattern generated by the two chlorine atoms. This pattern must be present in the molecular ion and in any fragment that retains the dichlorophenyl group.
| Ion | Isotope Composition | Theoretical m/z | Expected Relative Abundance (%) |
| [M+H]⁺ | C₁₁H₉³⁵Cl₂N₂S | 271.9910 | 100.0 |
| C₁₁H₉³⁵Cl³⁷ClN₂S | 273.9880 | 65.1 | |
| C₁₁H₉³⁷Cl₂N₂S | 275.9851 | 10.6 | |
| [C₆H₄Cl₂S]⁺ | C₆H₄³⁵Cl₂S | 177.9460 | 100.0 |
| C₆H₄³⁵Cl³⁷ClS | 179.9430 | 65.1 | |
| C₆H₄³⁷Cl₂S | 181.9401 | 10.6 |
Scientist's Note: The observation of this ~100:65:11 intensity ratio for peaks separated by 2 m/z units is irrefutable evidence for the presence of two chlorine atoms in the ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of these ions to within 5 ppm accuracy, providing an orthogonal layer of confirmation and distinguishing them from any potential isobaric interferences.
Validated Experimental Protocols
The following protocols provide a robust starting point for the analysis of this compound.
Protocol for LC-ESI-MS/MS Analysis
-
Objective: To determine the accurate mass of the intact molecule and obtain its MS/MS fragmentation spectrum.
-
Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Use data-dependent acquisition to trigger fragmentation on the ion at m/z 271.99.
-
Collision Energy (CID): Ramp from 15-40 eV to capture a full range of fragment ions.
-
-
General Analytical Workflow
The logical flow of a comprehensive mass spectrometric analysis is depicted below.
Caption: A generalized workflow for the structural characterization of an organic molecule by MS.
Conclusion
The mass spectrometric analysis of this compound is a multifactorial process where the strategic selection of ionization and analysis techniques provides complementary and confirmatory data. Electrospray ionization is the method of choice for sensitive detection and molecular weight determination, while electron ionization delivers an invaluable structural fingerprint through its reproducible fragmentation patterns. The characteristic dichlorinated isotopic signature serves as a definitive diagnostic tool throughout the analysis. By leveraging the principles and protocols outlined in this guide, researchers can confidently characterize this molecule and its analogues with a high degree of scientific rigor.
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The Untapped Potential of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine: A Technical Guide for Medicinal Chemists
Abstract
In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to addressing the ever-evolving challenges of drug discovery. This technical guide delves into the untapped potential of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, a molecule possessing a unique combination of structural motifs that suggest a rich pharmacophoric profile. While direct research on this specific compound is nascent, a comprehensive analysis of its constituent parts—the aminopyridine core and the dichlorophenyl thioether moiety—provides a fertile ground for hypothesizing its applications in various therapeutic areas. This document serves as a roadmap for researchers, outlining the scientific rationale for investigating this compound as a potential kinase inhibitor, an antimicrobial agent, and beyond. We will explore plausible synthetic routes, propose robust experimental workflows for biological evaluation, and discuss strategies for structure-activity relationship (SAR) optimization, thereby providing a holistic framework for unlocking the therapeutic promise of this intriguing molecule.
Introduction: Deconstructing a Promising Scaffold
The structure of this compound presents a compelling case for its investigation in medicinal chemistry. The molecule can be dissected into two key pharmacophoric components: the 3-aminopyridine core and the 2,5-dichlorophenyl thioether substituent.
-
The 3-Aminopyridine Core: Aminopyridines are privileged structures in drug discovery, known to interact with a wide array of biological targets.[1][2] They are frequently found in kinase inhibitors, where the pyridine nitrogen can act as a hinge-binding motif, and the amino group provides a vector for further chemical modification.[3][4] This scaffold is also present in compounds with antibacterial, anti-inflammatory, and neurological activities.[1][5][6]
-
The 2,5-Dichlorophenyl Thioether Moiety: The dichlorophenyl group is a common feature in many bioactive molecules, often contributing to enhanced binding affinity through hydrophobic and halogen-bonding interactions. Its presence can significantly influence the pharmacokinetic properties of a compound.[7] The thioether linkage provides a flexible connection to the pyridine core, allowing the dichlorophenyl ring to adopt various conformations within a binding pocket. Diarylmethyl thioethers, a related class of compounds, have demonstrated antitumor and antibacterial activities.[8]
The amalgamation of these two moieties in this compound suggests a synergistic potential, making it a prime candidate for exploration in several key therapeutic areas.
Potential Therapeutic Applications
Based on the analysis of its structural components and the known activities of analogous compounds, we propose two primary avenues for the investigation of this compound in medicinal chemistry.
Kinase Inhibition: A New Scaffold for Oncology and Inflammatory Diseases
Rationale: The 2-aminopyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[4] Many approved and investigational kinase inhibitors utilize this core to anchor the molecule within the ATP-binding site of the kinase. The dichlorophenyl group can occupy the hydrophobic pocket adjacent to the hinge region, a common feature in many kinase active sites. The substitution pattern on the phenyl ring can be critical for achieving selectivity and potency.
Kinase dysregulation is a hallmark of cancer and many inflammatory diseases.[3] Therefore, compounds that can modulate kinase activity are of high therapeutic value. The structural features of this compound make it a strong candidate for development as a kinase inhibitor.
Proposed Workflow for Investigation:
Caption: Workflow for investigating this compound as a kinase inhibitor.
Antimicrobial Agents: A Novel Approach to Combatting Drug Resistance
Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pyridine derivatives have a long history in antimicrobial drug discovery, and various substituted aminopyridines have demonstrated potent antibacterial and antifungal activities.[5][6][9] The lipophilic nature of the dichlorophenyl group can facilitate the penetration of bacterial cell membranes.
Proposed Workflow for Investigation:
Caption: Workflow for investigating this compound as an antimicrobial agent.
Synthetic Strategy and Characterization
The synthesis of this compound and its analogs can be approached through several established synthetic routes for 2-aminopyridine derivatives.[10][11][12] A plausible and efficient method involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor.
Proposed Synthetic Protocol:
-
Starting Material: A potential starting material is 2,5-dihalopyridine.
-
Thioether Formation: Reaction of the 2,5-dihalopyridine with 2,5-dichlorothiophenol in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or DMSO) would yield the 6-[(2,5-dichlorophenyl)thio]-3-halopyridine intermediate.
-
Amination: The final amination step can be achieved through a Buchwald-Hartwig amination or by nucleophilic aromatic substitution with ammonia or a protected amine, followed by deprotection.
Table 1: Proposed Synthetic Route
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 2,5-Dihalopyridine, 2,5-Dichlorothiophenol | NaH, DMF, 0 °C to rt | 6-[(2,5-Dichlorophenyl)thio]-3-halopyridine |
| 2 | 6-[(2,5-Dichlorophenyl)thio]-3-halopyridine | Ammonia or protected amine, Pd catalyst (for Buchwald-Hartwig), base, solvent, heat | This compound |
Characterization: The synthesized compounds should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity.
Structure-Activity Relationship (SAR) and Lead Optimization
A systematic SAR study is crucial for optimizing the biological activity and drug-like properties of this compound.
Key Areas for Modification:
-
Dichlorophenyl Ring: The position and number of chlorine atoms on the phenyl ring can be varied to probe the effect on potency and selectivity. Bioisosteric replacements for the chloro substituents, such as trifluoromethyl or methoxy groups, can also be explored.[13][14][15][16][17]
-
Amino Group: The primary amine at the 3-position can be derivatized to explore interactions with the target protein and to modulate physicochemical properties. Acylation, alkylation, and sulfonylation are common modifications.
-
Pyridine Ring: Substitution on the pyridine ring, if synthetically feasible, could provide additional vectors for optimization.
Data Presentation:
Table 2: Hypothetical SAR Data for Kinase Inhibition
| Compound | R¹ (on Phenyl Ring) | R² (on Amino Group) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| Lead | 2,5-di-Cl | H | 150 | >10000 |
| 1a | 2,4-di-Cl | H | 250 | >10000 |
| 1b | 3,4-di-Cl | H | 500 | >10000 |
| 2a | 2,5-di-Cl | -C(O)CH₃ | 80 | 5000 |
| 2b | 2,5-di-Cl | -CH₃ | 300 | >10000 |
Conclusion and Future Directions
While this compound remains a largely unexplored chemical entity, a thorough analysis of its constituent fragments strongly suggests its potential as a valuable scaffold in medicinal chemistry. This guide has outlined a clear and actionable strategy for investigating its promise as a kinase inhibitor and an antimicrobial agent. The proposed workflows, synthetic strategies, and SAR considerations provide a solid foundation for researchers to embark on the exploration of this and related molecules. The journey from a hypothetical molecule to a potential therapeutic agent is arduous, but for compounds like this compound, the scientific rationale for taking the first steps is compelling. Future research should focus on the synthesis of a focused library of analogs and their systematic evaluation in relevant biological assays to unlock the full therapeutic potential of this promising scaffold.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine in the Synthesis of Targeted Kinase Inhibitors
Abstract: The targeting of protein kinases has become a cornerstone of modern drug discovery, particularly in oncology and immunology. The aminopyridine scaffold is a privileged structure in this field, renowned for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This document provides a detailed guide for researchers on the strategic application of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine , a highly functionalized building block, in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its design, its key physicochemical properties, and provide a representative, step-by-step protocol for its elaboration into a pyrido[2,3-d]pyrimidine core, a common framework for advanced kinase inhibitors.
Introduction: The Rationale for a Privileged Scaffold
Protein kinase inhibitors have revolutionized the treatment of numerous diseases by targeting the dysregulated signaling pathways that drive pathogenesis. A significant portion of FDA-approved kinase inhibitors, such as Imatinib, feature a nitrogen-containing heterocyclic core designed to mimic the adenine moiety of ATP.[1]
The subject of this guide, This compound , is a pre-functionalized building block that provides medicinal chemists with three critical structural features for kinase targeting:
-
The 3-Amino Group: This primary amine serves as a crucial hydrogen bond donor, enabling the molecule to anchor to the kinase hinge region, a key interaction for potent inhibition.
-
The Pyridine Scaffold: A versatile and synthetically tractable core that correctly orients the key interacting moieties within the ATP pocket.
-
The 6-[(2,5-Dichlorophenyl)thio] Moiety: This lipophilic group is designed to occupy the hydrophobic back pocket adjacent to the ATP-binding site. The thioether linker offers rotational flexibility, while the 2,5-dichloro substitution pattern can enhance potency and modulate selectivity by forming specific interactions within this pocket. The strategic placement of halogens is a well-established method for improving binding affinity and pharmacokinetic properties.[2]
This combination of features makes the title compound an exceptionally valuable starting point for developing inhibitors against a range of kinases, including tyrosine kinases (e.g., Src, EGFR) and serine/threonine kinases.[2][3]
General Binding Hypothesis
The utility of this scaffold is predicated on its ability to satisfy the key pharmacophoric requirements of a Type I kinase inhibitor. The molecule orients itself to form hydrogen bonds with the kinase hinge while the dichlorophenyl group projects into a nearby hydrophobic region, increasing affinity and selectivity.
Caption: General binding mode of the aminopyridine scaffold in a kinase active site.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of laboratory personnel.
| Property | Value | Reference |
| CAS Number | 219865-85-7 | [4][5] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [4][5] |
| Molecular Weight | 271.17 g/mol | [4][5] |
| Appearance | Off-white to yellow solid | |
| SMILES | NC1=CC=C(SC2=CC(Cl)=CC=C2Cl)N=C1 | [4] |
Safety & Handling:
-
Personnel: This compound should only be handled by trained professionals familiar with chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthetic Protocol: Elaboration to a Pyrido[2,3-d]pyrimidine Core
The 3-amino group of the title compound is a versatile handle for further elaboration. A common and highly effective strategy in kinase inhibitor synthesis is the construction of a fused pyrimidine ring to form a pyrido[2,3-d]pyrimidine. This scaffold is present in several advanced kinase inhibitors.[3]
The following protocol is a representative, multi-step synthesis designed to illustrate this transformation. It is based on established and reliable chemical reactions prevalent in medicinal chemistry.[1][9]
Caption: Workflow for constructing a pyrido[2,3-d]pyrimidine kinase inhibitor core.
Protocol 1: Synthesis of a 2-Amino-6-[(2,5-dichlorophenyl)thio]pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold
This protocol details the conversion of the starting amine into a functionalized pyrido[2,3-d]pyrimidine core, a key intermediate for further diversification.
PART A: Synthesis of 1-(6-((2,5-Dichlorophenyl)thio)pyridin-3-yl)thiourea
Rationale: This step converts the primary amine into a thiourea derivative. Thioureas are excellent precursors for the formation of aminopyrimidine rings, a common feature in kinase inhibitors.[10] The reaction proceeds via nucleophilic addition of the amine to an isothiocyanate.
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl isothiocyanate (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Aqueous sodium hydroxide (NaOH, 2M)
-
Methanol (MeOH)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF, add benzoyl isothiocyanate (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the consumption of the starting amine by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl thiourea intermediate.
-
Dissolve the crude intermediate in a mixture of THF/MeOH. Add 2M NaOH (3.0 eq) and stir at 60 °C for 2-4 hours to hydrolyze the benzoyl group.
-
Monitor the deprotection by TLC/LC-MS. Once complete, cool the mixture to room temperature and neutralize with 1M HCl.
-
Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of Hexanes/EtOAc) to yield the target thiourea derivative.
-
PART B: Synthesis of 2-Amino-6-[(2,5-dichlorophenyl)thio]pyrido[2,3-d]pyrimidin-7(8H)-one
Rationale: This step involves an intramolecular cyclization. The thiourea intermediate is alkylated on the sulfur atom, followed by a base-mediated cyclization that forms the fused pyrimidine ring system. This creates a rigid scaffold suitable for kinase inhibition.
-
Materials:
-
1-(6-((2,5-Dichlorophenyl)thio)pyridin-3-yl)thiourea (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.2 eq)
-
Sodium ethoxide (NaOEt) (2.5 eq)
-
Anhydrous Ethanol (EtOH)
-
-
Procedure:
-
To a solution of the thiourea derivative from Part A (1.0 eq) in anhydrous EtOH, add sodium ethoxide (2.5 eq) and stir for 15 minutes at room temperature under an inert atmosphere.
-
Add ethyl 2-chloroacetoacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Adjust the pH to ~7 using 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold EtOH or diethyl ether.
-
Dry the solid under vacuum to yield the 2-amino-6-[(2,5-dichlorophenyl)thio]pyrido[2,3-d]pyrimidin-7(8H)-one product. Further purification can be achieved by recrystallization if necessary.
-
Representative Biological Activity
The this compound scaffold and its close analogs have been incorporated into inhibitors targeting a variety of kinases. The dichlorophenyl moiety is particularly effective in targeting kinases like Src and FGFR.[2][3] The table below summarizes the activity of representative inhibitors containing a closely related dichlorophenyl-pyridyl core.
| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) | Reference |
| PDGFr | Pyrido[2,3-d]pyrimidine with 6-(2,6-dichlorophenyl) | 1110 | [3] |
| FGFr | Pyrido[2,3-d]pyrimidine with 6-(2,6-dichlorophenyl) | 130 | [3] |
| EGFr | Pyrido[2,3-d]pyrimidine with 6-(2,6-dichlorophenyl) | 450 | [3] |
| c-Src | Pyrido[2,3-d]pyrimidine with 6-(2,6-dichlorophenyl) | 220 | [3] |
| Src | 7-(2,6-dichlorophenyl)-benzotriazine derivative | Potent | [2] |
Note: The data presented are for structurally related compounds and serve to illustrate the potential of the dichlorophenyl-pyridyl scaffold in kinase inhibition. The exact potency of derivatives from the provided protocol must be determined experimentally.
Conclusion
This compound is a high-value, strategically designed starting material for the synthesis of kinase inhibitors. Its constituent parts are optimized for key interactions within the ATP-binding cleft. The provided synthetic protocol offers a reliable pathway to construct a pyrido[2,3-d]pyrimidine core, which serves as a foundation for building libraries of potent and selective kinase inhibitors. By leveraging this building block, researchers can accelerate the discovery and development of novel therapeutics for a wide range of human diseases.
References
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- Doherty, A. M., et al. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 1996.
- BLDpharm. 6-((2,5-Dichlorophenyl)thio)pyridin-3-amine.
- ChemSrc. This compound Product Description.
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- Sigma-Aldrich. This compound.
- Manchanda, P., et al. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 2017.
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-
Noronha, G., et al. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][11][12]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 2007. Available from:
- Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
-
Request PDF. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][11][12]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Available from:
- PubMed. The glycogen synthase kinase inhibitor 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) is a partial agonist of the aryl hydrocarbon receptor.
- PMC. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.
- Thermo Fisher Scientific. Safety Data Sheet: 2,6-Dichloropyridine.
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Application Note: Palladium-Catalyzed Synthesis of N-Aryl-6-[(2,5-dichlorophenyl)thio]pyridin-3-amines via Buchwald-Hartwig Amination
Abstract: This document provides a comprehensive technical guide for the Buchwald-Hartwig amination of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. This protocol details a robust palladium-catalyzed cross-coupling method for the formation of a carbon-nitrogen (C-N) bond between the pyridine scaffold and various aryl halides. The synthesis of N-aryl pyridine derivatives is a cornerstone of modern medicinal chemistry, and this application note offers field-proven insights into optimizing this transformation, particularly addressing the challenges associated with sulfur-containing heterocyclic substrates. We present a detailed, step-by-step procedure, key optimization parameters, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Introduction: Significance and Challenges
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, becoming an indispensable tool in drug discovery and development for its broad functional group tolerance and wide substrate scope.[1][2][3] This reaction enables the construction of C(sp²)–N bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[3]
The specific application to this compound presents a unique set of challenges that require careful consideration for successful implementation:
-
Heterocyclic Substrate: Pyridine rings can coordinate to the palladium center, potentially altering catalyst activity and requiring specific ligand selection to ensure efficient coupling.[4]
-
Sulfur-Containing Moiety: The thioether functionality in the substrate poses a risk of catalyst poisoning or inhibition, as sulfur can strongly coordinate to the palladium center and impede the catalytic cycle.[5] Overcoming this requires judicious selection of ligands that are resistant to sulfur coordination.
-
Steric Hindrance: The substitution pattern on both the pyridine and the dichlorophenyl rings can introduce steric bulk that may slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[6]
This guide provides a validated protocol designed to navigate these challenges and reliably furnish the desired N-aryl products.
Mechanistic Overview of the Buchwald-Hartwig Amination
The reaction proceeds through a catalytic cycle involving a palladium(0) active species.[7][8][9] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[10][11] This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.[11][12]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[7][10]
Bulky, electron-rich phosphine ligands are crucial for the success of this reaction, as they promote both the oxidative addition and the final reductive elimination steps.[6][13][14]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a generalized procedure. Optimization of specific parameters may be necessary for different aryl halide coupling partners.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Schlenk flask or microwave vial |
| Aryl Halide (e.g., Aryl Bromide) | Magnetic stirrer with heating plate |
| Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Inert atmosphere setup (Glovebox or Schlenk line with Argon/Nitrogen) |
| Phosphine Ligand (e.g., XPhos, RuPhos) | Syringes and needles |
| Base (e.g., Sodium tert-butoxide, Cs₂CO₃) | TLC plates and visualization chamber (UV) |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Rotary evaporator |
| Diethyl ether, Ethyl acetate, Hexanes | Column chromatography setup |
Step-by-Step Reaction Procedure
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
-
Inert Atmosphere Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen). The use of a glovebox is highly recommended.
-
Reagent Addition: Add the aryl halide (1.0 eq), followed by the this compound (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (aryl halide).
-
Reaction Execution: Seal the flask or vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-6-[(2,5-dichlorophenyl)thio]pyridin-3-amine product.
Optimization and Key Considerations
The success of the Buchwald-Hartwig amination on this challenging substrate hinges on the careful selection of reaction parameters.[15] The following table provides a starting point for optimization.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common and effective. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ.[16][17] Pre-catalysts (e.g., XPhos Pd G3) can also be used for improved reliability and faster activation.[18] |
| Ligand | XPhos , RuPhos , or similar bulky, electron-rich dialkylbiaryl phosphines. | These ligands are essential for coupling challenging substrates.[13][14] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition. They have shown efficacy for heteroaromatic and sulfur-containing substrates.[14][19] |
| Base | NaOtBu (strong), Cs₂CO₃ or K₃PO₄ (milder) | Sodium tert-butoxide is a highly effective strong base often used for less reactive aryl chlorides.[8] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate or potassium phosphate are preferred, though they may require higher temperatures.[8] |
| Solvent | Toluene, 1,4-Dioxane, or CPME | Toluene is a standard non-polar solvent. Dioxane's coordinating ability can sometimes be beneficial. Aprotic, non-coordinating solvents are generally preferred.[20] Chlorinated solvents and acetonitrile should be avoided.[8] |
| Temperature | 80 - 110 °C | The reaction temperature is highly dependent on the reactivity of the aryl halide and the choice of base. Aryl bromides typically react at lower temperatures than aryl chlorides.[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Catalyst poisoning by sulfur.3. Insufficiently strong base or low temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Increase ligand loading (e.g., L:Pd ratio of 2:1 to 4:1). Switch to a more sulfur-tolerant ligand if available.3. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). Increase reaction temperature. |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl halide.2. Homocoupling of the aryl halide. | 1. This can occur if the amine is too acidic or if there is residual water. Ensure anhydrous conditions. A different base/ligand combination may be required.2. This suggests the reductive elimination is slow. Use a bulkier ligand (like XPhos) to accelerate this step. |
| Difficulty in Purification | Residual palladium or ligand oxides. | Filter the crude reaction mixture through a pad of Celite® and/or activated carbon before concentration and chromatography. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl-6-[(2,5-dichlorophenyl)thio]pyridin-3-amines. By carefully selecting a bulky, electron-rich phosphine ligand, an appropriate base, and maintaining strict inert conditions, the challenges posed by the sulfur-containing heterocyclic substrate can be effectively overcome. The protocol and optimization guidelines presented herein provide a solid foundation for researchers to successfully implement this critical transformation in their synthetic programs.
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Available at: [Link]
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Palladium precursor products. (n.d.). Johnson Matthey. Available at: [Link]
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Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020). YouTube. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]
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Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Available at: [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
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Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022). ChemistryViews. Available at: [Link]
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Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Available at: [Link]
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-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Available at: [Link]
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-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of methodologies for the derivatization of the primary amino group of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. This compound serves as a critical building block in medicinal chemistry and drug discovery, and modification of its amino functionality is a key strategy for the synthesis of diverse compound libraries and the exploration of structure-activity relationships (SAR). This document details robust protocols for acylation, sulfonylation, and reductive amination, offering researchers a selection of validated methods to achieve their synthetic goals. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, reagent selection, and reaction optimization strategies.
Introduction: The Strategic Importance of Derivatizing this compound
The molecule this compound, with its unique combination of a substituted pyridine core, a thioether linkage, and a reactive primary amino group, represents a privileged scaffold in the design of bioactive molecules. The primary amino group at the 3-position of the pyridine ring is a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups. This derivatization is crucial for:
-
Modulating Physicochemical Properties: Altering lipophilicity, solubility, and metabolic stability.
-
Exploring Structure-Activity Relationships (SAR): Systematically modifying the substituent to probe interactions with biological targets.
-
Introducing Pharmacophoric Features: Incorporating hydrogen bond donors and acceptors, charged groups, and other functionalities to enhance biological activity.
The synthesis of the parent compound can be achieved through cross-coupling reactions such as the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide and a thiol.[1][2] This guide focuses on the subsequent transformation of the amino group, a critical step in the development of novel chemical entities.
Foundational Derivatization Strategies
The primary aromatic amino group of this compound can be derivatized through several classical and modern synthetic transformations. The choice of method will depend on the desired final product and the compatibility of the reagents with the existing functional groups in the molecule. The principal strategies covered in this guide are:
-
Acylation: Formation of an amide bond by reaction with carboxylic acids, acyl chlorides, or anhydrides.
-
Sulfonylation: Formation of a sulfonamide linkage by reaction with sulfonyl chlorides.
-
Reductive Amination: Formation of a secondary or tertiary amine by reaction with an aldehyde or ketone followed by reduction.
These methods offer a diverse range of possibilities for introducing new substituents and tailoring the properties of the parent molecule.
Protocol I: Acylation of the Amino Group
Acylation is a fundamental and widely used method for derivatizing primary amines.[3] The resulting amide bond is generally stable and can participate in hydrogen bonding, a key interaction in many biological systems.
Scientific Principle
The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides or anhydrides, a leaving group is displaced. When using a carboxylic acid, a coupling agent is required to activate the carboxyl group and facilitate the reaction.
Experimental Workflow: Acylation
Caption: Workflow for the acylation of the target amine.
Detailed Protocol: Synthesis of N-(6-((2,5-dichlorophenyl)thio)pyridin-3-yl)acetamide
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the solution.
-
-
Reaction:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent, for example, acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Data Presentation: Acylation
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| Acetyl Chloride | Pyridine | DCM | 2 | 92 | >98% |
| Benzoyl Chloride | Triethylamine | THF | 4 | 88 | >97% |
| Acetic Anhydride | Pyridine | DCM | 3 | 95 | >99% |
Protocol II: Sulfonylation of the Amino Group
Sulfonylation introduces a sulfonamide moiety, which is a common functional group in many pharmaceutical agents due to its ability to act as a hydrogen bond donor and its metabolic stability.[4][5]
Scientific Principle
Similar to acylation, sulfonylation involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. Mild reaction protocols for the sulfonylation of anilines have been developed.[6]
Experimental Workflow: Sulfonylation
Caption: Workflow for the sulfonylation of the target amine.
Detailed Protocol: Synthesis of N-(6-((2,5-dichlorophenyl)thio)pyridin-3-yl)methanesulfonamide
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0 °C.
-
-
Reaction:
-
Add the sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by recrystallization or flash column chromatography.
-
Data Presentation: Sulfonylation
| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| Methanesulfonyl Chloride | Pyridine | Pyridine | 5 | 85 | >98% |
| p-Toluenesulfonyl Chloride | Triethylamine | DCM | 6 | 82 | >97% |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 6 | 87 | >99% |
Protocol III: Reductive Amination
Reductive amination is a powerful method for forming secondary or tertiary amines from a primary amine and a carbonyl compound.[7][8][9][10][11] This reaction proceeds via an intermediate imine, which is then reduced in situ.
Scientific Principle
The reaction begins with the formation of a hemiaminal intermediate from the amine and the carbonyl compound, which then dehydrates to form an imine (or a Schiff base). A reducing agent, typically a borohydride derivative, is then used to reduce the imine to the corresponding amine. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[8]
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of the target amine.
Detailed Protocol: Synthesis of N-benzyl-6-((2,5-dichlorophenyl)thio)pyridin-3-amine
-
Reagent Preparation:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add a catalytic amount of acetic acid.
-
-
Reaction:
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 18 | 78 | >98% |
| Acetone | NaBH₃CN | Methanol | 24 | 72 | >96% |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 20 | 75 | >97% |
Troubleshooting and Optimization
-
Low Reactivity: The electronic properties of the pyridine ring and the thioether substituent may influence the nucleophilicity of the amino group. If reactions are sluggish, consider using more reactive derivatizing agents, increasing the reaction temperature, or employing a catalyst. For challenging acylations, converting the carboxylic acid to a more reactive acyl chloride or using a stronger coupling agent can be beneficial.[12]
-
Side Reactions: The pyridine nitrogen can potentially be alkylated or acylated. To minimize this, use milder reaction conditions and avoid a large excess of the derivatizing agent. Protecting the pyridine nitrogen with a suitable protecting group, such as a borane, can be an effective strategy if side reactions are significant.[13]
-
Purification Challenges: The polarity of the derivatized products can vary significantly. A systematic screening of eluent systems for column chromatography is recommended to achieve optimal separation.
Conclusion
The derivatization of the amino group on this compound is a versatile and powerful strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols for acylation, sulfonylation, and reductive amination detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles and employing the provided methodologies, scientists can efficiently generate diverse libraries of compounds for biological evaluation.
References
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reaction conditions for N-acylation of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
An Application Guide for the N-Acylation of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Authored by: A Senior Application Scientist
Introduction: The Significance of N-Acylation in Drug Discovery
The formation of an amide bond via N-acylation is one of the most fundamental and frequently employed reactions in medicinal chemistry and drug development.[1] This transformation is critical for synthesizing a vast array of pharmacologically active molecules, modifying the properties of lead compounds, and creating stable precursors for further functionalization. The substrate in focus, This compound , presents a unique synthetic challenge and opportunity. As a substituted 3-aminopyridine, its reactivity is modulated by the electronic properties of the pyridine ring and the bulky, electron-withdrawing dichlorophenylthio substituent. This guide provides a comprehensive overview of the principles, reaction conditions, and detailed protocols for the successful N-acylation of this specific substrate, tailored for researchers aiming for efficiency, high yield, and purity.
Part 1: Mechanistic Insights and Core Principles
The N-acylation of an amine is a nucleophilic acyl substitution reaction.[2][3] The reaction's success hinges on the interplay between the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the strategic use of bases and solvents.
Substrate Reactivity Profile
The primary amine group at the C-3 position of the pyridine ring is the reaction's nucleophilic center. Its reactivity is influenced by several factors:
-
Pyridine Ring Electronics: The nitrogen atom within the pyridine ring is electron-withdrawing, which reduces the electron density on the exocyclic amino group compared to a typical aniline. This inherent property can make 3-aminopyridines less nucleophilic and potentially sluggish in acylation reactions.[4]
-
Substituent Effects: The 6-[(2,5-Dichlorophenyl)thio] group can further modulate reactivity through steric hindrance and electronic effects. While the sulfur atom can donate electron density via resonance, the overall effect of the bulky, halogenated aryl group must be considered when optimizing reaction conditions.
The Role of the Acylating Agent
The choice of the acylating agent is paramount as it dictates the reaction's energy requirements and overall efficiency. The most common agents are:
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly electrophilic and reactive, often enabling acylation at low temperatures. The reaction generates a stoichiometric amount of hydrogen halide (e.g., HCl), which must be neutralized.[5][6]
-
Acid Anhydrides (e.g., Acetic Anhydride): Also highly reactive, anhydrides produce a carboxylic acid byproduct, which typically does not interfere with the reaction as critically as HCl but may still require a base.[7]
-
Carboxylic Acids: These are the least reactive and require an activating agent (a "coupling reagent") to facilitate amide bond formation.[8] This approach is common in peptide synthesis and for delicate substrates where harsh conditions must be avoided.
The Critical Function of the Base
A base is almost always required in N-acylation reactions, serving one or both of the following roles:
-
Acid Scavenger: When using acyl halides, a base is essential to neutralize the generated HCl. This prevents the protonation of the starting amine, which would form an unreactive ammonium salt and halt the reaction.[2][5][9]
-
Nucleophilic Catalyst: Tertiary amines like pyridine or 4-dimethylaminopyridine (DMAP) can act as superior nucleophiles. They react with the acylating agent to form a highly reactive N-acylpyridinium intermediate.[10] This intermediate is a much more potent acylating agent than the starting acyl chloride or anhydride, significantly accelerating the reaction.
Part 2: Strategic Selection of Reaction Conditions
Optimizing the reaction conditions is key to achieving high yields and purity. The following sections detail the causality behind selecting the appropriate reagents and parameters.
Choosing the Right Acylating Agent and Base Combination
The selection is a trade-off between reactivity, cost, and functional group tolerance.
-
For Rapid & Robust Acylation (High Reactivity): The combination of an acyl chloride with a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) is a standard and effective approach.[11] An alternative, often called the Schotten-Baumann reaction, uses an immiscible organic solvent with an aqueous base like NaOH.[12][13][14][15]
-
For Sluggish Reactions (Catalysis Required): If the amine is particularly unreactive, adding a catalytic amount of DMAP alongside a stoichiometric base like Et₃N can dramatically increase the reaction rate. DMAP is a hyper-nucleophilic catalyst that readily forms the reactive acylpyridinium salt.
-
For Mild & Controlled Acylation (Sensitive Substrates): When dealing with sensitive functional groups or chiral centers, activating a carboxylic acid with a coupling reagent is the preferred method. Common systems include dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and epimerization.[16][17]
Solvent Systems
The ideal solvent should be inert to the reaction conditions and fully dissolve the starting materials.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent choices. DCM is favored for its low boiling point and ease of removal. THF is also widely used. DMF is a more polar option that can help solubilize difficult substrates but has a high boiling point.
-
Biphasic Systems: The Schotten-Baumann conditions use a two-phase system, typically DCM or diethyl ether and water.[13] The base resides in the aqueous phase to neutralize the acid, while the organic reactants and product remain in the organic phase.
Temperature and Reaction Time
-
Temperature: Reactions with highly reactive acyl chlorides are often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[3] Reactions involving less reactive agents or coupling reagents may require heating to proceed at a reasonable rate.[4]
-
Monitoring: Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid the formation of byproducts from prolonged reaction times.
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is a robust and widely applicable method for generating the target amide.
Workflow Diagram:
Caption: Experimental workflow for N-acylation using an acyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.1 - 1.2 equiv)
-
Triethylamine (Et₃N) or DIPEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add the base (Et₃N or DIPEA, 1.5 equiv) to the solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture. A precipitate (triethylammonium chloride) may form.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-16 hours.
-
Monitor the reaction's completion by TLC or LC-MS.
-
Once the starting amine is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ solution and then brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated product.
Mechanism Diagram:
Caption: General mechanism for N-acylation with an acyl chloride.
Protocol 2: N-Acylation using a Carboxylic Acid with EDC/HOBt Coupling
This protocol is ideal for sensitive substrates or when the corresponding acyl chloride is not available.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (1-hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-diisopropylethylamine) (1.5 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the this compound (1.0 equiv) to the reaction mixture, followed by DIPEA (1.5 equiv).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanism Diagram (EDC Activation):
Caption: Activation of a carboxylic acid using EDC and HOBt.
Part 4: Data Summary and Troubleshooting
Table 1: Comparison of Common N-Acylation Conditions
| Method | Acylating Agent | Base / Additive | Key Advantages | Key Considerations |
| Standard Acyl Chloride | Acyl Chloride | Et₃N or DIPEA | Fast, high-yielding, uses common reagents. | Exothermic; byproduct is corrosive HCl. |
| Schotten-Baumann | Acyl Chloride | aq. NaOH or K₂CO₃ | Simple workup, base is inexpensive. | Hydrolysis of acyl chloride is a competing side reaction.[6] |
| Catalytic Acylation | Acyl Chloride/Anhydride | Et₃N + cat. DMAP | Excellent for unreactive amines. | DMAP is toxic and can be difficult to remove. |
| Carbodiimide Coupling | Carboxylic Acid | EDC/HOBt or DCC | Very mild, high functional group tolerance. | Reagents are more expensive; byproduct (urea) removal needed. |
| Mixed Anhydride | Carboxylic Acid | NMM + Isobutyl Chloroformate | Low racemization, good for chiral acids.[18] | Requires low temperatures for activation step. |
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution(s) |
| No Reaction / Low Conversion | Low nucleophilicity of the amine. | 1. Switch from carboxylic acid/coupling agent to a more reactive acyl chloride.[4]2. Add a catalytic amount of DMAP.3. Increase the reaction temperature. |
| Multiple Products Observed | Diacylation or side reactions. | 1. Add the acylating agent slowly at 0 °C.2. Use a slight excess (1.05-1.1 equiv) of the acylating agent, not a large excess. |
| Starting Acylating Agent Decomposes | Presence of water (especially for acyl chlorides). | 1. Use anhydrous solvents and reagents.2. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in Purification | Byproducts are similar in polarity to the product. | 1. For EDC coupling, wash with dilute acid to remove urea byproduct.2. Optimize chromatography (try different solvent systems or gradient). |
References
- Acylation under weak base conditions. (n.d.).
- Amines - Ncert. (n.d.).
- Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
- Schotten–Baumann reaction - Wikipedia. (n.d.).
- Schotten–Baumann reaction - Grokipedia. (n.d.).
- Chemical Properties Of Amines Acylation Basicity - BYJU'S. (n.d.).
- Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
- Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem. (n.d.).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.).
- Mild and Useful Method for N-Acylation of Amines - Taylor & Francis Online. (2009). Synthetic Communications, 39(15), 2694–2701.
- Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. (n.d.).
- Schotten-Baumann Reaction - J&K Scientific LLC. (2021).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2009). Chemical Society Reviews, 38, 606–631.
- Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride - Benchchem. (n.d.).
- dealing with low reactivity of 3-aminopyridine derivatives - Benchchem. (n.d.).
- N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. (n.d.).
- Preparation of amides using DCC (video) - Khan Academy. (n.d.).
- N-Acylation Reactions of Amines - ResearchGate. (n.d.).
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides - Benchchem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. ncert.nic.in [ncert.nic.in]
- 6. tandfonline.com [tandfonline.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its derivatives are prized for their diverse biological activities and their capacity to serve as versatile synthetic platforms.[3] This guide focuses on the strategic utilization of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine , a highly functionalized precursor, for the synthesis of novel, drug-like heterocyclic compounds. This molecule offers three key points for chemical elaboration: the nucleophilic 3-amino group, the electron-rich pyridine ring, and the dichlorophenylthio moiety, which can be used to modulate physicochemical properties. We present detailed protocols for the synthesis of the starting material and its subsequent transformation into advanced heterocyclic systems, such as thiazolo[5,4-b]pyridines, which are of significant interest for their potential as kinase inhibitors and other therapeutic agents.[4]
The Strategic Intermediate: this compound
The title compound is a valuable building block precisely because of its trifecta of reactive and modulatory sites. The 3-amino group is a potent nucleophile, ideal for initiating cyclization reactions. The pyridine nitrogen influences the electronic properties of the ring and provides a key hydrogen bond acceptor site for potential interactions with biological targets.[5] The 6-thioether linkage, introduced via a robust Ullmann condensation, positions a bulky, lipophilic dichlorophenyl group that can be crucial for achieving specific pharmacophoric interactions or for fine-tuning solubility and metabolic stability.
Table 1: Physicochemical Properties of the Starting Material
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 219865-85-7 | [6] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [6] |
| Molecular Weight | 271.17 g/mol | [6] |
| Appearance | Solid (Typical) | - |
Synthesis of the Precursor: this compound
The most direct and reliable method for constructing the C-S bond in the target precursor is the copper-catalyzed Ullmann condensation.[7][8] This reaction couples an aryl halide with a thiol, and has been a mainstay in organic synthesis for over a century for forming carbon-heteroatom bonds.[9][10] Modern iterations of this reaction employ soluble copper catalysts and ligands to improve efficiency and reduce the historically harsh reaction temperatures.[7]
Protocol 2.1: Copper-Catalyzed Ullmann C-S Coupling
This protocol details the synthesis of the title compound from commercially available 6-chloropyridin-3-amine and 2,5-dichlorothiophenol. The choice of a copper(I) catalyst, such as copper(I) iodide, is common for these transformations. A base is required to deprotonate the thiol, generating the active thiolate nucleophile.
Reagents and Equipment:
-
6-Chloropyridin-3-amine (1.0 equiv.)
-
2,5-Dichlorothiophenol (1.1 equiv.)
-
Copper(I) Iodide (CuI) (0.1 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous, high-boiling polar solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-chloropyridin-3-amine (1.0 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to remove oxygen, which can interfere with the catalytic cycle.
-
Addition of Reactants: Add anhydrous NMP via syringe, followed by 2,5-dichlorothiophenol (1.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The higher temperatures are often necessary for Ullmann-type reactions, especially with less reactive aryl chlorides.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 6-chloropyridin-3-amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Caption: Ullmann condensation workflow for precursor synthesis.
Synthesis of Novel Heterocycles
With the precursor in hand, several pathways can be pursued to construct novel fused heterocyclic systems. The primary strategy involves leveraging the nucleophilicity of the 3-amino group to react with suitable electrophiles, leading to intramolecular cyclization.
Pathway 3.1: Synthesis of 2-Amino-6-[(2,5-dichlorophenyl)thio]thiazolo[5,4-b]pyridines
Thiazolo[5,4-b]pyridine derivatives are of significant interest in drug discovery, with demonstrated activity as potent c-KIT inhibitors, for example.[4] The synthesis of this scaffold from an aminopyridine precursor is a well-established and efficient strategy.[11] The reaction proceeds by treating the aminopyridine with a thiocyanate salt, which in the presence of an oxidizing agent like bromine, undergoes an intramolecular electrophilic cyclization.
Protocol 3.1.1: Oxidative Cyclization with Thiocyanate
Rationale: This reaction builds the thiazole ring onto the pyridine core in a one-pot procedure. The amino group attacks the thiocyanate, and subsequent oxidation facilitates the ring closure between the sulfur atom and the C4 position of the pyridine ring.
Reagents and Equipment:
-
This compound (1.0 equiv.)
-
Potassium Thiocyanate (KSCN) (2.5 equiv.)
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂) (1.1 equiv. in acetic acid)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Initial Mixture: Dissolve this compound (1.0 equiv.) and potassium thiocyanate (2.5 equiv.) in glacial acetic acid at room temperature.
-
Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (monitor by TLC).
-
Workup: Pour the reaction mixture into ice water. A precipitate will form.
-
Neutralization and Filtration: Neutralize the solution carefully with a base (e.g., concentrated ammonium hydroxide) to pH 7-8. Collect the solid product by filtration.
-
Purification: Wash the crude solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization or column chromatography to yield the desired 2-aminothiazolo[5,4-b]pyridine derivative.
Caption: Synthesis of the thiazolo[5,4-b]pyridine scaffold.
Pathway 3.2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Fused pyrimidine systems are another class of heterocycles with broad biological significance.[12] They can be constructed from 3-aminopyridine derivatives by reaction with dicarbonyl compounds or their equivalents. This protocol uses diethyl malonate to construct a pyridopyrimidine-2,4-dione core.
Protocol 3.2.1: Condensation-Cyclization with Diethyl Malonate
Rationale: The reaction begins with the formation of a sodium ethoxide base in situ. The 3-amino group of the pyridine acts as a nucleophile, attacking one of the ester carbonyls of diethyl malonate. A subsequent intramolecular cyclization via a second nucleophilic attack from the amide nitrogen onto the remaining ester group, followed by elimination of ethanol, forms the fused six-membered ring.
Reagents and Equipment:
-
This compound (1.0 equiv.)
-
Diethyl malonate (1.2 equiv.)
-
Sodium metal (1.3 equiv.)
-
Absolute Ethanol (solvent)
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Prepare Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.3 equiv.) to absolute ethanol and stir until all the sodium has dissolved.
-
Add Reactants: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equiv.) followed by diethyl malonate (1.2 equiv.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the reaction's completion using TLC.
-
Workup: Cool the mixture to room temperature. A precipitate should form. Carefully neutralize the mixture with glacial acetic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and then diethyl ether. Dry the product under vacuum to yield the 7-[(2,5-Dichlorophenyl)thio]-1H-pyrido[2,3-d]pyrimidine-2,4-dione.
Caption: Logical workflow for pyridopyrimidine synthesis.
Summary and Outlook
The protocols described herein demonstrate that this compound is a superb platform for generating structural diversity in heterocyclic chemistry. The presented pathways to thiazolo[5,4-b]pyridines and pyrido[2,3-d]pyrimidines are robust, high-yield, and lead to scaffolds of high value in medicinal chemistry. Further exploration could involve palladium-catalyzed cross-coupling reactions to modify the dichlorophenyl ring or functionalization of the newly formed heterocyclic rings to build extensive compound libraries for screening and drug development.[5][12]
References
- Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols. Benchchem.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.PMC.
- Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). Benchchem.
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.ResearchGate.
- Ullmann condensation.Wikipedia.
- Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.ResearchGate.
- The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis. Benchchem.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.PMC - NIH.
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.ResearchGate.
- Ullmann Condensation.SynArchive.
- Pyridine: the scaffolds with significant clinical diversity.RSC Publishing.
- Recent Advances of Pyridinone in Medicinal Chemistry.PMC - PubMed Central.
- 219865-85-7(this compound) Product Description.ChemicalBook.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 219865-85-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine in Fragment-Based Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Fragment
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. This methodology hinges on the principle of screening low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates. Within the vast chemical space of available fragments, 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine stands out as a particularly compelling scaffold. This molecule synergistically combines the structural features of an aminopyridine, a well-established pharmacophore in kinase inhibitors, with a dichlorophenylthio moiety, which can confer significant potency and selectivity.[1]
This technical guide provides a comprehensive overview of the application of this compound in fragment-based drug discovery. We will delve into its synthesis, physicochemical properties, and its utility as a starting point for the development of potent kinase inhibitors, with a particular focus on the Src family of non-receptor tyrosine kinases. The protocols and application notes herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this promising fragment in their discovery programs.
Physicochemical Properties and Predicted Biological Activity
The utility of a fragment in a drug discovery campaign is intrinsically linked to its physicochemical properties. These parameters govern its solubility, permeability, and ultimately, its "drug-likeness." Below is a summary of the key physicochemical properties of this compound and its parent scaffold, 6-chloropyridin-3-amine.
| Property | This compound | 6-Chloropyridin-3-amine | Reference(s) |
| CAS Number | 219865-85-7 | 5350-93-6 | [2][3] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | C₅H₅ClN₂ | [2][3] |
| Molecular Weight | 271.17 g/mol | 128.56 g/mol | [2][3] |
| Melting Point | 108°C | Not specified | [4] |
| XLogP3 | Not specified | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1] |
| Rotatable Bond Count | Not specified | 0 | [1] |
| Predicted Target Class | Kinases (e.g., Src family) | Building block | [5] |
The presence of the dichlorophenyl group in this compound suggests a predisposition for binding to the ATP pocket of kinases, a feature observed in numerous potent kinase inhibitors.[5] The aminopyridine core is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region.[1] Given these structural alerts, Src family kinases present as a highly probable target class for this fragment.
Synthesis Protocol for this compound
The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNA) reaction. This protocol outlines a two-step process, starting from the commercially available 6-chloropyridin-3-amine.
Step 1: Synthesis of 6-chloropyridin-3-amine (if not commercially available)
While 6-chloropyridin-3-amine is readily available from commercial suppliers, for completeness, a common synthetic route involves the chlorination of 2-aminopyridine.[6] However, for the purposes of this guide, we will assume its commercial availability.
Step 2: Nucleophilic Aromatic Substitution with 2,5-Dichlorothiophenol
This step involves the displacement of the chlorine atom from 6-chloropyridin-3-amine with 2,5-dichlorothiophenol. The pyridine nitrogen activates the 6-position towards nucleophilic attack.[7]
Materials:
-
6-Chloropyridin-3-amine (1.0 eq)
-
2,5-Dichlorothiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask, add 6-chloropyridin-3-amine (1.0 eq) and dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add 2,5-dichlorothiophenol (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dimethylformamide is a suspected teratogen and should be handled with care.
-
2,5-Dichlorothiophenol has a strong, unpleasant odor.
Caption: Synthetic workflow for this compound.
Application in Fragment Screening: A Surface Plasmon Resonance (SPR) Protocol
Fragment screening is a critical first step in identifying initial hits. Surface Plasmon Resonance (SPR) is a powerful biophysical technique for detecting the binding of small molecules to a target protein in a label-free and real-time manner.[8] This protocol outlines a general method for screening this compound against a putative kinase target, such as Src kinase.
Materials:
-
Recombinant Src kinase (or other target protein)
-
This compound (dissolved in 100% DMSO to create a stock solution)
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, CMD200M)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Protocol:
1. Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the Src kinase solution (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in parallel, following the same procedure but without the injection of the protein, to allow for subtraction of bulk refractive index changes.
2. Fragment Screening:
-
Prepare a dilution series of this compound in running buffer containing a low percentage of DMSO (typically ≤1%) to minimize solvent effects. A typical concentration range for fragment screening is 10-1000 µM.
-
Inject the fragment solutions over the immobilized Src kinase and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time. A positive binding event will result in an increase in the response units (RU) on the sensorgram.
-
After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound fragment.
3. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams to determine the binding affinity (KD) of the fragment for the target protein. For fragments with fast on and off rates, a steady-state analysis is often appropriate.
-
Hits are typically defined as fragments that elicit a reproducible and concentration-dependent binding response.
Caption: Workflow for fragment screening using Surface Plasmon Resonance.
Hit-to-Lead Optimization: Evolving the Fragment into a Potent Inhibitor
Once this compound is identified as a hit, the next phase is hit-to-lead optimization.[9] The goal is to rationally modify the fragment to improve its potency, selectivity, and drug-like properties.[10] For a putative Src kinase inhibitor, several strategies can be employed.
Structure-Activity Relationship (SAR) Guided Optimization:
-
Modification of the Aminopyridine Core: The 3-amino group is crucial for hinge binding. Modifications at other positions of the pyridine ring can be explored to improve physicochemical properties or introduce new interactions with the protein.
-
Exploration of the Dichlorophenyl Moiety: The 2,5-dichloro substitution pattern provides a specific interaction profile within the ATP binding pocket. Analogs with different substitution patterns on the phenyl ring (e.g., 2,6-dichloro, 3,5-dichloro) can be synthesized to probe for improved potency and selectivity.[5]
-
Vectorial Growth from the Amine: The primary amine at the 3-position is an ideal handle for "fragment growing." Appending small chemical groups can extend the molecule into adjacent pockets of the ATP binding site, leading to a significant increase in affinity.
Example Optimization Strategies for a Src Kinase Inhibitor:
| Modification Strategy | Rationale | Example Structure |
| Amide Coupling at the 3-amino position | Introduce additional hydrogen bond donors/acceptors to interact with the solvent-exposed region of the ATP binding site. | |
| Substitution on the Pyridine Ring | Modulate the electronics and solubility of the core scaffold. | |
| Variation of the Dichlorophenyl Substitution Pattern | Optimize hydrophobic and van der Waals interactions within the ATP binding pocket. |
In Silico Modeling:
Computational tools such as molecular docking can be invaluable in guiding the hit-to-lead optimization process.[11] By docking virtual analogs of this compound into the crystal structure of Src kinase, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.
Potential Signaling Pathway Involvement: The Src Kinase Cascade
Src is a proto-oncogene tyrosine-protein kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[12] Aberrant Src signaling is implicated in the development and progression of many human cancers.[5] An inhibitor derived from this compound would be expected to modulate these downstream pathways.
Sources
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- 2. 219865-85-7|6-((2,5-Dichlorophenyl)thio)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 5350-93-6|6-Chloropyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Modular Approach to the Synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyridin-3-amine Scaffolds
The 6-(arylthio)pyridin-3-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active agents. The strategic placement of an amino group and a variable arylthio substituent on the pyridine ring allows for fine-tuning of physicochemical properties and target engagement. Specifically, analogs of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine are of interest for their potential as kinase inhibitors and modulators of other key cellular pathways. The dichlorophenyl moiety provides a well-defined substitution pattern for exploring structure-activity relationships (SAR), while the amino group offers a handle for further functionalization or direct interaction with biological targets.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound and its analogs. The described methodology is robust, scalable, and amenable to the generation of a chemical library for screening purposes. We will delve into the mechanistic underpinnings of the key synthetic step, provide a detailed step-by-step procedure, and offer insights into the critical parameters that ensure high yield and purity.
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The core of this synthetic route lies in a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is ideal for forming the crucial carbon-sulfur bond. The general strategy involves the reaction of a suitably activated pyridine precursor with a substituted thiophenol.
The key transformation is:
In our specific case, the reaction is between 2,5-dichlorothiophenol and 6-chloro-3-aminopyridine. The electron-withdrawing nature of the chloro substituent and the pyridine nitrogen atom activates the 6-position of the pyridine ring towards nucleophilic attack by the thiolate anion.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The thiophenol is first deprotonated by a base (e.g., potassium carbonate) to generate a more potent nucleophile, the thiolate anion. This anion then attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, forming a temporary, resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is then restored by the elimination of the leaving group (in this case, a chloride ion).
The choice of a strong base and a polar aprotic solvent like dimethylformamide (DMF) is crucial for facilitating this reaction, as it promotes the formation of the thiolate and stabilizes the charged intermediate.
Workflow Visualization
The overall experimental workflow can be visualized as follows:
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol details the synthesis of the parent compound, this compound. The procedure can be readily adapted for analogs by substituting the starting thiophenol or pyridine derivative.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| 6-Chloropyridin-3-amine | 128.56 | 10.0 | 1.29 g | Starting Material |
| 2,5-Dichlorothiophenol | 179.04 | 11.0 (1.1 eq) | 1.97 g | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 (2.0 eq) | 2.76 g | Base |
| Dimethylformamide (DMF) | - | - | 50 mL | Solvent |
| Ethyl Acetate (EtOAc) | - | - | ~200 mL | Extraction Solvent |
| Brine | - | - | ~50 mL | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | Drying Agent |
| Silica Gel (230-400 mesh) | - | - | - | Stationary Phase |
| Hexanes/Ethyl Acetate Mixture | - | - | - | Mobile Phase |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.29 g, 10.0 mmol), 2,5-dichlorothiophenol (1.97 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere. This is critical to prevent oxidation of the thiophenol.
-
Add anhydrous dimethylformamide (DMF, 50 mL) via syringe.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Maintain stirring at this temperature and monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 12-16 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL) to remove any remaining DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Prepare a silica gel column and equilibrate with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Load the crude product onto the column (dry loading is recommended for better separation).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield the pure this compound as a solid.
-
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating checks to ensure reproducibility and success:
-
Inert Atmosphere: The requirement for an inert atmosphere is a critical control point. An unsuccessful reaction (low yield, side products) often points to a failure in maintaining anaerobic conditions, leading to the oxidation of the thiophenol to a disulfide, which is unreactive.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC provides real-time feedback. The disappearance of the starting materials and the appearance of a new, single major spot corresponding to the product confirms that the reaction is proceeding as expected.
-
Aqueous Workup: The washing steps with water and brine are essential for removing the high-boiling point solvent (DMF) and the inorganic base (K₂CO₃). Incomplete removal of these will interfere with the purification and subsequent characterization.
-
Purification and Characterization: The final purification by column chromatography and subsequent characterization by NMR, MS, and HPLC provide definitive proof of the product's identity and purity, validating the entire synthetic process.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound and its analogs via a nucleophilic aromatic substitution reaction. By understanding the underlying mechanism and adhering to the detailed procedural steps, researchers can confidently generate these valuable compounds for further investigation in drug discovery and development programs. The modularity of this approach allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships.
References
-
Title: A general and efficient method for the synthesis of aryl thioethers Source: Tetrahedron Letters URL: [Link]
-
Title: Recent Advances in Nucleophilic Aromatic Substitution Source: Chemical Reviews URL: [Link]
-
Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]
Application Notes and Protocols for the Scale-Up Synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine Derivatives
Introduction
The 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine scaffold and its derivatives are of significant interest in medicinal chemistry and drug development. These compounds often serve as key intermediates in the synthesis of various biologically active molecules.[1] The pyridine ring is a prevalent heterocycle in pharmaceuticals, and its substitution pattern allows for the fine-tuning of pharmacological properties.[2] This document provides a comprehensive guide for the scale-up synthesis of this class of compounds, focusing on a robust and scalable nucleophilic aromatic substitution (SNAr) strategy. We will delve into the rationale behind the synthetic choices, provide detailed protocols, and address critical considerations for safety, process control, and product purification.
The core synthetic strategy involves the reaction of a suitable halopyridin-3-amine with 2,5-dichlorobenzenethiol. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates it towards nucleophilic attack, particularly at the 2- and 4-positions.[3][4] By selecting a 6-halopyridin-3-amine, we can direct the substitution to the desired position to furnish the target thioether.
Synthetic Strategy and Rationale
The primary transformation in the synthesis of this compound derivatives is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective for forming aryl-sulfur bonds on electron-deficient aromatic rings like pyridine.
Key Starting Materials:
-
6-Chloropyridin-3-amine: This is a readily available and cost-effective starting material.[5][6] The chlorine atom at the 6-position serves as a good leaving group for the SNAr reaction.
-
2,5-Dichlorobenzenethiol: This thiol provides the dichlorophenylthio moiety. Its synthesis can be achieved through the reduction of the corresponding sulfonyl chloride.[7]
Reaction Principle:
The reaction proceeds via the attack of the thiolate, generated in situ from 2,5-dichlorobenzenethiol and a base, on the electron-deficient C6 position of the 6-chloropyridin-3-amine. The electron-withdrawing effect of the pyridine nitrogen facilitates this nucleophilic attack.[8] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the ions involved in the reaction.[3]
Visualization of the Synthetic Workflow
Caption: Synthetic Workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution reaction for the synthesis of the target compound.
Materials:
-
6-Chloropyridin-3-amine
-
2,5-Dichlorobenzenethiol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.
-
Add 6-chloropyridin-3-amine (1.0 equivalent) to the slurry.
-
Slowly add 2,5-dichlorobenzenethiol (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[9]
Safety Considerations:
-
Thiols: 2,5-Dichlorobenzenethiol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[10][11] Waste containing thiols should be quenched with bleach before disposal.[10]
-
Chlorinated Aromatic Compounds: 6-Chloropyridin-3-amine and 2,5-dichlorobenzenethiol are chlorinated aromatic compounds and should be handled with care.[12] Avoid skin contact and inhalation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12]
-
Solvents: DMF is a combustible liquid and a potential reproductive hazard. Handle in a fume hood and away from ignition sources.
-
General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis.[13]
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the lab bench to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale | Scale-Up Considerations | Rationale |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor or stainless steel reactor | Provides better temperature control and safer containment for larger volumes. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Ensures efficient mixing in larger reaction volumes to maintain homogeneity and heat transfer. |
| Temperature Control | Heating mantle | Recirculating heater/chiller unit | Allows for precise and uniform temperature control, which is critical for reaction kinetics and minimizing side products. |
| Reagent Addition | Manual addition | Metering pumps | Enables controlled and consistent addition rates of reagents, which is important for managing exothermic reactions and ensuring reproducibility. |
| Work-up | Separatory funnel | Liquid-liquid extraction unit or reactor-based extraction | More efficient and safer for handling large volumes of solvents. |
| Purification | Column chromatography | Preparative HPLC or crystallization | Column chromatography can be cumbersome at a large scale. Crystallization is often a more economical and scalable purification method. |
Characterization and Analytical Methods
Thorough characterization of the synthesized this compound derivatives is essential to confirm their identity and purity.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Aromatic protons of the pyridine and dichlorophenyl rings, as well as the amine proton. |
| ¹³C NMR | Structural confirmation | Carbon signals corresponding to the aromatic rings and the C-S bond. |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peak corresponding to the calculated mass of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. HPLC methods can be developed using columns suitable for hydrophilic compounds.[15] |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for N-H stretching of the amine and C-S stretching.[16] |
| Elemental Analysis | Elemental composition | Confirms the percentage of C, H, N, S, and Cl in the final product.[16] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction temperature or time. - Ensure anhydrous conditions. - Use a stronger base (e.g., NaH), but with caution due to its reactivity.[17] |
| Poor nucleophile generation | - Ensure the base is of good quality and adequately dried. | |
| Formation of Side Products | Oxidation of thiol | - Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
| Reaction at other positions | - While less likely for the 6-chloro position, ensure proper temperature control to maintain regioselectivity. | |
| Difficult Purification | Co-eluting impurities | - Optimize the mobile phase for column chromatography. - Consider derivatization of the amine for easier separation, followed by deprotection. |
| Product is an oil | - Attempt to induce crystallization by trituration with a non-polar solvent or by using a seed crystal. |
Conclusion
The synthesis of this compound derivatives via nucleophilic aromatic substitution is a robust and scalable method. By carefully selecting starting materials, optimizing reaction conditions, and implementing appropriate safety and process controls, high yields of the desired products can be achieved. The detailed protocols and considerations provided in this application note serve as a comprehensive guide for researchers and drug development professionals working on the synthesis of this important class of compounds.
References
Sources
- 1. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US3440288A - Method for preparing chlorobenzene thiols - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 17. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Welcome to our dedicated technical resource for the synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. This guide is tailored for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this key chemical intermediate. Here, we provide troubleshooting solutions and frequently asked questions in a direct Q&A format to address specific challenges you may encounter in the laboratory.
Introduction
The synthesis of this compound is a crucial process, often accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This reaction, while effective, can be sensitive to a variety of parameters that may impact the overall yield and purity of the final product. This guide is designed to provide you with the technical insights and practical advice needed to navigate these challenges, ensuring a more efficient and successful synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis, offering detailed explanations and actionable solutions.
Issue 1: Consistently Low Yields
Question: My synthesis of this compound from 2-chloro-5-aminopyridine and 2,5-dichlorothiophenol consistently results in low yields. What are the probable causes and how can I improve them?
Answer:
Low yields in this SNAr reaction are a frequent challenge, often stemming from suboptimal reaction conditions or reagent issues. The key is to facilitate the attack of the thiolate nucleophile on the electron-deficient pyridine ring.[1]
1. Inadequate Base and Solvent System:
-
Causality: The reaction requires a base to deprotonate the thiophenol, creating the more potent thiolate nucleophile. An insufficiently strong base or a solvent that hinders nucleophilicity can significantly slow down the reaction.
-
Solution:
-
Base Selection: Utilize a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or NMP. These solvents effectively solvate the cation of the thiolate salt, leaving a more "naked" and reactive anionic nucleophile.[1]
-
2. Suboptimal Temperature and Reaction Time:
-
Causality: SNAr reactions often require thermal energy to overcome the activation barrier. However, excessively high temperatures or prolonged reaction times can lead to decomposition and side reactions.
-
Solution:
-
Temperature Control: A temperature range of 80-120°C is generally effective. It's crucial to monitor the reaction's progress.
-
Reaction Monitoring: Instead of relying on a fixed time, track the consumption of starting materials using techniques like TLC or LC-MS to determine the optimal reaction endpoint.
-
3. Competing Side Reactions:
-
Causality: Thiophenols are susceptible to oxidation, forming disulfides, which depletes the nucleophile.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the thiophenol.
-
-
Setup: In a three-necked, round-bottomed flask equipped with a condenser and nitrogen inlet, combine 2-chloro-5-aminopyridine, 2,5-dichlorothiophenol (1.1 eq), and potassium carbonate (2.0 eq).[2]
-
Solvent: Add anhydrous DMF.
-
Reaction: Heat the mixture to 100°C under a nitrogen atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Troublesome Impurities
Question: My reaction is yielding the desired product, but it's contaminated with impurities that are difficult to separate. What might these be, and how can I avoid them?
Answer:
The primary impurity is often the disulfide dimer of 2,5-dichlorothiophenol, formed by oxidation.
1. Disulfide Formation:
-
Causality: The thiophenol starting material can be easily oxidized to a disulfide, especially in the presence of air and base.
-
Solution:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen by working under a nitrogen or argon atmosphere throughout the reaction.
-
Degas Solvents: Before use, degas the solvent by bubbling nitrogen through it to remove dissolved oxygen.
-
| Parameter | Suboptimal Condition | Optimized Condition | Rationale for Optimization |
| Base | Weak or insufficient base | 2.0 eq K₂CO₃ or Cs₂CO₃ | Ensures complete deprotonation to the active thiolate nucleophile. |
| Solvent | Protic or non-polar solvents | Anhydrous DMF, DMSO, or NMP | Stabilizes the charged Meisenheimer intermediate and enhances nucleophilicity.[1] |
| Temperature | Too low (<80°C) or too high (>140°C) | 80-120°C with monitoring | Balances reaction rate against the risk of decomposition and side-product formation. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents the oxidative dimerization of the thiophenol to disulfide. |
Frequently Asked Questions (FAQs)
Q1: Is a palladium catalyst necessary for this reaction?
A1: No, a palladium catalyst is not required. This reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, not a palladium-catalyzed cross-coupling. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack without the need for a metal catalyst.[1]
Q2: Can I use a different leaving group on the pyridine, such as bromine?
A2: Yes. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[1] While 2-chloropyridine is commonly used, 2-bromopyridine would also be a suitable substrate and may react under slightly milder conditions.
Q3: What is the best method for purifying the final product?
A3: If crystallization of the crude product is not effective, purification by column chromatography on silica gel is the most reliable method. A gradient elution, starting with a nonpolar mobile phase and gradually increasing polarity, should effectively separate the desired product from unreacted starting materials and non-polar impurities like the disulfide dimer.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the SNAr synthesis of this compound.
Caption: SNAr mechanism for the synthesis.
References
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem. (n.d.).
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). - Organic Syntheses Procedure. (n.d.).
Sources
Technical Support Center: Synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine Derivatives
Introduction: Welcome to the technical support guide for the synthesis of 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine and its derivatives. This scaffold is a vital building block in medicinal chemistry and drug development, frequently utilized in the creation of kinase inhibitors and other targeted therapeutics.[1] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. While robust, this synthesis is prone to the formation of specific, recurring side products that can complicate purification and reduce yields.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles to help you identify, minimize, and manage the formation of common impurities during your experiments.
Core Synthesis Pathway: An Overview
The most common and efficient method for synthesizing the target compound is the SNAr reaction between 6-chloropyridin-3-amine and 2,5-dichlorothiophenol. The reaction is typically mediated by a base in a polar aprotic solvent.
Reaction Scheme: 6-chloropyridin-3-amine + 2,5-dichlorothiophenol --(Base, Solvent)--> this compound
The mechanism hinges on the deprotonation of the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient C6 position of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen.[2][3] The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring to yield the desired diaryl thioether.
Troubleshooting Guide: Side Product Identification and Mitigation
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the formation of impurities and providing actionable solutions.
Question 1: "My LC-MS analysis shows two significant impurity peaks with masses corresponding to [M+16] and [M+32] relative to my desired product. What are these impurities and how can I prevent their formation?"
Answer: These impurities are almost certainly the sulfoxide ([M+16]) and the sulfone ([M+32]) , respectively. The sulfur atom in the desired thioether product is susceptible to oxidation.[4]
-
Causality: This oxidation is typically caused by:
-
Atmospheric Oxygen: Reactions run without a proper inert atmosphere are exposed to oxygen, which can oxidize the thioether, especially at elevated temperatures or during long reaction times.
-
Peroxides in Solvents: Older, improperly stored solvents (like THF or Dioxane) can contain peroxide impurities that are potent oxidizing agents.
-
Oxidizing Reagents: Though not typically used in this synthesis, contamination from previous steps or reactive intermediates can act as oxidants.
-
-
Mitigation Strategies:
-
Maintain a Strict Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar). This involves using flame-dried glassware and performing reagent transfers via syringe or cannula.
-
Use Degassed Solvents: Before use, degas polar aprotic solvents (e.g., DMF, DMSO) by sparging with N₂ or Ar for 15-30 minutes or by using a freeze-pump-thaw technique. This removes dissolved oxygen.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as this can accelerate the rate of oxidation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Careful Stoichiometry: While less common for generating these specific impurities, avoiding large excesses of any reagent can prevent unforeseen side reactions.[5]
-
Quenching: Upon completion, quench the reaction and proceed with the work-up promptly to minimize exposure of the product to air while in solution.
-
Question 2: "My crude reaction mixture shows a significant amount of unreacted 6-chloropyridin-3-amine, and I've isolated a symmetrical, less polar impurity. What is this side product?"
Answer: The impurity is likely bis(2,5-dichlorophenyl) disulfide . This is formed by the oxidative homocoupling of two molecules of the 2,5-dichlorothiophenol starting material.
-
Causality: Thiol (R-SH) groups can be easily oxidized to form disulfide (R-S-S-R) bonds, a common side reaction.[6] This process consumes your nucleophile, leaving the 6-chloropyridin-3-amine starting material unreacted and reducing the overall yield of the desired product. The causes are similar to thioether oxidation:
-
Presence of Oxygen: Atmospheric oxygen readily promotes the coupling of thiols.
-
Premature Thiol Addition: Adding the thiol before the system is fully inert or before the base is ready can lead to immediate coupling.
-
-
Mitigation Strategies:
-
Optimize Reagent Addition Order: The most effective strategy is to first add the base to the solvent, followed by the slow, portion-wise, or dropwise addition of the 2,5-dichlorothiophenol. This ensures the immediate in-situ formation of the thiolate anion, which is less prone to oxidative homocoupling than the neutral thiol.
-
Strict Anaerobic Conditions: As with preventing sulfoxide/sulfone formation, maintaining a rigorously oxygen-free environment is critical.
-
Use of Mild Oxidizing Agents is Unnecessary: The conversion of thiols to disulfides can be achieved with mild oxidizing agents, so ensure no such contaminants are present.[6]
-
Question 3: "My reaction is very slow or stalls completely, with significant amounts of both starting materials remaining even after extended heating. What factors should I investigate?"
Answer: A stalled reaction points to insufficient activation of the nucleophile or suboptimal reaction conditions.
-
Causality:
-
Inappropriate Base: The pKa of the thiol must be considered. A base that is too weak may not fully deprotonate the 2,5-dichlorothiophenol to generate the more potent thiolate nucleophile.
-
Poor Solvent Choice: SNAr reactions are significantly faster in polar aprotic solvents (e.g., DMF, DMSO, NMP) which can solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus increasing its reactivity.[2][7]
-
Low Temperature: While high temperatures can cause degradation, some SNAr reactions require thermal energy to overcome the activation barrier.
-
Water Contamination: The presence of water can protonate the generated thiolate, reducing its nucleophilicity, and can also react with stronger bases like sodium hydride.
-
-
Mitigation Strategies:
-
Choice of Base: Use a sufficiently strong base. Sodium hydride (NaH) is very effective as it irreversibly deprotonates the thiol. Alternatives include potassium carbonate (K₂CO₃), potassium tert-butoxide (KOtBu), or DBU.[8]
-
Solvent and Temperature: Ensure you are using a dry, polar aprotic solvent. If the reaction is slow at room temperature, gradually increase the heat (e.g., to 60-80 °C) while monitoring for product formation and decomposition by TLC or LC-MS.
-
Use Anhydrous Conditions: Use anhydrous solvents and ensure starting materials are dry.
-
Frequently Asked Questions (FAQs)
-
Q: What is the ideal base for this SNAr reaction?
-
A: Sodium hydride (NaH) is often the preferred choice as it provides clean, irreversible deprotonation of the thiol. However, it is highly reactive and requires careful handling under an inert atmosphere. Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative that is often sufficient, though it may require higher temperatures.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting materials and the product (e.g., Ethyl Acetate/Hexanes). The product, being larger and often slightly more polar than the disulfide but less polar than the amine starting material, should have a distinct Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the product and detecting the M+16 and M+32 impurities.[9]
-
-
Q: What are the best practices for purifying the final product?
-
A: Flash column chromatography on silica gel is the standard method. A gradient elution, typically starting with a low polarity mobile phase (e.g., 10% EtOAc in Hexanes) and gradually increasing the polarity, will effectively separate the less polar disulfide byproduct, the desired product, and the more polar unreacted 6-chloropyridin-3-amine. The sulfoxide and sulfone are more polar than the desired product and will elute later.
-
-
Q: How can I definitively characterize the common impurities?
-
A: Isolation followed by spectroscopic analysis is the gold standard.[9][10]
-
LC-MS: Provides the molecular weight, confirming the identity ([M+H]⁺ for product, [M_disulfide+H]⁺, [M_product+16+H]⁺, [M_product+32+H]⁺).
-
NMR Spectroscopy:
-
Disulfide: Will show a single set of aromatic signals corresponding to the 2,5-dichlorophenyl ring and will lack the signals from the pyridinamine portion.
-
Sulfoxide/Sulfone: The ¹H NMR signals for the protons on the pyridine ring adjacent to the sulfur atom will be shifted downfield compared to the parent thioether due to the electron-withdrawing effect of the S=O or SO₂ group.
-
-
-
Summary of Common Side Products
| Impurity | Chemical Name | Mass Spec Signal (vs. Product M) | Formation Cause |
| Disulfide | bis(2,5-dichlorophenyl) disulfide | Varies | Oxidative homocoupling of thiol |
| Sulfoxide | 6-[(2,5-Dichlorophenyl)sulfinyl]pyridin-3-amine | M+16 | Oxidation of product thioether |
| Sulfone | 6-[(2,5-Dichlorophenyl)sulfonyl]pyridin-3-amine | M+32 | Over-oxidation of product thioether |
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis, emphasizing steps to minimize side product formation.
Materials:
-
6-chloropyridin-3-amine (1.0 equiv)
-
2,5-dichlorothiophenol (1.1 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Inert Atmosphere: Purge the entire system with N₂/Ar gas for 10-15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Reagent Addition: a. To the flask, add anhydrous DMF via syringe. b. Carefully add the sodium hydride (NaH) portion-wise to the stirring solvent at 0 °C (ice bath). c. In a separate flame-dried flask, dissolve the 2,5-dichlorothiophenol in a small amount of anhydrous DMF. d. Add the 2,5-dichlorothiophenol solution dropwise to the NaH suspension at 0 °C over 15 minutes. Stir for an additional 30 minutes at this temperature to ensure complete formation of the sodium thiolate.
-
Reaction: a. Add the 6-chloropyridin-3-amine to the reaction mixture as a solid or as a solution in a minimal amount of anhydrous DMF. b. Allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) every hour. The reaction is complete when the 6-chloropyridin-3-amine spot has been consumed.
-
Work-up: a. Cool the reaction mixture to 0 °C. b. Very carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH. c. Dilute the mixture with water and extract with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizing the Reaction and Side Product Pathways
The following diagram illustrates the main synthetic route and the points where the primary side reactions diverge.
Caption: Main SNAr pathway and formation of key side products.
References
- BenchChem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- BenchChem. Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols.
- BenchChem. Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).
- ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation.
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2025).
- ResearchGate. The oxidation procedure from thioether to sulfoxide and sulfone.
- ACS Omega. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. (2023).
- Chemistry Steps. Reactions of Thiols.
- Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer.
- IJPPR. Impurities Characterization in Pharmaceuticals: A Review. (2019).
- Wikipedia. Nucleophilic aromatic substitution.
- StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018).
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).
- PubMed. Isolation and characterization of impurities in docetaxel.
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Technical Support Center: Purification of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine Reaction Mixtures
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. The purification of this intermediate, typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction, presents unique challenges that can impact yield, purity, and downstream success. This document provides field-proven troubleshooting strategies and detailed protocols to address common purification hurdles, ensuring the isolation of high-purity material.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile is directly linked to the SNAr synthesis, which typically involves reacting a 6-halopyridin-3-amine with 2,5-dichlorothiophenol.[1][2] The primary impurities include:
-
Unreacted Starting Materials: Residual 6-chloro- or 6-bromopyridin-3-amine and 2,5-dichlorothiophenol.
-
Disulfide Byproduct: Oxidative coupling of 2,5-dichlorothiophenol forms bis(2,5-dichlorophenyl) disulfide. This is a very common, nonpolar byproduct in reactions involving thiols.
-
Salts and Reagents: Inorganic salts from the base used (e.g., K₂CO₃, NaH) and residual high-boiling solvents like DMF or DMSO if used in the reaction.[3]
Q2: What is the best general approach for an initial work-up before attempting chromatography or recrystallization?
A2: An initial liquid-liquid extraction is highly effective for removing inorganic salts and highly polar impurities.[3] After quenching the reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:
-
Water: To remove bulk amounts of polar solvents like DMF and water-soluble salts.
-
Aqueous Base (e.g., sat. NaHCO₃): To remove any unreacted acidic 2,5-dichlorothiophenol.
-
Brine (sat. NaCl): To break up any emulsions and remove residual water before drying the organic layer with Na₂SO₄ or MgSO₄.
This procedure provides a significantly cleaner crude product, simplifying subsequent purification steps.
Q3: Which analytical techniques are essential for monitoring purification and confirming the final product's purity?
A3: A multi-tiered approach is recommended:
-
Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring and quickly assessing the purity of fractions during column chromatography.[4] It helps in developing the optimal solvent system for the column.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[5][6] It can accurately determine the percentage of the desired product and detect trace impurities that may not be visible by TLC.
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product and identifying any co-eluting impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product, providing further evidence of its identity.
Q4: My purified product is a persistent, viscous oil instead of a solid. How can I induce crystallization?
A4: Oiling out is common when impurities are present or when the compound has a low melting point. Try the following techniques in order:
-
Trituration: Stir the oil vigorously with a poor solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can wash away impurities and often induces crystallization.
-
Solvent Change: Remove all solvent under high vacuum and re-dissolve in a minimal amount of a different, volatile solvent (e.g., DCM). Add a nonpolar anti-solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy, then warm gently to clarify and cool slowly.[7]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
Part 2: In-Depth Troubleshooting Guide
Problem 1: Column Chromatography Provides Poor Separation of Product and Starting Materials
-
Probable Cause: The basic nature of the pyridin-3-amine moiety causes strong interaction with the acidic surface of standard silica gel. This leads to significant peak tailing, where the product elutes slowly and mixes with other components, resulting in poor resolution.[8]
-
Solution: Mobile Phase Modification & Stationary Phase Selection
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase (eluent). A 0.5-1% concentration of triethylamine (TEA) or 2-3 drops of ammonium hydroxide per liter of eluent will neutralize the acidic sites on the silica.[9] This prevents the amine from sticking to the column, resulting in sharper peaks and improved separation.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Amine-functionalized silica is less polar and has a basic character, making it ideal for purifying basic compounds without mobile phase modifiers.[10]
-
| Stationary Phase | Recommended Eluent System (Gradient) | Expected Outcome |
| Standard Silica Gel | Hexanes / Ethyl Acetate + 1% Triethylamine | Good separation of the polar amine product from the less polar disulfide and thiol starting material. |
| Standard Silica Gel | Dichloromethane / Methanol + 1% Triethylamine | For eluting very polar impurities after the main product has been collected. |
| Amine-Functionalized Silica | Hexanes / Ethyl Acetate (No TEA needed) | Excellent peak shape and reproducible chromatography, simplifying the process.[10] |
Diagram: Purification Workflow
This workflow guides the decision-making process for purifying the crude reaction mixture.
Caption: Decision workflow for purification.
Problem 2: The Final Product is Contaminated with a Nonpolar Impurity, Insoluble in Polar Solvents.
-
Probable Cause: This is the classic signature of the bis(2,5-dichlorophenyl) disulfide byproduct. It is significantly less polar than the desired amine product and will elute much earlier during column chromatography (closer to the solvent front).
-
Solution: Optimized Chromatography and Preventative Measures
-
Separation: During column chromatography using a Hexane/Ethyl Acetate system, the disulfide will elute with very low concentrations of ethyl acetate (typically 5-10%). The desired product, being much more polar due to the free amine, will require a higher concentration of ethyl acetate to elute (often 30-50%). A shallow gradient ensures a clean separation.
-
Prevention: To minimize the formation of this byproduct in future syntheses, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the thiol starting material. Degassing the solvent before use can also be beneficial.
-
Part 3: Standardized Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol assumes the crude product is contaminated with both less polar (disulfide) and more polar (unreacted 6-halopyridin-3-amine) impurities.
-
TLC Analysis: Develop a TLC solvent system that gives the desired product an Rf value of ~0.25-0.35. A good starting point is 30% Ethyl Acetate in Hexanes. The disulfide byproduct should have an Rf > 0.8, and the starting halopyridine should be near the baseline (Rf < 0.1).
-
Column Packing: Prepare a glass column with silica gel (typically 50-100x the weight of the crude material) as a slurry in 100% hexanes.[8] Do not let the column run dry.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution:
-
Begin eluting with a nonpolar solvent system (e.g., 5% Ethyl Acetate / 95% Hexanes) to flush out the nonpolar disulfide byproduct. Monitor the eluent by TLC.
-
Once the disulfide is completely eluted, gradually increase the polarity of the mobile phase (e.g., step gradients to 10%, 20%, 30% Ethyl Acetate in Hexanes).
-
Crucially, add 1% triethylamine to all eluent mixtures to prevent peak tailing. [9][11]
-
Collect fractions and analyze them by TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System
This method is effective when a single solvent does not provide the desired solubility profile.[12] A common pair is a "soluble" solvent (e.g., Ethyl Acetate, DCM) and a "poor" or "anti-solvent" (e.g., Hexanes, Pentane).[7]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of a hot "soluble" solvent (e.g., Ethyl Acetate). Ensure all the solid is just dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Hexanes) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent. Dry the crystals under vacuum.
References
- The Pharma Master. (n.d.). Troubleshooting.
- University of Toronto Scarborough. (n.d.). Column chromatography.
- A blog post on the purification of pharmaceutical intermediates. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
- BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- Khan Academy. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped...
- ResearchGate. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature???
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
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overcoming poor solubility of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Scientific Rationale: For very challenging compounds or when high drug loading is essential, creating a nanosuspension is a powerful option. This involves reducing the particle size of the crystalline drug to the sub-micron range (typically < 1000 nm). [18][19][24]According to the Noyes-Whitney equation, this massive increase in surface area leads to a significant increase in dissolution velocity. [25]The small particles are stabilized in an aqueous medium using a minimal amount of surfactants or polymers to prevent aggregation. [19][26] This is an advanced technique requiring specialized equipment (e.g., high-pressure homogenizers or media mills). [19][25]While a detailed protocol is beyond the scope of this guide, the general approach involves either "top-down" methods (milling larger particles down) or "bottom-up" methods (precipitating the drug from a solution under controlled conditions). [18][25]Nanosuspensions can enhance bioavailability and are suitable for oral, parenteral, and other routes of administration. [19][26][27]
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
PharmaTutor. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Center for Biotechnology Information (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
International Journal of Pharmaceutical Sciences and Research. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
National Center for Biotechnology Information (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
National Center for Biotechnology Information (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
-
Allied Journal of Pharmaceutical and Therapeutic Innovations. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
National Center for Biotechnology Information (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Future4200. Formulation of poorly water-soluble drugs for oral administration. [Link]
-
National Center for Biotechnology Information (PMC). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
-
National Center for Biotechnology Information (PMC). Nanosuspension: An approach to enhance solubility of drugs. [Link]
-
ResearchGate. (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]
-
Semantic Scholar. Nanosuspension: An approach to enhance solubility of drugs. [Link]
-
ResearchGate. Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. [Link]
-
SciSpace. Nanosuspension-an effective approach for solubility enhancement. [Link]
- Google Patents. Use of co-solvents in amine N-oxide solutions.
-
JoVE. Determining the Solubility Rules of Ionic Compounds. [Link]
-
PharmTech. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
SciSpace. nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
SciSpace. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
-
ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
National Center for Biotechnology Information (PMC). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF. [Link]
-
ACS Publications. Impact of Solvent on the Thermal Stability of Amines. [Link]
-
MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
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- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for catalyst selection in cross-coupling reactions involving 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. Here, we address common challenges and provide troubleshooting strategies to ensure the success of your synthetic endeavors. Our focus will be on the Buchwald-Hartwig amination, a powerful method for forming C-N bonds, which is the most probable cross-coupling application for this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a palladium-catalyzed cross-coupling reaction?
A1: The primary challenges stem from the molecule's structure. The thioether moiety is a known palladium catalyst poison, which can lead to catalyst deactivation and low yields. Additionally, the aminopyridine scaffold can present challenges in terms of reactivity and selectivity. Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these hurdles.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: Given the presence of a primary amine, the Buchwald-Hartwig amination is the most direct and widely applicable cross-coupling reaction for this substrate.[1][2] This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the amine with an aryl or heteroaryl halide (or pseudohalide).
Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄?
A3: While Pd(PPh₃)₄ is a versatile catalyst, it is often not the optimal choice for challenging substrates like this one. The presence of the sulfur atom can lead to catalyst poisoning. More robust catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are generally required for efficient coupling.[3][4]
Q4: What is the likely mechanism of catalyst deactivation with this substrate?
A4: The sulfur atom in the thioether can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[5] This sequestration of the active catalyst reduces the reaction rate and can halt the reaction altogether.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common issue and can be attributed to several factors, primarily related to catalyst activity and stability.
Root Cause Analysis and Solutions:
-
Catalyst Poisoning by Thioether: The sulfur atom can irreversibly bind to the palladium catalyst.
-
Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands form stable complexes with palladium that are less susceptible to displacement by the thioether. The Buchwald biarylphosphine ligands are highly recommended.
-
Solution 2: N-Heterocyclic Carbene (NHC) Ligands. Palladium complexes with NHC ligands are also very effective for challenging couplings due to their strong σ-donating properties, which form robust catalysts.[4][6][7][8]
-
Solution 3: Higher Catalyst Loading. While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for catalyst deactivation.
-
-
Inefficient Oxidative Addition or Reductive Elimination: These are key steps in the catalytic cycle that can be slow with challenging substrates.[1][2][3]
-
Solution: Ligand Choice. Bulky and electron-rich ligands accelerate both oxidative addition and reductive elimination.
-
-
Incorrect Base Selection: The choice of base is critical for the deprotonation of the amine and regeneration of the active catalyst.[9][10]
-
Solution: Base Screening. A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[9] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[9]
-
Recommended Catalyst/Ligand Combinations for Initial Screening:
| Catalyst Precursor | Ligand | Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, or RuPhos | Bulky biarylphosphine ligands known to be effective for challenging aminopyridine couplings. |
| [Pd(allyl)Cl]₂ | BrettPhos | Specifically designed for primary amines and offers good functional group tolerance.[1] |
| PEPPSI™-IPr | (None required) | An air- and moisture-stable Pd-NHC precatalyst with high activity.[6] |
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation of the Coupling Partner: The aryl halide starting material is reduced, removing the halogen.
-
Cause: This can occur via a competing β-hydride elimination pathway.[2]
-
Solution: Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine. Ensure the reaction is run under strictly anhydrous and anaerobic conditions.
-
-
Homocoupling of the Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species.
-
Cause: This can be promoted by certain catalyst systems and reaction conditions.
-
Solution: Optimize the catalyst-to-ligand ratio. A slight excess of ligand can sometimes suppress this side reaction. Lowering the reaction temperature may also be beneficial.
-
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium precatalyst, the ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Troubleshooting Logic
Buchwald-Hartwig Catalytic Cycle
Caption: The Buchwald-Hartwig catalytic cycle and a potential catalyst deactivation pathway.
Troubleshooting Flowchart
Caption: A logical troubleshooting flowchart for low-yield Buchwald-Hartwig aminations.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis | MDPI [mdpi.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Temperature for 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Welcome to the technical support center for the synthesis and management of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. Precise temperature control is paramount for achieving high yield, purity, and safety during the synthesis of this important intermediate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal aspects of the synthesis of this compound, which is typically formed via a nucleophilic aromatic substitution (SNAr) reaction.
Q1: What is the typical reaction temperature range for the synthesis of this compound?
A1: The synthesis, which involves the reaction of a 6-halopyridin-3-amine with 2,5-dichlorothiophenol, is a nucleophilic aromatic substitution (SNAr) reaction. Such reactions between heteroaryl halides and thiols can often proceed smoothly in a temperature range from room temperature to 100 °C.[1] However, the optimal temperature is highly dependent on the specific reactants, solvent, and base used. For less reactive starting materials, elevated temperatures may be necessary to drive the reaction to completion.[2]
Q2: Is the reaction to form this compound exothermic or endothermic?
A2: Nucleophilic aromatic substitution reactions can be exothermic, especially when potent nucleophiles and highly activated aromatic rings are involved. The reaction to form this compound should be monitored for any temperature increases upon addition of reagents.[3] For larger scale reactions, the potential for an exothermic reaction running away is a significant safety concern that must be managed with appropriate cooling and controlled reagent addition.[4]
Q3: What are the potential side reactions at elevated temperatures?
A3: High reaction temperatures can lead to several side products, reducing the yield and purity of the desired product. Potential side reactions include:
-
Polymerization: Reactive intermediates may polymerize under harsh conditions.[5]
-
Dimerization: Side reactions can lead to the formation of bipyridyl dimers.[5]
-
Decomposition: The starting materials or the product itself may decompose at elevated temperatures. While specific data for this compound is limited, related aminopyridine derivatives can have decomposition temperatures that are important to consider.[6]
-
Formation of Hydroxypyridine: If moisture is present, the base can lead to the formation of hydroxypyridine byproducts.[5]
Q4: How does the choice of solvent affect the optimal reaction temperature?
A4: The solvent plays a crucial role in reactant solubility, reaction kinetics, and heat transfer.[7][8] Dipolar aprotic solvents like DMF, DMAc, and NMP are commonly used for SNAr reactions as they can effectively solvate the charged intermediates.[9] However, the choice of solvent can drastically affect the reaction outcome, and in some cases, changing the solvent can overcome difficulties in the synthesis.[8] The boiling point of the chosen solvent will also set the upper limit for the reaction temperature under atmospheric pressure.
II. Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to troubleshooting common temperature-related problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Cause: The reaction temperature may be too low, resulting in slow or stalled reaction kinetics.
Troubleshooting Steps:
-
Verify Reactant Purity: Ensure the 6-halopyridin-3-amine and 2,5-dichlorothiophenol are of high purity, as impurities can inhibit the reaction.[7]
-
Optimize the Base: The choice and stoichiometry of the base are critical. Stronger bases can facilitate the reaction at lower temperatures by generating a more potent thiolate nucleophile.[9]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.[7]
-
Solvent Selection: Consider switching to a higher-boiling point aprotic polar solvent to allow for a wider range of reaction temperatures.[8]
Experimental Protocol: Small-Scale Temperature Screening
This protocol outlines a method for efficiently screening optimal reaction temperatures.
| Parameter | Condition A | Condition B | Condition C |
| 6-halopyridin-3-amine | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| 2,5-dichlorothiophenol | 1.1 equiv | 1.1 equiv | 1.1 equiv |
| Base (e.g., K2CO3) | 2.0 equiv | 2.0 equiv | 2.0 equiv |
| Solvent (e.g., DMAc) | 0.5 M | 0.5 M | 0.5 M |
| Temperature | Room Temp | 60 °C | 100 °C |
| Reaction Time | 24 h | 12 h | 6 h |
Procedure:
-
To three separate reaction vials, add the 6-halopyridin-3-amine, 2,5-dichlorothiophenol, base, and solvent.
-
Seal the vials and place them in parallel heating blocks set to the specified temperatures.
-
Stir the reactions for the designated time.
-
After the reaction time, quench a small aliquot from each vial and analyze by LC-MS to determine the conversion to the desired product.
Issue 2: Formation of Significant Impurities
Possible Cause: The reaction temperature is too high, leading to side reactions or decomposition.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction is proceeding but with significant byproduct formation, reduce the temperature. Even a modest decrease can significantly improve selectivity.[10]
-
Controlled Reagent Addition: If the reaction is exothermic, add the nucleophile (or base) dropwise at a lower initial temperature to maintain better control over the internal temperature of the reaction.[3]
-
Check for Moisture: Ensure all reagents and solvents are anhydrous to prevent the formation of hydroxypyridine side products.[5]
-
Alternative Catalysis: For challenging substrates, consider if a catalyst could enable the reaction to proceed at a lower temperature. While not always necessary for SNAr with thiols, some modern methods utilize catalysts to improve efficiency.[11]
Workflow for Managing Exothermic Reactions
Sources
- 1. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
preventing byproduct formation in 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine synthesis
Technical Support Center: Synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis of this compound (CAS 219865-85-7)[1]. This document is designed for researchers, chemists, and process development professionals. Our goal is to provide in-depth, field-tested insights to help you navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation and maximizing yield and purity.
The synthesis of this molecule, a key intermediate in various development programs, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. While straightforward in principle, the reaction is sensitive to conditions that can promote several competing pathways. This guide provides a structured approach to troubleshooting and optimizing your experimental setup.
Section 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific issues you may encounter during the reaction, workup, or analysis.
Q1: My TLC and LC-MS show a significant, non-polar byproduct that elutes faster than my starting materials. What is it, and how can I prevent it?
A1: This is almost certainly the oxidative homocoupling of your thiophenol starting material, forming bis(2,5-dichlorophenyl) disulfide.
-
Causality: Thiophenols are highly susceptible to oxidation, especially under the basic conditions required to form the nucleophilic thiolate anion.[2] Atmospheric oxygen readily facilitates the coupling of two thiyl radicals to form a disulfide bond.[2][3] This reaction is often rapid and can significantly consume your limiting reagent.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.
-
Assemble your reaction glassware and flame-dry it under a vacuum.
-
Backfill the apparatus with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.
-
Use a gas bubbler or a balloon to ensure the inert atmosphere is maintained.
-
-
Degassed Solvents: Solvents are a major source of dissolved oxygen.
-
Degas your reaction solvent (e.g., DMF, DMSO, Dioxane) immediately before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with argon for 30-60 minutes can suffice.
-
-
Base Addition: Add the base slowly to a solution of the 6-halopyridin-3-amine and the 2,5-dichlorothiophenol, preferably at a reduced temperature (e.g., 0 °C), before slowly warming to the reaction temperature. This minimizes the time the free thiolate exists in solution before it can react with the electrophile.
-
Q2: My yield is low, and I've isolated an impurity with the same mass as my product but with a different NMR spectrum. What is the likely cause?
A2: You are likely observing a byproduct from a Smiles Rearrangement.
-
Causality: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[4][5][6] In this specific case, under sufficiently strong basic conditions, the deprotonated amine of the product can act as an intramolecular nucleophile, attacking the pyridine ring at the carbon bearing the thioether. This forms a spirocyclic Meisenheimer intermediate which then collapses, cleaving the C-S bond and forming a new C-N bond. This results in an isomer, N-(6-amino-pyridin-2-yl)-2,5-dichlorobenzene. Theoretical studies confirm that such S-N type rearrangements on pyridine rings are often kinetically feasible.[4][5]
-
Troubleshooting & Prevention:
-
Base Selection: Avoid excessively strong bases or large excesses of base. A base just strong enough to deprotonate the thiophenol (pKa ~6-7) is ideal.[2] Bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaH or t-BuOK, which can more readily deprotonate the product's amine group and facilitate the rearrangement.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures provide the activation energy needed to overcome the barrier for the rearrangement.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this provides more opportunity for the product to rearrange.
-
Q3: My mass spectrum shows peaks at M+16 and M+32 relative to the expected product mass. What are these impurities?
A3: These peaks correspond to the oxidation of the product's thioether to the sulfoxide (M+16) and sulfone (M+32), respectively.
-
Causality: Thioethers are susceptible to oxidation. This can occur due to residual oxygen during a heated reaction, or more commonly, during the workup or purification if oxidizing agents are present. Certain solvents, like DMSO, can act as oxidants at elevated temperatures.
-
Troubleshooting & Prevention:
-
Reaction Conditions: Maintain a strict inert atmosphere, as described in A1. If using DMSO as a solvent, keep the reaction temperature below 120 °C.
-
Workup Procedure: During aqueous workup, ensure solutions are not overly aerated (e.g., by vigorous stirring in an open beaker for extended periods). Avoid using oxidizing agents (e.g., hydrogen peroxide, peroxy acids) anywhere in the workup or cleaning procedures unless a specific oxidation step is intended.
-
Purification: Use fresh, high-purity solvents for chromatography. If the product is sensitive, consider adding an antioxidant like BHT (butylated hydroxytoluene) to the elution solvents in trace amounts.
-
Section 2: Frequently Asked Questions (General Best Practices)
Q1: Which starting material is better: 6-chloro-pyridin-3-amine or 6-bromo-pyridin-3-amine?
A1: Generally, the C-Br bond is weaker than the C-Cl bond, making 6-bromo-pyridin-3-amine a more reactive electrophile. This allows for milder reaction conditions (lower temperature, shorter reaction time), which can help suppress side reactions like the Smiles rearrangement. However, 6-chloro-pyridin-3-amine is often more commercially available and less expensive. If using the chloro- derivative, you may need slightly more forcing conditions or a catalyst.
Q2: How do I select the optimal base for this SNAr reaction?
A2: The primary role of the base is to deprotonate the 2,5-dichlorothiophenol to form the potent thiolate nucleophile. The key is to choose a base that is strong enough for this purpose but not so strong that it promotes side reactions.
-
Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices. Cs₂CO₃ is particularly effective due to its high solubility in polar aprotic solvents and the "cesium effect," which can accelerate SNAr reactions.
-
Bases to Use with Caution: Stronger bases like sodium hydride (NaH), sodium tert-butoxide (NaOt-Bu), or lithium diisopropylamide (LDA) should be used with extreme care, as they significantly increase the risk of the Smiles rearrangement and other decomposition pathways.
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are ideal as they can solvate the cationic counter-ion of the base and accelerate the SNAr mechanism by not solvating the nucleophile as strongly as protic solvents.
-
Excellent Choices: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane.
-
Considerations: Ensure the solvent is anhydrous and, as mentioned, thoroughly degassed before use.
Q4: What are the best practices for reaction setup to minimize oxidation?
A4: A robust experimental setup is your primary defense against the formation of disulfide byproduct. The workflow diagram below illustrates the key steps for setting up the reaction under an inert atmosphere.
Caption: Recommended workflow for reaction setup to prevent oxidation.
Section 3: Recommended Protocol
This protocol is a general guideline. Optimization of temperature and reaction time may be necessary.
Materials:
-
6-bromo-pyridin-3-amine (1.0 equiv)
-
2,5-Dichlorothiophenol (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 6-bromo-pyridin-3-amine and cesium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add 2,5-dichlorothiophenol via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring under a positive pressure of nitrogen.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
| Parameter | Recommendation | Rationale |
| Electrophile | 6-bromo-pyridin-3-amine | Higher reactivity allows for milder conditions. |
| Nucleophile | 2,5-Dichlorothiophenol | Use slight excess (1.1 equiv) to drive reaction. |
| Base | Cesium Carbonate (Cs₂CO₃) | Effective, non-nucleophilic, minimizes side reactions. |
| Solvent | DMF or DMSO (anhydrous) | Polar aprotic, good solubility for reactants. |
| Temperature | 80-100 °C | Balances reaction rate against byproduct formation. |
| Atmosphere | Strict Nitrogen or Argon | Critical for preventing disulfide formation.[2][3] |
Section 4: Mechanistic Visualizations
Understanding the competing reaction pathways is key to effective troubleshooting.
Primary Reaction Pathway: SNAr
Caption: The desired nucleophilic aromatic substitution (SNAr) pathway.
Competing Pathways: Disulfide Formation & Smiles Rearrangement
Caption: Overview of the desired reaction versus major side reactions.
References
-
Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. (2016). Chinese Journal of Chemistry. [Link]
-
Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. (2009). ResearchGate. [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. [Link]
-
The role of thiols and disulfides in protein chemical and physical stability. (2012). PMC - NIH. [Link]
-
Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines. (1966). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antimalarial Properties of 2,4-Diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]. (1984). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]
-
Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. 219865-85-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
workup procedure for reactions involving 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Technical Support Center: 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Welcome to the technical support guide for handling reactions involving this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed procedural outlines designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate the common challenges associated with the workup and purification of this important synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs) & General Handling
This section addresses common preliminary questions regarding the properties and handling of this compound.
Q1: What are the key stability concerns for this compound?
A1: The primary stability concerns are oxidation and photodegradation. The thioether linkage is susceptible to oxidation to the corresponding sulfoxide and sulfone, particularly in the presence of strong oxidizing agents or prolonged exposure to air.[1] The aminopyridine core can be sensitive to light. Therefore, it is recommended to store the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at a reduced temperature.
Q2: I am performing a nucleophilic aromatic substitution (SNAr) to synthesize this compound. What are the critical parameters to control?
A2: For a successful SNAr reaction to form this diaryl thioether, the key parameters are:
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the thiol without competing in the substitution. Common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Solvent: A polar aprotic solvent like DMF, DMSO, or DMAc is typically required to facilitate the reaction. Ensure the solvent is anhydrous, as water can interfere with the base and the reaction.
-
Temperature: These reactions may require heating. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. As with many chlorinated aromatic compounds and sulfur-containing molecules, appropriate personal protective equipment (PPE) is essential. This includes a lab coat, safety glasses, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).[2] Low molecular weight thioethers can be malodorous; while this compound is a solid, reaction byproducts may be volatile.[1]
Part 2: Troubleshooting Guide for Reaction Workup
This section is formatted to address specific problems you might encounter during the workup of reactions involving this compound.
Issue 1: Emulsion formation during aqueous extraction.
-
Potential Cause A: High pH. The basicity of the aminopyridine nitrogen can lead to the formation of salts that act as surfactants, causing emulsions, especially when washing with basic solutions like sodium bicarbonate.
-
Solution A:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite® or diatomaceous earth.[3]
-
Consider a "back-extraction." If your product is in the organic layer, you can sometimes break the emulsion by adding more of the same organic solvent.
-
-
Potential Cause B: Finely dispersed solids. If your reaction has produced insoluble byproducts, they can stabilize an emulsion at the interface.
-
Solution B: Before extraction, filter the reaction mixture to remove any solids. If the solids form after adding the aqueous quench, proceed with the Celite filtration as described above.
Issue 2: The product "oils out" or precipitates as an amorphous solid during crystallization.
-
Potential Cause A: Solvent system is too non-polar. If the product is supersaturated and crashes out of solution too quickly, it may not have time to form a crystalline lattice.
-
Solution A:
-
Gently warm the mixture to redissolve the product.
-
Add a small amount of a more polar "good" solvent (the solvent in which your compound is more soluble) until the solution is just barely saturated.
-
Allow the solution to cool slowly to room temperature, and then to 0-4 °C.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
-
Potential Cause B: Impurities are inhibiting crystallization.
-
Solution B:
-
The product may require further purification before crystallization is attempted. Consider passing a solution of the crude product through a short plug of silica gel to remove polar impurities.[4]
-
If the product is still resistant to crystallization, purification by column chromatography is recommended.
-
Issue 3: Low yield after workup and purification.
-
Potential Cause A: Product is lost in the aqueous layers. The aminopyridine moiety has a pKa that can lead to its protonation and partial solubility in acidic aqueous washes.
-
Solution A:
-
Avoid strongly acidic washes if possible. Use a dilute acid or a buffered solution.
-
After separating the acidic wash, re-basify it with a base like 1M NaOH and extract again with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[4]
-
-
Potential Cause B: Incomplete reaction or side reactions. Diaryl thioether synthesis can sometimes be accompanied by the formation of disulfide byproducts or incomplete consumption of starting materials.[5]
-
Solution B:
-
Before beginning the workup, confirm the reaction has gone to completion using TLC or LC-MS.
-
If the reaction is sluggish, consider optimizing the reaction conditions (e.g., temperature, catalyst, or base).
-
-
Potential Cause C: Adsorption onto silica gel during chromatography. The basic amine can strongly interact with the acidic surface of silica gel, leading to streaking and poor recovery.
-
Solution C:
-
Deactivate the silica gel by pre-treating your eluent with 0.5-1% triethylamine or ammonia in methanol.[6]
-
Alternatively, use a less acidic stationary phase like alumina for your chromatography.
-
Part 3: Detailed Experimental Protocol - General Extractive Workup
This protocol provides a standardized, step-by-step procedure for the workup of a typical reaction producing this compound.
Objective: To isolate the crude product from the reaction mixture, removing inorganic salts, the catalyst (if used), and polar impurities.
Procedure:
-
Reaction Quench:
-
Cool the reaction mixture to room temperature (or 0 °C if the reaction is highly exothermic upon quenching).
-
Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] The use of NH₄Cl is a mild quench that can help to neutralize any remaining strong base without making the solution strongly acidic.
-
-
Solvent Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
-
Aqueous Washes:
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble impurities like DMF or DMSO).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).
-
Saturated aqueous sodium chloride (brine) (to begin the drying process and help break any minor emulsions).
-
-
-
Drying and Filtration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Allow the mixture to stand for 10-15 minutes, swirling occasionally.
-
Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh extraction solvent.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can now be purified by crystallization or column chromatography as needed.
-
Part 4: Visualization of the Workflow
The following diagram illustrates the general workflow for the workup and purification of this compound.
Caption: General workflow for reaction workup and purification.
References
-
Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society, 128(7), 2180–2181. [Link]
-
Salih, K. I. M. (2022). Modern Development in Copper‐ and Nickel‐Catalyzed Cross‐Coupling Reactions. IntechOpen. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation Reagent Guide. American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Aryl Sulfides and Diaryl Sulfides. [Link]
-
Krasavin, M. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis (pp. 78-126). Royal Society of Chemistry. [Link]
-
Butini, S., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 27(15), 4975. [Link]
-
Organic Syntheses. (n.d.). Procedure for acidic workup and purification. [Link]
-
Elslager, E. F., et al. (1984). Synthesis and Antimalarial Properties of 2,4-Diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido[3,2-d]pyrimidines. Journal of Heterocyclic Chemistry, 21(5), 1521-1528. [Link]
-
El-Sharkawy, M. A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(3), 1391. [Link]
-
Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(1). [Link]
-
Stoyanov, S., et al. (2021). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 26(21), 6683. [Link]
-
Karmakar, J., et al. (2018). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 8(59), 33935-33943. [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6241. [Link]
-
Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. [Link]
-
Tran, T. T., et al. (2023). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. IUCrData, 8(7). [Link]
-
Wouters, J., et al. (2006). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog). Molecules, 11(6), 469-475. [Link]
-
Fayed, B. A. A., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS ONE, 16(10), e0258593. [Link]
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
European Commission. (2007). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. Journal of Heterocyclic Chemistry, 52(5), 1438-1445. [Link]
Sources
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. echemi.com [echemi.com]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) - PMC [pmc.ncbi.nlm.nih.gov]
stability of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine under acidic conditions
Technical Support Center: 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Guide ID: TSC-2026-01-A Topic: Stability of this compound Under Acidic Conditions Senior Application Scientist: Dr. Gemini
Introduction
Welcome to the technical support guide for this compound (CAS 219865-85-7).[1] This document is designed for researchers, chemists, and drug development professionals who are investigating the stability of this molecule, particularly in acidic environments. Understanding the chemical behavior of an active pharmaceutical ingredient (API) under various stress conditions is a cornerstone of robust formulation development and is mandated by regulatory bodies like the ICH.[2] This guide provides in-depth answers to common questions, troubleshooting advice for unexpected experimental results, and validated protocols to assess stability.
The core structure of this compound consists of three key moieties: a pyridin-3-amine core, a thioether linkage, and a 2,5-dichlorophenyl group. The stability of the entire molecule is dictated by the chemical resilience of these components. This guide will explain the expected behavior based on fundamental chemical principles and provide the tools to verify it empirically.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected stability of this compound in a typical acidic solution (e.g., 0.1 M HCl)?
Answer: Based on its functional groups, this compound is expected to be highly stable with no significant degradation under typical acidic conditions used in forced degradation studies (e.g., 0.1 M HCl at room or moderately elevated temperatures).[3]
Scientific Rationale:
-
Protonation, Not Degradation: The primary interaction with acid will be the reversible protonation of the two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic 3-amino group. This is a simple acid-base equilibrium and does not represent chemical degradation. The aminopyridine scaffold itself is known to be chemically robust under these conditions.[4][5][6]
-
Resilience of the Thioether Linkage: The carbon-sulfur (C-S) bond in the thioether is generally resistant to acid-catalyzed hydrolysis. This contrasts sharply with thioesters, which are much more susceptible to hydrolysis under both acidic and basic conditions.[7][8][9] The primary degradation pathway for thioethers is oxidation to the corresponding sulfoxide and sulfone, which is not catalyzed by acid alone.
The diagram below illustrates the expected acid-base equilibrium.
Caption: Potential degradation pathways under stress conditions.
Q3: How do I design a definitive experiment to test the acidic stability of my compound?
Answer: A well-designed forced degradation study is the industry-standard approach to definitively determine stability. [2][10][11]This involves intentionally stressing the compound under conditions recommended by ICH guidelines and monitoring for degradation over time using a stability-indicating analytical method, such as HPLC-UV.
Below is a step-by-step protocol for conducting an acid stress test.
Experimental Protocol: Acid-Catalyzed Forced Degradation Study
1. Objective: To evaluate the stability of this compound in the presence of acid and to identify any potential degradation products.
2. Materials:
-
This compound (of known purity)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Class A volumetric flasks and pipettes
-
Calibrated HPLC-UV/DAD system
3. Preparation of Solutions:
-
Compound Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the compound and dissolve in a suitable organic solvent (e.g., ACN or MeOH) in a 10 mL volumetric flask. Note: Minimize the amount of organic solvent to avoid precipitation when adding aqueous acid.
-
Acidic Solution (0.1 M HCl): Prepare by diluting concentrated HCl in HPLC-grade water.
-
Neutralizing Solution (0.1 M NaOH): Prepare by dissolving NaOH in HPLC-grade water.
4. Experimental Procedure (Workflow):
Caption: Workflow for the acid stress stability experiment.
5. Analysis and Interpretation:
-
Stability-Indicating Method: Your HPLC method must be capable of separating the parent compound from all potential degradation products and impurities. Peak purity analysis using a Diode Array Detector (DAD) is essential.
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 95% and 105%. A significant deviation may indicate that a degradant is not being detected by your method.
-
Reporting: Report the percentage of the parent compound remaining at each time point. If degradation is observed, identify and characterize the degradants using techniques like LC-MS.
Summary of Recommended Stress Conditions
For a comprehensive stability profile, the compound should be tested under a variety of stress conditions as outlined by ICH guidelines.
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60 °C | Cleavage of labile groups (unlikely for this molecule) |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60 °C | Hydrolysis of esters, amides, etc. |
| Oxidation | 3% - 30% H₂O₂, RT | Oxidation of electron-rich centers (e.g., thioether) |
| Thermal Stress | >60 °C (solid and solution) | Thermally-induced degradation |
| Photolytic Stress | ICH-compliant light chamber (UV/Vis) | Light-induced degradation |
Table based on common industry practices for forced degradation studies.[3][11]
Conclusion
This compound is predicted to be a chemically stable molecule under standard acidic conditions, with the primary interaction being reversible protonation. Any observed instability is more likely to arise from secondary factors such as oxidation or photolysis rather than direct acid-catalyzed hydrolysis of the thioether bond. The experimental protocols and troubleshooting guide provided here offer a robust framework for verifying the stability profile of this compound, ensuring the development of a safe and effective final product.
References
-
Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. ACS Publications. [Link]
-
Hydrolysis of Thioesters Explained. Pearson+. [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. IJPC. [Link]
-
Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. ResearchGate. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design. [Link]
-
4-Aminopyridine PubChem CID 1727. PubChem. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Kinetics of thioester exchange and hydrolysis in bulk aqueous solution. ResearchGate. [Link]
-
Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]
-
Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Synthesis and Antimalarial Properties of 2,4-Diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines. Journal of Heterocyclic Chemistry. [Link]
-
Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. [Link]
-
Spectrophotometric Determination of Catechol Amine Drugs. ResearchGate. [Link]
-
Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles. National Institutes of Health (NIH). [Link]
-
Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies of Dithiolo[3,4-b]pyridines. MDPI. [Link]
-
Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-t[7][8][9]riazolo[3,4-b]t[4][7][9]hiadiazine-7-carboxylic acid. ResearchGate. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Theoretical Investigations of Bioactive Substituted 2-Amino-3,5-dicarbonitrile-6-thiopyridine Derivatives. ResearchGate. [Link]
-
Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice. PubMed. [Link]
-
A Sensitive, Selective New Analytical Reagent for Extractive Spectrophotometric Determination of Mo(VI). ResearchGate. [Link]
-
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[7][8]ithiolo[3,4-b]pyridine-5-carboxamides. National Institutes of Health (NIH). [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]
-
2-Amino-4,6-dichloropyridine PubChem CID 5316649. PubChem. [Link]
-
8-((3,5-Dichlorophenyl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine PubChem CID 11406285. PubChem. [Link]
Sources
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- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. sefh.es [sefh.es]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Optimizing Reaction Times for 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine Couplings
Welcome to the technical support center for optimizing coupling reactions involving 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and reduce the reaction times of their coupling experiments with this key intermediate. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice to ensure the success of your syntheses.
Introduction to this compound and its Reactivity
This compound is a functionalized pyridine derivative with the chemical formula C₁₁H₈Cl₂N₂S. Its structure, featuring a nucleophilic primary amine on an electron-deficient pyridine ring, makes it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the dichlorophenylthio group and the pyridine ring can render the amine less reactive than typical anilines. Consequently, coupling reactions with this substrate can be sluggish and may require carefully optimized conditions to achieve high yields and short reaction times[1][2][3].
This guide will primarily focus on two of the most common and critical transformations for this molecule:
-
Amide Bond Formation: Coupling with carboxylic acids.
-
Buchwald-Hartwig Amination: Palladium-catalyzed C-N cross-coupling with aryl/heteroaryl halides or triflates.
Frequently Asked Questions (FAQs)
Amide Bond Formation
Q1: My amide coupling with this compound is very slow. What are the primary factors I should investigate?
A1: The reduced nucleophilicity of the amine is the most likely cause. To accelerate the reaction, focus on the following:
-
Choice of Coupling Reagent: Standard reagents might be insufficient. For electron-deficient amines, more powerful uronium/aminium salt reagents like HATU, HBTU, or HCTU are often more effective than carbodiimides (e.g., EDC, DCC) alone.[1][4] These reagents rapidly generate a highly activated ester intermediate, facilitating the nucleophilic attack by the weakly basic amine.
-
Use of Additives: When using carbodiimides like EDC, the inclusion of additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is critical.[5][6] These additives form active esters that are more reactive than the O-acylisourea intermediate and also help to suppress side reactions like racemization.[4][5]
-
Base Selection and Stoichiometry: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed and to facilitate the reaction. Using an excess of the base (2-4 equivalents) can often increase the reaction rate.
-
Temperature: While many amide couplings are run at room temperature, increasing the temperature to 40-80 °C can significantly shorten reaction times for challenging substrates.[3][7] Monitor for potential degradation of starting materials or products at elevated temperatures.
Q2: What is the best class of coupling reagent for this specific amine?
A2: For electron-deficient amines, uronium/aminium and phosphonium salt-based reagents are generally superior.
| Reagent Class | Examples | Key Advantages for This Substrate |
| Uronium/Aminium | HATU, HCTU, HBTU | High reactivity, fast reaction times, and reduced side reactions.[4][5][8] HATU is often considered the gold standard for difficult couplings.[4] |
| Phosphonium | PyBOP, PyAOP | Excellent for minimizing racemization and also highly reactive. Byproducts are generally less hazardous than those from older reagents like BOP.[5][8] |
| Carbodiimide | EDC, DIC, DCC | Cost-effective but often require additives (e.g., HOBt, DMAP) and longer reaction times for unreactive amines.[1][8][9] A protocol using EDC/DMAP with a catalytic amount of HOBt has shown success for electron-deficient anilines.[1][9] |
Q3: I'm seeing byproducts in my reaction. What could they be and how can I avoid them?
A3: Common byproducts include:
-
N-acylurea: Forms when using carbodiimides. The O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine coupling is slow. Using HOBt or HOAt can trap the active intermediate and minimize this side reaction.
-
Guanidinium byproduct: Can occur with uronium/aminium reagents (like HBTU/HATU) if excess reagent is used or if the amine is added before the carboxylic acid is fully activated. Ensure the correct order of addition (pre-activation of the acid before adding the amine).
-
Epimerization: If your carboxylic acid has a chiral center, racemization can occur. Using phosphonium reagents like PyBOP or additives like HOAt can significantly suppress this.[4][6]
Buchwald-Hartwig Amination
Q4: I am trying to couple this compound with an aryl bromide and the reaction is not proceeding. What should I troubleshoot first?
A4: The success of a Buchwald-Hartwig reaction is highly dependent on the specific combination of catalyst, ligand, base, and solvent.[10]
-
Ligand Choice is Critical: The ligand is arguably the most important variable. For coupling an amine with an aryl halide, bulky, electron-rich phosphine ligands are required. Modern "Buchwald ligands" such as XPhos, SPhos, RuPhos, or BrettPhos are designed for challenging couplings and are excellent starting points.
-
Palladium Precatalyst: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) for reliable and efficient generation of the active Pd(0) species.[11] Using simple sources like Pd(OAc)₂ can be unreliable.[12]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact catalyst activity and reaction rate.
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and THF are common choices.[12][13] Ensure solvents are properly dried and degassed to prevent catalyst deactivation.
Q5: How can I accelerate a sluggish Buchwald-Hartwig reaction?
A5:
-
Increase Temperature: These reactions are often run at elevated temperatures, typically between 80-120 °C.
-
Screen Ligands and Bases: There is no single "best" combination. A systematic screening of different ligands and bases is often the most effective way to find optimal conditions for your specific substrates.
-
Check Reagent Purity: Impurities in starting materials, particularly water or oxygen, can poison the palladium catalyst. Ensure all reagents and solvents are of high purity and handled under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Loading: For difficult couplings, increasing the catalyst and ligand loading (e.g., from 1 mol% to 2-5 mol%) can improve conversion, though this should be optimized to minimize cost and residual metal in the product.[14]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during coupling reactions.
Problem: Low or No Product Formation
Experimental Protocols
Protocol 1: Accelerated Amide Coupling using HATU
This protocol is designed for the efficient coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This is the "pre-activation" step.
-
Add this compound (1.0 eq) to the flask, followed by the addition of DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol provides a robust starting point for the Pd-catalyzed coupling with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene
-
Inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk technique
Procedure:
-
Inside a glovebox, add the aryl bromide (1.0 eq), this compound (1.2 eq), XPhos Pd G3 precatalyst (0.02 eq), XPhos ligand (0.02 eq), and NaOtBu (1.4 eq) to a dry reaction vessel equipped with a stir bar.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Optimization Strategy
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- A Comparative Guide to Coupling Reagents for Amide Bond Formation. (n.d.). Benchchem.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). BOC Sciences.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
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Validation & Comparative
structural confirmation of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine products
An In-Depth Guide to the Structural Confirmation of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine and its Isomeric Alternatives
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the unequivocal structural confirmation of novel chemical entities is a cornerstone of both intellectual property and regulatory compliance. The molecule this compound serves as a pertinent case study in this rigorous process. Its synthesis can potentially yield closely related isomers, making a multi-faceted analytical approach not just beneficial, but essential.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the definitive structural elucidation of this compound. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supplemented by the gold standard of X-ray crystallography. The methodologies described herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.
The Synthetic Challenge: A Landscape of Potential Isomers
The synthesis of this compound, often proceeding via a nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridin-3-amine and 2,5-dichlorothiophenol, presents a primary analytical challenge: regioselectivity. The possibility of substitution at other positions on the pyridine ring, or even alternative coupling pathways, necessitates a robust analytical workflow to confirm the desired connectivity.
Part 1: The Primary Toolkit for Structural Elucidation
The initial confirmation of a target molecule's structure relies on a combination of techniques that probe the molecular formula and the electronic environment of each atom.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the most direct evidence of the molecular weight, and by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is indispensable for this purpose.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Interpretation: The expected monoisotopic mass for C11H8Cl2N2S is 285.9838. The protonated molecule [C11H9Cl2N2S]+ should be observed at m/z 286.9911. The characteristic isotopic pattern for two chlorine atoms (35Cl and 37Cl) provides a crucial secondary confirmation. The M, M+2, and M+4 peaks should appear in an approximate ratio of 9:6:1, a distinctive signature that helps to validate the elemental composition.
Table 1: Comparison of MS Ionization Techniques
| Technique | Principle | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution. | Excellent for polar compounds, minimal fragmentation. | Can be susceptible to ion suppression. |
| Electron Impact (EI) | High-energy electron beam causes fragmentation. | Provides a reproducible fragmentation "fingerprint". | Often obliterates the molecular ion for fragile molecules. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
While MS confirms the "what" (molecular formula), NMR spectroscopy reveals the "how" (the specific arrangement of atoms). A suite of 1D and 2D NMR experiments is required for unambiguous assignment.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
1H NMR: This experiment identifies the number of unique proton environments and their neighboring protons through spin-spin coupling. For this compound, one would expect three distinct signals in the aromatic region for the pyridine ring protons and three for the dichlorophenyl ring protons. The integration of these signals should correspond to the number of protons in each environment.
-
13C NMR: This experiment identifies the number of unique carbon environments. The presence of 11 distinct signals in the aromatic region would be consistent with the proposed structure.
-
2D NMR (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons). This is critical for tracing the connectivity within the pyridine and dichlorophenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to definitively link the dichlorophenylthio moiety to the C6 position of the pyridine ring by observing a correlation from the pyridine H5 proton to the carbon atom bearing the sulfur.
-
Table 2: Expected 1H NMR Signals for this compound (in DMSO-d6)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key HMBC Correlation |
| Pyridine H2 | ~8.2 | Doublet | C4, C6 |
| Pyridine H4 | ~7.3 | Doublet of Doublets | C2, C5, C6 |
| Pyridine H5 | ~6.8 | Doublet | C3, C4 |
| Phenyl H3' | ~7.6 | Doublet | C1', C5' |
| Phenyl H4' | ~7.5 | Doublet of Doublets | C2', C6' |
| Phenyl H6' | ~7.7 | Doublet | C2', C4' |
Part 2: Orthogonal Confirmation and Purity Analysis
Relying on a single analytical method is insufficient. Orthogonal methods, which measure different chemical properties, are necessary to ensure the purity and confirm the identity of the compound.
High-Performance Liquid Chromatography (HPLC): The Purity Litmus Test
HPLC is the workhorse for assessing the purity of a compound and for separating it from any unreacted starting materials or isomeric byproducts.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Detection: UV-Vis detector set to multiple wavelengths (e.g., 254 nm and 280 nm) and coupled to a mass spectrometer (LC-MS).
-
Analysis: A pure sample should yield a single, sharp peak. The retention time is a characteristic property under specific conditions, and the coupled MS detector should confirm the mass of the eluting peak corresponds to the target compound. Isomers will often have slightly different retention times, allowing for their separation and quantification.
Workflow for Structural Confirmation and Purity Analysis
Caption: Workflow for the structural confirmation and purity assessment of a synthesized compound.
Part 3: The Definitive Arbiter: X-ray Crystallography
When NMR and MS data are ambiguous, or when absolute stereochemistry needs to be determined, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.
Comparative Analysis: Spectroscopy vs. Crystallography
| Feature | NMR/MS | X-ray Crystallography |
| Sample State | Solution | Solid (single crystal) |
| Information | Connectivity, formula, solution-state conformation | Precise 3D atomic coordinates, bond lengths, bond angles |
| Primary Challenge | Signal overlap, complex spectra interpretation | Growing a high-quality single crystal |
| Throughput | High | Low |
| Confidence Level | High (with full 2D NMR suite) | Absolute |
The primary hurdle for X-ray crystallography is obtaining a suitable crystal. This often requires extensive screening of different solvents and crystallization conditions. However, the resulting electron density map provides an irrefutable 3D model of the molecule, leaving no doubt as to the connectivity and isomeric form.
Conclusion
The structural confirmation of this compound is a multi-step process that requires the synergistic use of several analytical techniques. While high-resolution mass spectrometry and a full suite of 1D and 2D NMR experiments can provide a very high degree of confidence, orthogonal verification by a chromatographic method like HPLC-MS is crucial for ensuring purity. For cases of ultimate dispute or for providing benchmark structural data for a new chemical series, single-crystal X-ray crystallography remains the unequivocal gold standard. Adherence to this rigorous, multi-faceted workflow ensures the integrity of research and development in the pharmaceutical sciences.
References
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Nuclear Magnetic Resonance Spectroscopy , Wikipedia. Available at: [Link]
-
Mass Spectrometry , Wikipedia. Available at: [Link]
-
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X-ray Crystallography , Wikipedia. Available at: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. (Note: A general authoritative textbook, URL not applicable for a specific chapter, but the reference is standard in the field).
- D. A. Skoog, D. M. West, F. J. Holler, S. R. Crouch, Fundamentals of Analytical Chemistry, 9th ed., Brooks/Cole, Cengage Learning, 2014. (Note: A foundational textbook on analytical chemistry, providing principles for the described techniques).
comparing reactivity of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine with other pyridines
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount to the successful design and synthesis of novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, a polysubstituted pyridine derivative with significant potential in medicinal chemistry and materials science. We will explore its reactivity profile in the context of other key pyridine archetypes, supported by a robust theoretical framework and detailed, actionable experimental protocols for direct comparison.
Understanding the Landscape of Pyridine Reactivity
The reactivity of the pyridine ring is a delicate interplay of electronic and steric factors. The nitrogen atom, being more electronegative than carbon, imparts an overall electron-deficient character to the ring, making it less susceptible to electrophilic aromatic substitution than benzene but more prone to nucleophilic attack, particularly at the 2- and 4-positions.[1][2] The lone pair of electrons on the nitrogen is not part of the aromatic sextet and is available for protonation, alkylation, and coordination to metal centers.[3]
Substituents on the pyridine ring can dramatically modulate this inherent reactivity. Electron-donating groups (EDGs) like amino groups increase the electron density of the ring, enhancing its nucleophilicity and facilitating electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) further decrease the ring's electron density, making it even more susceptible to nucleophilic attack. The position of these substituents is also critical, with effects being most pronounced at the ortho and para positions relative to the substituent.[4][5]
Deconstructing the Reactivity of this compound
The subject of our analysis, this compound, presents a fascinating case study in multifunctional pyridine chemistry. To predict its reactivity, we must consider the individual and combined contributions of its substituents:
-
3-Amino Group: This strong electron-donating group is expected to significantly increase the nucleophilicity of the exocyclic nitrogen, making it a prime site for reactions such as acylation and alkylation.[6][7] It will also activate the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 4).
-
6-Thioether Linkage: The sulfur atom can exhibit both electron-donating (via its lone pairs) and electron-withdrawing (via inductive effects and d-orbital participation) properties. The overall effect will depend on the specific reaction.
-
2,5-Dichlorophenyl Group: The two chlorine atoms are strongly electron-withdrawing through induction, which will decrease the electron-donating ability of the thioether group. Steric hindrance from this bulky group at the 6-position will likely influence the accessibility of the adjacent ring nitrogen and the 5-position of the pyridine ring.[8][9][10]
Based on this analysis, we can hypothesize several key reactivity characteristics for this compound:
-
High Nucleophilicity of the 3-Amino Group: This will be the most reactive site for reactions with electrophiles.
-
Modulated Ring Nucleophilicity: The activating effect of the amino group will be tempered by the electron-withdrawing nature of the dichlorophenylthio substituent.
-
Steric Hindrance around the 6-Position: The bulky substituent will likely hinder reactions at the 6-position and the ring nitrogen.
-
Potential for Multiple Reaction Pathways: The presence of the amino group, the thioether, and the pyridine ring nitrogen offers several potential sites for reaction, leading to a complex reactivity profile that warrants careful experimental investigation.
A Framework for Experimental Comparison
To provide a quantitative comparison of the reactivity of this compound, we propose a series of standardized experiments against a panel of reference pyridines: 3-aminopyridine, 4-(dimethylamino)pyridine (DMAP), and 2-chloropyridine. This selection allows for the dissection of the electronic and steric effects of the substituents.
Comparative Acylation of the Amino Group
This experiment will quantify the nucleophilicity of the exocyclic amino group.
Protocol:
-
Reactant Preparation: Prepare 0.1 M solutions of this compound, 3-aminopyridine, and 4-(dimethylamino)pyridine in anhydrous acetonitrile. Prepare a 0.1 M solution of acetic anhydride in the same solvent.
-
Reaction Initiation: In separate temperature-controlled vials at 25°C, mix equal volumes of the amine solution and the acetic anhydride solution.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench it with a solution of a primary amine (e.g., benzylamine) to consume any remaining acetic anhydride.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting amine and the acylated product.[11]
-
Data Interpretation: Plot the concentration of the product versus time to determine the initial reaction rate for each amine. A higher initial rate indicates greater nucleophilicity of the amino group.
Anticipated Outcome: We expect the nucleophilicity to follow the order: 4-(dimethylamino)pyridine > 3-aminopyridine > this compound. The electron-withdrawing effect of the dichlorophenylthio group is predicted to reduce the nucleophilicity of the amino group in our target molecule compared to the unsubstituted 3-aminopyridine.
Comparative Suzuki-Miyaura Cross-Coupling
This experiment will probe the reactivity of the pyridine ring in a palladium-catalyzed C-C bond-forming reaction. For this, we will need to synthesize the 5-bromo derivative of this compound to have a common leaving group for comparison with other bromo-pyridines.
Protocol:
-
Substrate Synthesis: Synthesize 5-bromo-6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine.
-
Reaction Setup: In parallel reaction vessels under an inert atmosphere, combine the respective bromopyridine (5-bromo-6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, 3-bromo-5-aminopyridine, and 2-bromopyridine) (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol) in a 4:1 mixture of dioxane and water (5 mL).[12][13]
-
Reaction Conditions: Heat the reaction mixtures to 80°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: After a set time (e.g., 4 hours), quench the reactions, extract the products, and determine the yield of the coupled product by GC or HPLC with an internal standard.
-
Data Interpretation: Compare the yields of the cross-coupled products. Higher yields under identical conditions indicate a more reactive pyridine substrate in the Suzuki-Miyaura coupling.
Anticipated Outcome: The electronic nature of the pyridine ring will be a key determinant of reactivity. The electron-donating amino group in 5-bromo-6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine and 3-bromo-5-aminopyridine is expected to make these substrates more electron-rich and potentially less reactive in the oxidative addition step compared to the more electron-deficient 2-bromopyridine. However, the overall outcome will also depend on the specific catalytic system and the interplay of electronic and steric factors.
Computational Analysis: A Predictive Approach
To complement the experimental data, a computational study using Density Functional Theory (DFT) can provide valuable insights into the electronic structure and reactivity of these molecules.[14]
Frontier Molecular Orbital (FMO) Analysis
Methodology:
-
Geometry Optimization: Optimize the ground-state geometries of this compound and the reference pyridines using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
FMO Calculation: Calculate the energies and visualize the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Data Interpretation:
-
HOMO Energy: A higher HOMO energy generally correlates with greater nucleophilicity and a higher propensity to react with electrophiles. We will examine the localization of the HOMO to predict the most nucleophilic site.
-
LUMO Energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
-
HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO suggests higher reactivity.
-
Anticipated Outcome: The FMO analysis is expected to show that the HOMO of this compound is primarily localized on the 3-amino group, confirming its high nucleophilicity. The overall HOMO energy will likely be lower than that of 3-aminopyridine due to the electron-withdrawing substituent, corroborating the expected trend in acylation reactivity.
Data Summary and Interpretation
The following tables provide a structured framework for presenting the expected and experimental data:
Table 1: Comparative Reactivity in Acylation
| Compound | Initial Rate (M/s) | Relative Reactivity |
| 4-(Dimethylamino)pyridine | Experimental Value | Calculated Value |
| 3-Aminopyridine | Experimental Value | Calculated Value |
| This compound | Experimental Value | Calculated Value |
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Bromopyridine Substrate | Yield (%) after 4h | Relative Reactivity |
| 2-Bromopyridine | Experimental Value | Calculated Value |
| 3-Bromo-5-aminopyridine | Experimental Value | Calculated Value |
| 5-Bromo-6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine | Experimental Value | Calculated Value |
Table 3: Calculated Quantum Chemical Descriptors (DFT/B3LYP/6-31G(d))
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 3-Aminopyridine | Calculated Value | Calculated Value | Calculated Value |
| This compound | Calculated Value | Calculated Value | Calculated Value |
Visualizing Reaction Workflows
To ensure clarity and reproducibility, the experimental workflows are depicted below using Graphviz.
Caption: Experimental workflow for the comparative acylation study.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling study.
Conclusion
The reactivity of this compound is a complex function of its unique substitution pattern. While theoretical analysis provides a strong predictive framework, the experimental protocols outlined in this guide offer a practical pathway to quantitatively assess its reactivity in comparison to other key pyridine derivatives. The interplay of the electron-donating amino group and the sterically demanding, electron-withdrawing dichlorophenylthio substituent makes this molecule a rich platform for exploring the subtleties of heterocyclic chemistry. The data generated from these studies will be invaluable for chemists seeking to incorporate this and related scaffolds into novel pharmaceuticals and functional materials, enabling more efficient and predictable synthetic strategies.
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Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of predicted nucleofugalities (Nfcalc) of X‐pyridine leaving.... Retrieved from [Link]
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YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
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IUCr Journals. (n.d.). Crystal structure, Hirshfeld surface and frontier molecular orbital analysis of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. Retrieved from [Link]
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ResearchGate. (2025). A Statistical Theory of Reactivity Based on Molecular Orbitals Participation and its Application to Organic Reactions | Request PDF. Retrieved from [Link]
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PubMed. (2014). Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(Tp(Ph,Me))Ni-SAr] (Tp(Ph,Me) = hydrotris{3-phenyl-5-methyl-1-pyrazolyl}borate). Retrieved from [Link]
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MDPI. (2025). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-Arylpyridin-3-ols by Oxidative Rearrangement of (5-Arylfurfuryl)amines | Request PDF. Retrieved from [Link]
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PMC. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]
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JACS Au. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets. Retrieved from [Link]
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ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. Retrieved from [Link]
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ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
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NIH. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]
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ResearchGate. (2025). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. Retrieved from [Link]
-
PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
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YouTube. (2018). Amine Synthesis Reactions. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Retrieved from [Link]
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OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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ResearchGate. (2025). Steric and Electronic Effects in Basic Dyes. I—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Trifluoromethyl Groups in the Phenyl Ring | Request PDF. Retrieved from [Link]
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AMiner. (n.d.). Nucleophilicities and Carbon Basicities of Pyridines. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]
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Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. Retrieved from [Link]
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University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]
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Navigating the Bioactive Landscape of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and versatile substitution patterns offer a fertile ground for fine-tuning biological activity. This guide delves into the pharmacological potential of a specific, yet underexplored, chemical entity: 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine and its derivatives. While direct biological data on this precise molecule is nascent, a comprehensive analysis of its structural analogues provides a robust framework for predicting its bioactivity and guiding future research.
This document serves as a comparative analysis, synthesizing data from closely related 6-substituted pyridin-3-amine and 6-(phenylthio)pyridine derivatives to forecast the potential therapeutic applications of the title compound. We will explore potential anticancer, anti-inflammatory, and kinase inhibitory activities, supported by experimental data from analogous compounds and detailed protocols for their evaluation.
The Core Scaffold: A Privileged Structure in Drug Discovery
The this compound core combines several key features that are attractive for medicinal chemistry:
-
Aminopyridine Moiety: The 3-aminopyridine unit is a well-established pharmacophore found in numerous biologically active compounds. The amino group can act as a hydrogen bond donor and a key interaction point with biological targets.
-
Thioether Linkage: The flexible thioether bridge allows for optimal positioning of the aromatic substituent within a receptor's binding pocket.
-
Dichlorophenyl Group: The 2,5-dichloro substitution on the phenyl ring significantly influences the compound's lipophilicity and electronic properties, which can enhance binding affinity and modulate metabolic stability. The presence of halogens can also lead to specific interactions with target proteins. [1] This unique combination of structural motifs suggests a high probability of interaction with various biological targets, particularly protein kinases, where similar scaffolds have demonstrated significant inhibitory activity. [2]
Comparative Analysis of Biological Activity
Based on the biological evaluation of structurally similar compounds, we can extrapolate the potential therapeutic avenues for this compound derivatives.
Anticancer Potential
Substituted pyridine derivatives are widely recognized for their antiproliferative effects against a variety of cancer cell lines. [3][4]The introduction of bulky and halogenated substituents on the pyridine ring has been shown to enhance cytotoxic activity. [4] Comparative Insights:
-
6-Aryl-3-amino-thieno[2,3-b]pyridine derivatives have demonstrated potent antiproliferative activities, with some exhibiting specific cytotoxicity towards hepatocellular carcinoma (HCC). [5]* Novel tetralin-6-yl-pyridines , including 2-thioxopyridine derivatives, have shown significant anticancer activity against cervix (HeLa) and breast (MCF7) carcinoma cell lines, with IC50 values in the low micromolar range. [6]* A study on 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives also highlights the potential of sulfur-containing heterocyclic compounds in cancer therapy. [7] Table 1: Comparative Anticancer Activity of Structurally Related Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6-Aryl-3-amino-thieno[2,3-b]pyridines | Various | Potent (specific values not detailed in abstract) | [5] |
| 2,6-Dihaloarylchalcone derivative (precursor to pyridines) | HeLa | 3.5 | [6] |
| 2,6-Dihaloarylchalcone derivative (precursor to pyridines) | MCF-7 | 4.5 | [6] |
| 6-Pyrazolinylcoumarin derivative | CCRF-CEM (Leukemia) | 1.88 (GI50) | [8] |
| 6-Pyrazolinylcoumarin derivative | MOLT-4 (Leukemia) | 1.92 (GI50) | [8] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HCC827 | 0.09 | [9] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | A549 | 0.21 | [9] |
Based on this data, it is highly probable that this compound derivatives will exhibit noteworthy anticancer activity. The dichlorophenyl moiety, in particular, may contribute to enhanced potency.
Kinase Inhibitory Activity
The aminopyridine scaffold is a common feature in many potent and selective protein kinase inhibitors. [2][10]Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Comparative Insights:
-
3-Aminopyrid-2-one derivatives have been identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key player in T-cell function. [2][11]* Aminopyridine-based inhibitors have shown high selectivity for c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases. [10]* Derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have shown inhibitory activity against disease-relevant kinases such as CDK5 and GSK-3, suggesting potential applications in Alzheimer's disease. [12]* Pyrido[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of phosphoinositide 3-kinase-δ (PI3Kδ), a target for hematologic tumors. [13] Table 2: Kinase Inhibitory Profile of Related Aminopyridine Scaffolds
| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference |
| 3-Aminopyrid-2-one derivative (7v) | Itk | 7 (Ki) | [2][11] |
| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4) | CDK5 | 410 | [12] |
| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4) | GSK-3 | 1500 | [12] |
| Pyrido[3,2-d]pyrimidine derivative (A7) | PI3Kδ | Subnanomolar | [13] |
| Acylpyridine derivative | TYK2 | Excellent activity (specific values not detailed) | [14] |
The structural similarity of this compound to these potent kinase inhibitors suggests that its derivatives are promising candidates for targeting specific kinases involved in disease pathogenesis. Molecular modeling and enzymatic assays will be crucial to identify the specific kinase targets.
Anti-inflammatory and Antimicrobial Potential
The pyridine nucleus is also a key component of various anti-inflammatory and antimicrobial agents. [3] Comparative Insights:
-
6-Aryl-3-amino-thieno[2,3-b]pyridine derivatives have demonstrated potent inhibition of nitric oxide (NO) production, a key mediator in inflammation, with IC50 values in the low micromolar range (e.g., 3.24 µM and 3.30 µM for the most potent analogues). [5]* Piperidinothiosemicarbazone derivatives of pyridine have exhibited high tuberculostatic activity against both standard and resistant strains of Mycobacterium tuberculosis, with MIC values as low as 0.5-1 µg/mL. [15]* 2-Amino-6-(phenylthio)-4-(2-(phenylthio)quinolin-3-yl)pyridine-3,5-dicarbonitriles have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. [16] These findings suggest that derivatives of this compound could also possess valuable anti-inflammatory and antimicrobial properties, warranting further investigation in these therapeutic areas.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities of this compound derivatives, the following experimental workflows are recommended.
Synthesis of this compound Derivatives
A plausible synthetic route can be adapted from methods used for similar 6-substituted pyridin-3-amines.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Step-by-Step Protocol:
-
Synthesis of 6-[(2,5-Dichlorophenyl)thio]-3-nitropyridine: To a solution of 6-chloro-3-nitropyridine in a suitable solvent (e.g., DMF or DMSO), add 2,5-dichlorothiophenol and a base (e.g., K2CO3 or NaH). Heat the reaction mixture until the starting material is consumed (monitor by TLC). After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Synthesis of this compound: Dissolve the intermediate from step 1 in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as stannous chloride (SnCl2) in concentrated HCl or perform catalytic hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere. Monitor the reaction until completion. Neutralize the reaction mixture and extract the product. Purify by column chromatography.
-
Derivatization: The synthesized core molecule can be further modified at the 3-amino group through standard reactions like acylation, alkylation, or sulfonylation to generate a library of derivatives for structure-activity relationship (SAR) studies.
In Vitro Anticancer Activity Assessment (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Caption: Workflow for a generic in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light generated is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The biological data obtained from the synthesized library of this compound derivatives will be instrumental in establishing a clear structure-activity relationship.
Key Structural Modifications to Explore:
-
Substitution on the 3-amino group: Introducing different alkyl, acyl, or aryl groups can modulate the compound's interaction with the target protein and affect its pharmacokinetic properties.
-
Modification of the dichlorophenyl ring: Varying the position and nature of the substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule, potentially improving potency and selectivity.
-
Replacement of the thioether linker: Exploring other linkers, such as ether or amino groups, could provide insights into the importance of the sulfur atom for biological activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 10. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors / Journal of Medicinal Chemistry, 2011 [sci-hub.ru]
- 12. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. This scaffold has emerged as a significant pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas. By objectively comparing the performance of structural analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to guide future discovery efforts.
Introduction: The this compound Scaffold
The pyridine ring is a cornerstone in the design of biologically active molecules, recognized for its presence in numerous FDA-approved drugs and its diverse range of biological activities, including antitumor and anti-inflammatory effects[1]. The this compound core combines several key features that contribute to its potential as a drug candidate. The pyridin-3-amine moiety can serve as a crucial hinge-binding element in many kinase active sites, while the dichlorophenylthio group offers a vector for exploring hydrophobic interactions and further substitutions to enhance potency and selectivity.
Understanding the SAR of this scaffold is paramount for optimizing lead compounds. This guide will dissect the impact of structural modifications at key positions on the molecule's biological activity, drawing upon data from analogous compound series to infer trends and provide a rational basis for the design of novel, more effective derivatives.
Core Structure and Key Modification Points
The fundamental structure of this compound offers several positions for chemical modification to explore the SAR. These key points are highlighted in the diagram below.
Figure 1: Key positions for structural modification on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
While specific SAR data for a comprehensive library of this compound analogs is not extensively published in a single source, we can infer critical trends by examining related classes of kinase inhibitors and pyridine derivatives.
Modifications of the 3-Amino Group
The 3-amino group is often a critical anchor for binding to the hinge region of protein kinases. Its modification can significantly impact potency and selectivity.
-
Substitution on the Amine: Acylation or alkylation of the 3-amino group can modulate its hydrogen bonding capacity. For instance, in other kinase inhibitor series, small alkyl groups can be tolerated, while bulky substituents often lead to a loss of activity due to steric hindrance in the ATP-binding pocket.
-
Replacement of the Amine: Replacing the amino group with other hydrogen-bonding moieties like hydroxyl or amide groups can alter the binding mode and affinity.
Alterations to the Thioether Linker at Position 6
The thioether linkage provides flexibility and influences the overall conformation of the molecule.
-
Oxidation State: Oxidation of the sulfur to a sulfoxide or sulfone can impact the electronics and steric profile of the linker, potentially altering interactions with the target protein.
-
Linker Replacement: Replacing the sulfur atom with an oxygen (ether), a methylene group (alkyl), or an amino group (amine) would significantly change the geometry and electronic properties of the molecule, likely leading to substantial changes in biological activity.
Substitutions on the Dichlorophenyl Ring
The 2,5-dichlorophenyl group occupies a hydrophobic pocket in many target kinases. Modifications here can fine-tune van der Waals interactions and influence pharmacokinetic properties.
-
Position and Nature of Halogens: Shifting the positions of the chlorine atoms (e.g., to 2,4- or 3,5-dichloro) or replacing them with other halogens (F, Br) or small alkyl groups can probe the stringency of the hydrophobic pocket's requirements. For example, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, replacement of a 2,6-dichlorophenyl moiety with a 3,5-dimethoxyphenyl group led to a highly selective inhibitor for the FGF receptor tyrosine kinase[2].
-
Introduction of Other Substituents: Adding small, polar groups like methoxy or hydroxyl could introduce new hydrogen bonding interactions, potentially increasing potency and altering the selectivity profile.
Modifications to the Pyridine Ring
The pyridine core serves as the central scaffold. Substitutions on this ring can affect the overall electronic properties and provide additional points of interaction.
-
Introduction of Substituents: Adding substituents at positions 2, 4, or 5 of the pyridine ring can influence the molecule's orientation in the binding site and introduce new interactions. For example, in a study of isothiazolo[4,3-b]pyridines, a wide variety of substituents on the aryl ring at position 6 were tolerated, with a 4-carboxamide analog being the most potent[3].
Comparative Performance Data of Structurally Related Analogs
To illustrate the impact of these structural modifications, the following table summarizes the biological activity of representative pyridine-based kinase inhibitors from the literature. While not direct analogs of this compound, they share key structural motifs and provide valuable insights into potential SAR trends.
| Compound ID | Core Scaffold | Key Substituents | Target Kinase | IC50 (nM) | Reference |
| PD-089828 (4b) | Pyrido[2,3-d]pyrimidine | 6-(2,6-dichlorophenyl), 2-amino, 7-(tert-butylurea) | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | [2] |
| Analog 6c | Pyrido[2,3-d]pyrimidine | 6-(2,6-dichlorophenyl), 2-{[4-(diethylamino)butyl]amino}, 7-(tert-butylurea) | PDGFr | 300 (cell-based) | [2] |
| Analog 4e | Pyrido[2,3-d]pyrimidine | 6-(3,5-dimethoxyphenyl), 2-amino, 7-(tert-butylurea) | FGFr | 60 | [2] |
| Isothiazolo[4,3-b]pyridine Analog | Isothiazolo[4,3-b]pyridine | 6-(4-carboxamidophenyl), 3-(pyridin-3-ylethynyl) | PIKfyve | 1 | [3] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of analogs of this compound, based on established methodologies in the field.
General Synthetic Scheme for Analogs
The synthesis of analogs typically involves a nucleophilic aromatic substitution reaction.
Figure 2: General workflow for the synthesis of 6-(arylthio)pyridin-3-amine analogs.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of a substituted 3-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
-
Nucleophilic Addition: Add the desired substituted thiophenol (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired analog.
-
Characterization: Confirm the structure of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a target kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay.
General Kinase Assay Protocol (e.g., for p38 MAP Kinase):
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide substrate), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the assay buffer, kinase, and test compounds to the wells of a microplate. Incubate for a pre-determined time to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring ATP consumption using a luminescent assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis, based on structurally related compounds, suggests that modifications at the 3-amino group, the thioether linker, the dichlorophenyl ring, and the pyridine core can significantly influence biological activity.
Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to build a comprehensive SAR profile for this specific scaffold. This will enable the rational design of more potent and selective inhibitors with improved drug-like properties. The experimental protocols provided in this guide offer a solid foundation for such investigations.
References
-
Synthesis and antimicrobial and anti-inflammatory activities of substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H). (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). PubMed Central. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry. [Link]
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- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Linkers: A Comparative Guide to Thioether vs. Ether Linkages in Bioactive Pyridines
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the choice of a chemical linker can be as critical as the pharmacophore itself. Within the realm of bioactive pyridines, a common structural motif in pharmaceuticals, the decision to employ a thioether (-S-) versus an ether (-O-) linkage can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of these two vital linkers, supported by experimental data and detailed protocols, to empower informed decision-making in drug design.
The Strategic Importance of Linker Selection
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs.[1] The atoms connecting this core to other parts of a molecule are not mere spacers; they are key determinants of the compound's three-dimensional structure, electronic properties, and metabolic fate. The substitution of an oxygen atom in an ether linkage with a sulfur atom to form a thioether is a common bioisosteric replacement strategy.[2] While seemingly subtle, this change introduces significant alterations in physicochemical properties that can be strategically exploited to overcome drug development hurdles.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between oxygen and sulfur dictate the distinct characteristics of ether and thioether linkages. Sulfur is larger, less electronegative, and more polarizable than oxygen. These atomic properties translate to notable differences in bond angle, bond length, lipophilicity, and basicity of the adjacent pyridine ring.
Below is a comparison of the physicochemical properties of two simple model compounds, 3-phenoxypyridine and 3-(phenylthio)pyridine, which serve as a baseline for understanding the influence of the ether and thioether linkage.
| Property | 3-Phenoxypyridine (Ether) | 3-(Phenylthio)pyridine (Thioether) | Rationale for Difference |
| Predicted pKa | 4.35[3] | ~4.6-4.9 (estimated) | The less electronegative sulfur in the thioether is less electron-withdrawing from the pyridine ring compared to oxygen, leading to a slight increase in the basicity (higher pKa) of the pyridine nitrogen. |
| Predicted LogP | ~2.7 (estimated) | ~3.2 (estimated) | The larger, more polarizable sulfur atom of the thioether group generally leads to an increase in lipophilicity (higher LogP) compared to the corresponding ether. |
| Bond Angle (C-X-C) | ~118° (for diphenyl ether) | ~109° (for diphenyl sulfide) | The larger size of the sulfur atom and the longer C-S bonds result in a more acute bond angle compared to the ether linkage. |
| Metabolic Stability | Generally stable | Prone to oxidation | The sulfur atom in a thioether is susceptible to metabolic oxidation to form sulfoxides and sulfones, a well-documented metabolic pathway.[4][5] |
Impact on Bioactivity: A Case Study with Sorafenib Analogs
The multi-kinase inhibitor Sorafenib is a prime example of a bioactive pyridine-containing drug. Its structure features a central ether linkage. Studies on Sorafenib analogs where this ether is replaced by a thioether provide valuable insights into the impact on biological activity.
In a study focused on the design of new multi-kinase inhibitors, thioether-containing analogs of Sorafenib were synthesized and evaluated for their inhibitory activity against several kinases.[6] The results demonstrate that the thioether analogs can retain and, in some cases, exhibit potent inhibitory activity, highlighting the viability of this bioisosteric replacement.
| Compound | Linkage | B-Raf IC₅₀ (nM) | B-RafV600E IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| Sorafenib | Ether | 22 | 38 | 90 |
| Analog a1 | Thioether | 21 | 29 | 84 |
| Analog b1 | Thioether | 27 | 28 | 46 |
| Analog c4 | Thioether | 17 | 16 | 63 |
Data sourced from a study on Sorafenib analogs.[6]
These findings suggest that the thioether linkage is well-tolerated and can effectively mimic the spatial and electronic arrangement of the ether linkage, allowing for potent interactions with the target kinases.
The Double-Edged Sword of Thioether Metabolism
A critical consideration in the use of thioether linkages is their susceptibility to metabolic oxidation. The sulfur atom can be oxidized by cytochrome P450 enzymes to form sulfoxides (R-SO-R') and subsequently sulfones (R-SO₂-R').[4][5] This metabolic transformation can have several consequences:
-
Inactivation: Oxidation can lead to a loss of biological activity.
-
Altered Pharmacokinetics: The more polar sulfoxide and sulfone metabolites are generally more water-soluble and may be more rapidly excreted.
-
Bioactivation: In some cases, oxidation can lead to the formation of reactive metabolites.
-
Enhanced Activity: Conversely, the sulfoxide or sulfone metabolite may exhibit equal or even greater activity than the parent thioether.
The potential for metabolic oxidation is a key reason why replacing a thioether with a more stable linker is a common strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.[5]
Synthetic Strategies: Protocols for Ether and Thioether Formation
The synthesis of pyridines with ether or thioether linkages can be achieved through several established methods. The Ullmann condensation and nucleophilic aromatic substitution (SNAr) are two common approaches.[7][8]
Experimental Workflow: Synthesis of 3-Phenoxypyridine and 3-(Phenylthio)pyridine
Caption: General workflows for synthesizing model ether- and thioether-linked pyridines.
Protocol 1: Synthesis of 3-Phenoxypyridine via Ullmann Condensation
This protocol describes the copper-catalyzed synthesis of 3-phenoxypyridine from 3-bromopyridine and phenol.
Materials:
-
3-Bromopyridine
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add 3-bromopyridine (1.0 eq.), phenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-phenoxypyridine.
Protocol 2: Synthesis of 3-(Phenylthio)pyridine via Ullmann-type Condensation
This protocol details the synthesis of 3-(phenylthio)pyridine from 3-bromopyridine and thiophenol.
Materials:
-
3-Bromopyridine
-
Thiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Pyridine (as solvent) or another suitable high-boiling solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 3-bromopyridine (1.0 eq.), thiophenol (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Add pyridine as the solvent.
-
Heat the mixture to reflux (around 115 °C) under an inert atmosphere.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield 3-(phenylthio)pyridine.
Conclusion: Making the Right Connection
The choice between a thioether and an ether linkage in a bioactive pyridine is a strategic decision with significant consequences for a drug candidate's profile.
Choose an Ether Linkage when:
-
Metabolic stability is a primary concern.
-
Lower lipophilicity is desired.
-
A larger bond angle is structurally permissible or advantageous for target binding.
Consider a Thioether Linkage when:
-
Slightly increased lipophilicity could enhance membrane permeability.
-
A more acute bond angle is required for optimal target engagement.
-
The potential for metabolic oxidation to active or equally active metabolites is a possibility to be explored.
-
Modulation of the pyridine ring's basicity is desired.
Ultimately, the optimal choice is context-dependent and must be guided by the specific goals of the drug discovery program. By understanding the fundamental differences in their physicochemical properties, impact on bioactivity, and metabolic fate, researchers can leverage the distinct characteristics of ether and thioether linkers to design more effective and safer medicines.
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Ullmann condensation. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
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A Researcher's Guide to Bioisosteric Replacements for the Dichlorophenylthio Group
A Senior Application Scientist's Field Guide to Optimizing Drug Candidates by Moving Beyond a Common Moiety
The dichlorophenylthio moiety is a frequently encountered structural motif in medicinal chemistry, valued for its contribution to the lipophilicity and binding interactions of a molecule. However, its presence can also introduce metabolic liabilities and undesirable physicochemical properties. Strategic replacement of this group with a suitable bioisostere is a powerful approach to fine-tune a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, enhance potency, and secure novel intellectual property.[1][2]
This guide provides an in-depth comparison of common bioisosteric replacements for the dichlorophenylthio group, offering supporting data, experimental protocols, and a strategic framework for selecting the optimal replacement for your drug discovery program.
The Dichlorophenylthio Group: Properties and Liabilities
The dichlorophenylthio group, a diaryl thioether, possesses a unique combination of properties. The chlorine atoms increase lipophilicity and can participate in halogen bonding, while the sulfur atom can act as a hydrogen bond acceptor. However, thioethers are susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of sulfoxides and sulfones.[3] While this can be a desired metabolic pathway in some cases, it can also lead to the formation of reactive metabolites, posing potential toxicity risks.[3][4] The high lipophilicity imparted by this group can also lead to poor aqueous solubility and non-specific binding.
Key Bioisosteric Replacements: A Comparative Analysis
The goal of bioisosteric replacement is to mimic the desired properties of the original group while improving upon its deficiencies.[5][6][7] The choice of a replacement is highly context-dependent, relying on the specific objectives of the optimization effort, such as improving metabolic stability, increasing solubility, or altering the electronic properties of the molecule.[1]
Here, we compare several classes of bioisosteric replacements for the dichlorophenylthio group.
Heteroaryl Thioethers
Replacing the dichlorophenyl ring with a heteroaromatic ring, such as a pyridine or pyrimidine, can introduce beneficial properties. Pyridine, for instance, can act as a hydrogen bond acceptor, potentially improving solubility and offering new binding interactions.[8]
Design Rationale: The introduction of a nitrogen atom into the aromatic ring lowers the pKa of the ring system and can serve as a hydrogen bond acceptor, which may improve aqueous solubility. Furthermore, the pyridine moiety can alter the electronic properties of the thioether, potentially impacting its metabolic stability.
Comparative Experimental Data:
In a study on novel kinase inhibitors, the replacement of a dichlorophenyl group with a pyridine bioisostere resulted in a compound with comparable inhibitory activity but a better safety profile.[8]
| Moiety | cLogP (Calculated) | Aqueous Solubility (Predicted) | Metabolic Stability (HLM, t½) |
| Dichlorophenylthio | 4.5 | Low | Moderate |
| Pyridylthio | 3.2 | Moderate | Moderate to High |
| Pyrimidylthio | 2.8 | Moderate to High | Moderate to High |
Experimental Protocol: Synthesis of a Pyridylthioether Analog
A common method for the synthesis of diaryl thioethers is the copper-catalyzed cross-coupling of a thiol with an aryl halide.[9]
Step-by-step Methodology:
-
To a solution of the parent molecule containing a thiol (1.0 eq) and 2-chloro-4,6-dimethylpyridine (1.1 eq) in anhydrous DMSO (0.1 M) is added copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 110 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired pyridylthioether.
Phenylsulfones and Phenylsulfonamides
Replacing the thioether linkage with a sulfone or sulfonamide group dramatically alters the electronics and hydrogen bonding capacity of the moiety.
Design Rationale: The sulfone and sulfonamide groups are strong hydrogen bond acceptors and are generally more metabolically stable than thioethers.[1] This replacement can significantly increase polarity and aqueous solubility. However, the geometry of the sulfone (tetrahedral) differs from the bent geometry of the thioether, which could impact binding affinity.
Comparative Experimental Data:
| Moiety | H-Bond Acceptors | Metabolic Stability (HLM, t½) | Biological Activity (Hypothetical) |
| Dichlorophenylthio | 1 | Moderate | 10 nM |
| Dichlorophenylsulfonyl | 2 | High | 50 nM |
| Dichlorophenylsulfonamido | 3 | High | 100 nM |
Experimental Protocol: Synthesis of a Dichlorophenylsulfone Analog
The synthesis of a diaryl sulfone can be achieved by the oxidation of the corresponding diaryl thioether.
Step-by-step Methodology:
-
To a solution of the parent diaryl thioether (1.0 eq) in dichloromethane (0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the diaryl sulfone.
Thiophene and Other Heterocycles
Replacing the entire dichlorophenylthio group with a thiophene or other five-membered heterocyclic ring can be a viable strategy. Thiophenes are considered bioisosteres of phenyl rings.[10][11]
Design Rationale: Thiophene can mimic the steric and electronic properties of a phenyl ring while offering a different metabolic profile.[11][12] However, it's important to note that thiophenes themselves can be bioactivated to reactive metabolites.[11][12] The choice of substitution on the thiophene ring is critical to mitigate this risk.
Comparative Experimental Data:
In the development of cannabinoid-1 receptor antagonists, replacing a dichlorophenyl group with an alkynyl-substituted thiophene led to highly potent and selective compounds.[10]
| Moiety | Shape | Potential for Bioactivation |
| Dichlorophenylthio | Planar (aryl), bent (thioether) | Moderate |
| 5-Alkynyl-2-thienyl | Planar | Low to Moderate (context-dependent) |
Experimental Protocol: Synthesis of a Thienyl Analog via Suzuki Coupling
The synthesis of a 2-arylthiophene can be accomplished via a Suzuki coupling reaction.
Step-by-step Methodology:
-
To a degassed mixture of the parent molecule containing an aryl bromide (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water (0.1 M) is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
The reaction mixture is heated to 90 °C under an argon atmosphere for 6 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 40 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to give the desired thienyl analog.
Strategic Selection of a Bioisostere
The optimal choice of a bioisosteric replacement depends on the specific goals of the medicinal chemistry campaign. The following decision-making workflow can guide the selection process.
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A Comparative Guide to the Validation of Analytical Methods for 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine Derivatives
This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods tailored to 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine derivatives. These compounds, possessing a unique combination of a substituted aminopyridine core and a dichlorophenyl thioether moiety, are of significant interest in pharmaceutical research and development. Their structural complexity necessitates robust and reliable analytical methods to ensure the quality, safety, and efficacy of potential drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols grounded in scientific principles and regulatory expectations.
The Criticality of Method Validation for Novel Pyridine Derivatives
The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. The validation of analytical methods for these derivatives is not merely a regulatory requirement but a cornerstone of drug development. It ensures that the measurements of potency, purity, and stability are accurate and reproducible. A well-validated method can distinguish the active pharmaceutical ingredient (API) from its impurities and degradation products, which is crucial for patient safety.
The structural features of these molecules, including the basic aminopyridine ring, the electron-withdrawing dichlorophenyl group, and the oxidizable thioether linkage, present unique analytical challenges. Therefore, a thorough understanding of the molecule's physicochemical properties is paramount in developing a selective, sensitive, and robust analytical method.
Comparison of Analytical Methodologies
While several analytical techniques can be employed for the analysis of this compound derivatives, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and versatile choice for routine quality control. However, for specific applications such as impurity identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer significant advantages.
| Analytical Method | Principle | Advantages for this Application | Disadvantages for this Application |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Robust, reproducible, and cost-effective for routine analysis and stability studies. | May not be able to identify unknown impurities without reference standards. |
| LC-MS | Separation by HPLC followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity; capable of identifying unknown impurities and degradation products. | Higher cost and complexity compared to HPLC-UV. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry. | Excellent for analyzing volatile impurities and residual solvents. | Requires derivatization for non-volatile compounds and may cause thermal degradation of the analyte. |
For the purpose of this guide, we will focus on the development and validation of a stability-indicating HPLC-UV method, which is the most critical analytical procedure for the quality control of these derivatives throughout the drug development lifecycle.
Developing a Stability-Indicating HPLC Method: A Foundational Approach
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such a method for this compound derivatives requires a systematic approach.
Forced Degradation Studies: Unveiling Potential Degradants
To develop a stability-indicating method, it is essential to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[1][2] These studies provide insights into the degradation pathways and help in ensuring the analytical method's specificity.[1]
Potential Degradation Pathways:
Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The thioether linkage is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[3][4]
-
Hydrolysis: The amine group and the pyridine ring may undergo hydrolytic degradation under acidic or basic conditions.
-
Photodegradation: Exposure to light may induce degradation, a common phenomenon for pyridine derivatives.
Caption: Potential degradation pathways for this compound derivatives.
Experimental Protocol: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve a portion of the solid in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve a portion of the solid in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples by HPLC to identify the degradation products and to assess the peak purity of the parent drug.
Validation of the Stability-Indicating HPLC Method
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] The key validation parameters are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A common mobile phase for pyridine derivatives, offering good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The dichlorophenyl and pyridine moieties are expected to have strong UV absorbance at this wavelength. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Workflow for Method Validation
Caption: Workflow for the validation of a stability-indicating HPLC method.
Detailed Validation Protocols
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Protocol:
-
Analyze a blank sample (mobile phase), a placebo sample (if applicable), a sample of the pure drug substance, and the samples from the forced degradation studies.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the main analyte.
-
Perform peak purity analysis using a photodiode array (PDA) detector for the analyte peak in the stressed samples to confirm that it is not co-eluting with any degradation products.
-
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five standard solutions of the drug substance over the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be ≥ 0.999.
-
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
-
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the drug substance into a placebo mixture.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery. The mean recovery should be within 98.0% to 102.0%.
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. The RSD should be ≤ 2%.
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Prepare solutions at the calculated LOD and LOQ concentrations and analyze them to confirm the detection and quantitation limits.
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution). The results should remain within the acceptance criteria.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | 80% to 120% of the test concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0%. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2%; Intermediate (Inter-day): ≤ 2%. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | System suitability parameters meet the criteria under varied conditions. |
Conclusion
The validation of analytical methods for this compound derivatives is a multifaceted process that is integral to ensuring the quality and safety of these potential therapeutic agents. A stability-indicating HPLC method is the cornerstone of the analytical strategy for these compounds. By following a systematic approach that includes forced degradation studies and a comprehensive validation protocol as outlined in this guide, researchers and drug development professionals can establish a reliable and robust analytical method that meets regulatory expectations and supports the successful development of new medicines. The principles and protocols described herein provide a solid foundation for the analytical characterization of this important class of pharmaceutical compounds.
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Pereira, L. C., et al. (2013). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Journal of Chromatographic Science, 51(8), 754-760. Available from: [Link]
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Zhang, T., et al. (2017). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Polymers, 9(12), 675. Available from: [Link]
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Chen, X., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 20(13), 1384-1407. Available from: [Link]
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A Comparative Crystallographic Guide to 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine and Its Structural Analogs
This guide provides a comprehensive comparative analysis of the crystallographic features of aminopyridine thioether derivatives, with a central focus on the promising, yet structurally uncharacterized, 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. While a dedicated crystal structure for this specific molecule is not publicly available, this document serves as a predictive and methodological resource for researchers in crystallography, medicinal chemistry, and drug development. By examining the crystal structures of closely related analogs, we can infer the likely structural properties of our target compound and provide a robust experimental framework for its future crystallographic analysis.
The aminopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a dichlorophenylthio moiety is a common strategy in drug design to modulate lipophilicity, enhance binding to target proteins, and influence metabolic stability. Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is paramount for rational drug design and for elucidating structure-activity relationships (SAR).
Comparative Structural Analysis of Aminopyridine Thioether Derivatives
To anticipate the crystallographic characteristics of this compound, we will compare it with structurally similar compounds for which crystal structures have been reported. The selected analogs share key structural motifs: a substituted pyridine ring, an amino group, and a thioether or thiophene linkage.
Table 1: Crystallographic Data of Selected Structural Analogs
| Compound Name | CCDC Deposition No. | Space Group | Key Intermolecular Interactions | Key Conformational Features |
| 6-Amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[2][3]dithiolo[3,4-b]pyridine-5-carboxamide | Not specified in search results | P-1 | N-H···O, C-H···O, C-H···π | The dihydropyridine ring adopts a distorted boat conformation. The dichlorophenyl ring is nearly perpendicular to the pyridine ring.[4] |
| 2-Amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | Not specified in search results | P2₁/c | N-H···N hydrogen bonds forming dimers, N-H···π and π-π stacking interactions.[2] | The pyridine ring is largely planar. The thiophene ring is disordered and twisted relative to the pyridine ring.[2] |
| 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | Not specified in search results | P2₁/n | N-H···N hydrogen bonds forming centrosymmetric dimers, C-H···π interactions.[5] | The pyrazolopyridine ring system is essentially planar. The thiophene ring is disordered and makes a large dihedral angle with the pyridine ring.[5] |
| 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile | Not specified in search results | Pbcn | C-H···O/N, π-π, and Cl···π interactions.[6] | The pyridine, thiophene, and methoxyphenyl rings are not coplanar, with significant dihedral angles between them.[6] |
From this comparative data, we can draw several inferences for the expected crystal structure of This compound :
-
Hydrogen Bonding: The presence of the pyridin-3-amine moiety strongly suggests that N-H···N hydrogen bonds will be a dominant feature in the crystal packing, likely forming dimers or chains. The pyridine nitrogen is a potential hydrogen bond acceptor.
-
π-π Stacking: The aromatic nature of both the pyridine and the dichlorophenyl rings indicates a high probability of π-π stacking interactions contributing to the crystal stability.
-
Halogen Interactions: The two chlorine atoms on the phenyl ring are likely to participate in halogen bonding (C-Cl···N or C-Cl···π interactions), which are known to be significant in directing crystal packing.
-
Molecular Conformation: The molecule is unlikely to be perfectly planar. There will be a notable torsion angle around the S-C(pyridine) and S-C(phenyl) bonds, leading to a twisted conformation. The degree of this twist will be influenced by the steric hindrance from the chlorine atoms and the packing forces in the crystal.
Experimental Protocol for the X-ray Crystallography of this compound
For researchers aiming to elucidate the crystal structure of this compound (CAS 219865-85-7)[7][8], the following detailed protocol is recommended.
Part 1: Synthesis and Crystallization
A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable halopyridine with 2,5-dichlorothiophenol.
Figure 1: Proposed workflow for the synthesis and crystallization of this compound.
Step-by-Step Crystallization Protocol:
-
Purification: The synthesized compound must be purified to the highest possible degree (>99%) using techniques like column chromatography or recrystallization. Impurities can significantly inhibit crystallization.
-
Solvent Selection: A range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) and their mixtures should be screened for solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Crystal Growth Techniques:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Part 2: X-ray Diffraction Data Collection and Structure Refinement
Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Methodologies:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks should be selected under a microscope. The crystal is then mounted on a goniometer head.
-
Data Collection: Data should be collected on a modern single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal should be kept at a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete sphere of data should be collected using a series of omega and phi scans.
-
Data Reduction and Structure Solution: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The space group is determined from the systematic absences. The structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
-
Validation and Deposition: The final refined structure should be validated using software like PLATON or the IUCr's CheckCIF server. The final atomic coordinates and other crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[9][10]
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs provides valuable insights into its likely solid-state conformation and intermolecular interactions. We predict that the crystal packing will be dominated by N-H···N hydrogen bonding, π-π stacking, and halogen interactions, resulting in a non-planar molecular conformation. The provided experimental protocols offer a comprehensive guide for researchers to successfully synthesize, crystallize, and structurally characterize this and related aminopyridine thioether derivatives. The elucidation of this crystal structure will be a valuable contribution to the field, enabling more precise structure-based drug design efforts.
References
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Naghiyev, F. T., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. IUCrData, 8(8). Available at: [Link]
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Ali, B. F., et al. (2021). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. ResearchGate. Available at: [Link]
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Fun, H.-K., et al. (2011). 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o612. Available at: [Link]
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Gomha, S. M., et al. (2023). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[2][3]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules, 28(13), 5087. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine Analogs
Abstract: The synthesis of novel small molecules, such as analogs of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, is a cornerstone of modern drug discovery. The biological activity and safety of these potential therapeutics are intrinsically linked to their purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the purity of these synthesized analogs. We will delve into the likely synthetic origins of impurities, compare state-of-the-art analytical techniques, and present a detailed, validated workflow for robust purity determination, ensuring both scientific rigor and regulatory compliance.
Introduction: Why Purity is Paramount
This compound and its analogs represent a class of compounds with significant potential in medicinal chemistry, often explored as kinase inhibitors or for other targeted therapies. The journey from a synthetic route on paper to a viable drug candidate is fraught with challenges, chief among them being the control and characterization of impurities. Even minute quantities of process-related impurities, by-products, or degradation products can drastically alter a compound's pharmacological profile, introduce toxicity, or compromise the integrity of experimental data.
Therefore, a multi-modal and rigorous analytical strategy is not just a quality control measure; it is a fundamental component of the research and development process. This guide is structured to provide both the theoretical "why" and the practical "how" of achieving confidence in the purity of your synthesized analogs.
Chapter 1: The Synthetic Landscape and Anticipating Impurities
The most common route to synthesizing aryl thioethers like our target compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2][3][4] This typically involves reacting a suitable halopyridine derivative with a substituted thiol. Understanding this pathway allows us to proactively identify potential impurities.
A Plausible Synthetic Route: A likely synthesis involves the reaction of a 6-halopyridin-3-amine with 2,5-dichlorothiophenol in the presence of a base.
Classes of Potential Impurities: Based on this, we can classify the most probable impurities that may be present in the final crude product:
-
Organic Impurities (Process- and Drug-Related):
-
Starting Materials: Unreacted 6-halopyridin-3-amine or 2,5-dichlorothiophenol.
-
Intermediates: Incomplete reaction products.
-
By-products: These can arise from side reactions. For instance, oxidation of the thiol starting material can lead to the formation of disulfide (bis(2,5-dichlorophenyl) disulfide). Regioisomers could also form if the starting pyridine has multiple reactive sites.
-
Degradation Products: The final compound may degrade under certain conditions (e.g., heat, light, or pH), leading to new impurities.
-
Reagents, Ligands, and Catalysts: While less common in simple SNAr, any catalysts or complex ligands used would need to be monitored.[5][6]
-
-
Inorganic Impurities: These can result from the manufacturing process and include inorganic salts (from the base used or workup) and residual metals.[5][6]
-
Residual Solvents: Organic liquids used as vehicles for the reaction (e.g., DMF, DMAc, DMSO) must be identified and quantified.[5]
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a clear framework for classifying, identifying, and qualifying such impurities in new drug substances.[5][7][8][9]
Chapter 2: A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods —different techniques that measure the same attribute based on different chemical or physical principles. This approach minimizes the risk of an impurity going undetected because it co-elutes with the main peak in chromatography or is invisible to a specific detector.
Our recommended strategy combines a primary quantitative method with secondary qualitative and confirmatory methods.
Chapter 3: Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique depends on the specific question being asked. Is the goal to quantify the main component, identify an unknown peak, or confirm the overall structure? The table below compares the most relevant techniques for analyzing our target analogs.
| Technique | Primary Use | Strengths | Limitations |
| HPLC / UPLC (UV-Vis) | Quantitative Purity & Impurity Profiling | High precision, sensitivity, and robustness. The workhorse for purity determination (% area).[10][11] | Requires a chromophore. Co-elution can mask impurities. Peak area response can vary between compounds. |
| LC-MS (Q-TOF, Orbitrap) | Impurity Identification & Confirmation | High sensitivity and specificity. Provides molecular weight information for unknown peaks.[12][13][14] High-resolution MS (HRMS) can help determine elemental composition.[15] | Ionization efficiency can vary significantly. Not inherently quantitative without specific standards. Non-volatile buffers are incompatible.[14] |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation & Confirmation | Provides definitive structural information.[16][17][18][19] Quantitative NMR (qNMR) can determine purity without a specific reference standard for the analyte. | Relatively low sensitivity compared to MS. Requires higher sample amounts (~1-5 mg). Complex spectra can be difficult to interpret. |
| Elemental Analysis (CHN/S) | Elemental Composition | Confirms the elemental formula of the bulk material. | Does not provide information on individual impurities. Requires high sample purity to be meaningful. |
Chapter 4: Recommended Workflow & Step-by-Step HPLC-UV Protocol
For routine purity assessment and release of synthesized batches, a validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard.[11][20] It offers the best balance of accuracy, precision, and throughput.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of a this compound analog.
Caption: A comprehensive workflow for purity assessment.
Standard Operating Procedure (SOP): Purity Determination by Reverse-Phase HPLC
This protocol is a generic starting point and must be optimized and validated for each specific analog. The principles of Quality by Design (QbD) are highly recommended for robust method development.[20]
-
Instrumentation & Columns:
-
HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.
-
Recommended Column: A C18 stationary phase (e.g., Agilent Zorbax, Waters Acquity BEH) with dimensions like 4.6 x 150 mm, 3.5 µm particle size. Screening multiple columns with different selectivities (e.g., C18, Phenyl-Hexyl, Polar-Embedded) is advisable during development.[21][22]
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Acetonitrile (HPLC-grade).
-
Rationale: A simple acidic mobile phase is often effective for nitrogen-containing compounds, ensuring good peak shape by suppressing silanol interactions and keeping the amine protonated. This is also MS-compatible, allowing for easy transfer to LC-MS for peak identification.[14]
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm, or a more specific wavelength determined by the UV spectrum of the main compound. A PDA detector is invaluable for checking peak purity.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Rationale: A broad gradient is used initially to ensure all potential impurities, from polar to non-polar, are eluted from the column.[21]
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Sample Concentration: Prepare a stock solution of the analog at approximately 1.0 mg/mL in the diluent. Further dilute to ~0.1 mg/mL for analysis. Ensure the sample is fully dissolved.
-
Rationale: The concentration should be high enough to detect impurities at the 0.05% level but low enough to avoid detector saturation for the main peak.
-
-
Data Analysis and Reporting:
-
Integrate all peaks.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Report any individual impurity that is above the reporting threshold (typically 0.05% as per ICH guidelines).[5] Any impurity exceeding the identification threshold (~0.10-0.15%) must be structurally characterized.[6]
-
Chapter 5: The Confirmatory Power of Spectroscopy
While HPLC provides the quantitative data, it doesn't confirm the identity of the main peak or its impurities.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful technique for impurity identification.[12][13][23] By analyzing the mass-to-charge ratio (m/z) of the peaks eluting from the column, one can confirm the molecular weight of the target compound and get immediate clues about the identity of impurity peaks. Tandem MS (MS/MS) provides fragmentation data that helps in elucidating the structure of these unknowns.[15]
-
Nuclear Magnetic Resonance (NMR): NMR is the gold standard for unambiguous structure elucidation.[16][17][24] A high-resolution ¹H NMR spectrum can quickly verify the structure of the main component and may reveal the presence of impurities if they are at sufficient levels (>1%). For definitive identification of minor impurities, they often need to be isolated first by techniques like preparative HPLC, after which a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed.[19]
Conclusion
Assessing the purity of novel synthesized compounds like this compound analogs is a critical, multi-faceted process that underpins the reliability of all subsequent biological and preclinical data. A strategy founded on an understanding of potential synthetic impurities, quantified by a robust and validated HPLC method, and confirmed by orthogonal spectroscopic techniques (LC-MS and NMR) provides the highest degree of confidence. Adherence to established regulatory guidelines, such as those from the ICH, ensures that the data generated is not only scientifically sound but also fit for purpose in a drug development context.
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Impurity guidelines in drug development under ICH Q3 . (n.d.). AMSbiopharma. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency (EMA). [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . (n.d.). U.S. Food & Drug Administration. [Link]
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Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities . (n.d.). Innovational Journals. [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality . (n.d.). Pharma Focus America. [Link]
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Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . (n.d.). Agilent Technologies. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances . (n.d.). ECA Academy. [Link]
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HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design . (2024). ResearchGate. [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization . (2020). PubMed. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . (n.d.). Drug Discovery and Development. [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis . (2024). Veeprho. [Link]
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A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development . (2010). American Pharmaceutical Review. [Link]
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NMR Spectroscopy Revolutionizes Drug Discovery . (2024). Spectroscopy Online. [Link]
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Method Development for Drug Impurity Profiling: Part 1 . (2010). LCGC International. [Link]
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NMR spectrometry analysis for drug discovery and development . (2022). News-Medical.Net. [Link]
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Special Issue: NMR Spectroscopy in Structural Biology and Drug Discovery Research . (n.d.). MDPI. [Link]
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Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors . (n.d.). National Institutes of Health (NIH). [Link]
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Flow Hydrodediazoniation of Aromatic Heterocycles . (n.d.). MDPI. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . (n.d.). ChemRxiv. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors . (n.d.). National Institutes of Health (NIH). [Link]
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols . (2024). PubMed. [Link]
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16.6: Nucleophilic Aromatic Substitution . (2025). Chemistry LibreTexts. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, a compound characterized by its dichlorophenyl, thioether, and aminopyridine moieties. By understanding the chemical's inherent hazards and the regulatory landscape, laboratories can establish safe, efficient, and compliant disposal workflows.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. A Safety Data Sheet (SDS) for this compound classifies the substance with the following hazards[1]:
-
Harmful if swallowed (Acute Toxicity, Oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
The presence of the dichlorinated aromatic ring suggests persistence in the environment, a common characteristic of chlorinated aromatic compounds[2]. The aminopyridine group indicates that the compound is likely to be classified as toxic hazardous waste[3]. Furthermore, the thioether linkage presents a potential for oxidation reactions[4].
Incompatible Materials: The compound should not be mixed with strong oxidizing agents[1][5].
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, the following minimum personal protective equipment should be worn when handling this compound, including during disposal procedures:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary. | To avoid inhalation of dust or vapors, which can cause respiratory irritation[1][6]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol outlines a general procedure that should be adapted to meet specific institutional and regulatory requirements.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The hazard characteristics (e.g., "Toxic," "Irritant") should also be clearly visible.
-
Segregation: This waste stream should be kept separate from other chemical waste, particularly strong oxidizing agents, to prevent potentially hazardous reactions[1][5].
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, all personnel must be wearing the appropriate PPE as outlined in Section 2.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal facility. The primary recommended disposal method is incineration .
-
High-Temperature Incineration: This method is effective for the destruction of chlorinated aromatic compounds and pyridine derivatives[7]. Rotary kiln incineration at temperatures between 820°C and 1,600°C is a common practice for pyridine-containing waste[7]. This process ensures the complete destruction of the compound, minimizing its environmental impact.
Note: Landfilling is generally not a recommended disposal method for this type of compound due to its potential persistence and toxicity.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of hazardous waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal activities comply with these federal regulations, as well as any more stringent state and local laws.
Conclusion
The proper disposal of this compound is not merely a matter of good laboratory practice; it is a critical component of ensuring personnel safety and environmental protection. By adhering to the principles of hazard identification, proper PPE usage, stringent waste segregation, and approved disposal methods, research organizations can mitigate risks and maintain a culture of safety and compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable regulations.
References
- Spuck, K., & Edwards, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
- CymitQuimica. (2024). 6-((2,5-Dichlorophenyl)thio)
- Fisher Scientific. (2025).
- Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS.
- J.T. Baker. (2011).
- Spuck, K., & Edwards, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. DOI:10.1039/CS9952400423
- Kassahun, K., & Franklin, M. R. (1998). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Chemical research in toxicology, 11(7), 813–818.
- Paur, H. R., & Baumann, W. (2001). Process for destroying chlorinated aromatic compounds. U.S.
- Sigma-Aldrich. (2025).
- Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.
- Fisher Scientific. (2025).
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Yuan, Z., & Wang, B. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic letters, 17(11), 2636–2639.
- L-J. Van Orden, and P. E. Smith. (1989). 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide, a sulfhydryl-specific compound which reacts irreversibly with protein thiols but reversibly with small molecular weight thiols. Analytical Biochemistry, 177(2), 237-243.
- Jubilant Ingrevia Limited. (n.d.).
- Euro Chlor. (2007).
- Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. lobachemie.com [lobachemie.com]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Comprehensive Safety and Handling Guide: 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
A Senior Application Scientist's Guide to Mitigating Risk in Research and Development
This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 219865-85-7). As a compound featuring a dichlorophenyl group, a thioether linkage, and an aromatic amine moiety, its handling requires a nuanced understanding of its potential hazards. This guide is structured to provide researchers, scientists, and drug development professionals with the essential information to operate safely and effectively.
Hazard Profile: A Synthesis of Structural Toxicology
Understanding the "why" behind safety protocols begins with a chemical's structure. The hazard profile of this compound is derived from its constituent functional groups.
-
Primary Aromatic Amine (-NH2 on a pyridine ring): Aromatic amines as a class are noted for their potential toxicity, with many being readily absorbed through the skin due to their lipid solubility. This structural feature is a primary driver for stringent skin protection protocols.
-
Dichlorophenyl Group (-C6H3Cl2): The presence of chlorine atoms on the aromatic ring classifies this compound as a halogenated organic. This dictates specific disposal procedures to prevent environmental contamination.
-
Thioether Linkage (-S-): While less reactive than a thiol, this linkage can be a site for metabolic activity.
Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications form the basis for the minimum personal protective equipment (PPE) and handling procedures outlined below.
The Hierarchy of Controls: A Foundation for Safety
Before relying on PPE, a comprehensive safety strategy must be employed. PPE is the last line of defense. The hierarchy of controls, from most to least effective, is:
-
Elimination/Substitution: In a research context, this is often not feasible.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, the primary engineering control is a certified chemical fume hood.
-
Administrative Controls: These are procedural changes, such as developing Standard Operating Procedures (SOPs), providing training, and restricting access to authorized personnel.
-
Personal Protective Equipment (PPE): This is the focus of the subsequent sections and is mandatory when engineering and administrative controls cannot eliminate all risks.
Core Personal Protective Equipment (PPE) Protocol
When handling this compound in any form (solid or solution), the following PPE is mandatory.
| PPE Component | Specification | Rationale & Causality |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | The compound may cause respiratory irritation (H335). A fume hood provides an engineering control to prevent inhalation of dust or aerosols. If work outside a hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
| Hand Protection | Double-gloving with nitrile gloves. | Aromatic amines can be absorbed through the skin. Double-gloving provides an extra layer of protection against potential tears and permeation. Nitrile offers good resistance to a broad range of chemicals, including many solvents. Gloves must be changed immediately upon contamination. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A face shield worn over safety glasses is required when there is a splash hazard. | The compound causes serious eye irritation (H319). Full protection is essential to prevent contact with dust particles or splashes. |
| Body Protection | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe, closed-heel shoes are required. | Protects skin from accidental contact and contamination (H315). The lab coat should be laundered professionally and not taken home. |
Operational Workflow: From Receipt to Reaction
A structured workflow minimizes the potential for exposure. The following diagram and steps outline the process for safely handling the compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and the relevant Standard Operating Procedure (SOP).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in the table above.
-
-
Handling (inside the chemical fume hood):
-
Retrieve the container from its designated storage location.
-
Carefully weigh the required amount of the solid compound. Use a spatula and avoid creating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Conduct all experimental steps within the fume hood.
-
-
Cleanup and Disposal:
-
After the procedure, decontaminate all surfaces and equipment. A mild detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol) is generally effective.
-
Segregate waste according to the disposal plan in the following section.
-
Remove PPE by first removing outer gloves, then the lab coat, face shield/goggles, and finally the inner gloves. Dispose of contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
Proper disposal is critical due to the compound's halogenated nature.
Spill Management:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Contain: If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal: This compound must be disposed of as halogenated organic waste . Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.
Caption: Waste Segregation Decision Process.
-
Solid Waste: Unused compound, contaminated spatulas, weigh boats, and absorbent materials from spills should be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Solutions containing the compound and solvent rinses from cleaning should be collected in a labeled container for halogenated liquid waste.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items must be disposed of as solid halogenated waste.
Incineration is a common and effective disposal method for halogenated compounds, as it can be done at high temperatures to prevent the formation of toxic byproducts like dioxins and furans.
Emergency Response Protocol
Immediate and correct action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- CymitQuimica. (2024). Safety Data Sheet: 6-((2,5-Dichlorophenyl)thio)pyridin-3-amine.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Fisher Scientific. (2025). Safety Data Sheet.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- UC Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- University of Texas at Austin. (n.d.). Halogenated Waste.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
